Product packaging for 5-Amino-n,2-dimethylbenzenesulfonamide(Cat. No.:CAS No. 6274-17-5)

5-Amino-n,2-dimethylbenzenesulfonamide

Número de catálogo: B112857
Número CAS: 6274-17-5
Peso molecular: 200.26 g/mol
Clave InChI: MJDDMEMUOZNKIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Amino-n,2-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2S B112857 5-Amino-n,2-dimethylbenzenesulfonamide CAS No. 6274-17-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-amino-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDDMEMUOZNKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284374
Record name 5-amino-n,2-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6274-17-5
Record name 6274-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-n,2-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 5-Amino-n,2-dimethylbenzenesulfonamide?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-N,2-dimethylbenzenesulfonamide (CAS No. 6274-17-5). Due to the limited availability of public data for this specific compound, this document also outlines standardized experimental protocols for the determination of key physicochemical properties. While extensive research has been conducted on related sulfonamide compounds, information regarding the biological activity and specific signaling pathways of this compound is not currently available in the public domain.

Chemical Identity and Properties

This compound is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with an amino group, a methyl group, and an N-methylsulfonamide group.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 6274-17-5[1][2]
Molecular Formula C₈H₁₂N₂O₂S[1][2]
Molecular Weight 200.26 g/mol [1][2]

Table 1: Chemical Identifiers for this compound

Physicochemical Properties
Property Value Source
Melting Point Not AvailableN/A
Boiling Point Not AvailableN/A
Solubility Not AvailableN/A
pKa Not AvailableN/A

Table 2: Physicochemical Properties of this compound

Spectral Data

No publicly accessible spectral data (NMR, IR, Mass Spectrometry) for this compound were identified during the literature review.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key chemical properties of sulfonamide compounds, which can be applied to this compound.

Synthesis

A specific synthesis protocol for this compound is not detailed in the available literature. A general approach would likely involve the N-methylation of 5-Amino-2-methylbenzenesulfonamide. The synthesis of the parent compound, 5-Amino-2-methylbenzenesulfonamide, proceeds via the chlorosulfonation of acetanilide, followed by amination and subsequent hydrolysis of the acetyl group.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

The solubility of a compound in various solvents can be determined using the shake-flask method.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used to determine the purity and concentration of this compound.

Methodology:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is adjusted as needed.

  • Standard Solution Preparation: A standard solution of the compound with a known concentration is prepared.

  • Sample Preparation: A sample of the compound is dissolved in a suitable solvent and filtered.

  • Chromatographic Conditions: A C18 reversed-phase column is commonly used for sulfonamides. The flow rate is typically set to 1 mL/min, and the column oven temperature is maintained at a constant value (e.g., 25-30 °C). Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

  • Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The retention time and peak area are recorded. The purity and concentration of the sample can be calculated by comparing its peak area to that of the standard.

Biological Activity and Signaling Pathways

As of the date of this report, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on other benzenesulfonamide derivatives has shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects. However, these findings cannot be directly extrapolated to the N,2-dimethyl substituted compound.

Visualizations

Since no specific signaling pathways or complex experimental workflows for this compound have been identified, a generic workflow for the chemical analysis of a novel compound is presented below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assay Purification->Solubility HPLC HPLC for Purity Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: A generalized experimental workflow for the synthesis and characterization of a chemical compound.

Conclusion

This compound (CAS No. 6274-17-5) is a compound for which there is a notable lack of publicly available scientific data. While its basic chemical identity is established, its physicochemical properties, spectral characteristics, and biological activities remain largely uncharacterized in the public domain. The experimental protocols provided in this guide offer a framework for researchers to systematically determine these unknown properties. Further investigation is required to elucidate the potential therapeutic applications and biological mechanisms of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this versatile class of compounds. We delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel benzenesulfonamide-based therapeutics.

Diverse Pharmacological Landscape of Benzenesulfonamides

Benzenesulfonamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in drug design. Their therapeutic applications span multiple domains, including:

  • Antimicrobial Activity: A foundational application, benzenesulfonamides interfere with folic acid synthesis in bacteria, a pathway essential for their growth and proliferation[1].

  • Anti-inflammatory Effects: Certain derivatives have shown potent anti-inflammatory properties, effectively reducing edema in preclinical models[2][3][4].

  • Anticancer Activity: This is a rapidly evolving area of research, with benzenesulfonamides targeting key pathways in oncology, such as carbonic anhydrase IX and tropomyosin receptor kinase A (TrkA)[5][6].

  • Antiviral Activity: Notably, specific benzenesulfonamide-containing compounds have emerged as inhibitors of the HIV-1 capsid protein, representing a novel mechanism for combating the virus[7][8].

  • Cardiovascular Effects: Some derivatives have been investigated for their impact on the cardiovascular system, including their effects on perfusion pressure[9][10].

Quantitative Analysis of Biological Activity

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for various benzenesulfonamide derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4e MDA-MB-231Cytotoxicity3.58[11]
4g MDA-MB-231Cytotoxicity5.54[11]
4h MDA-MB-231Cytotoxicity1.56[11]
4e MCF-7Cytotoxicity4.58[11]
4g MCF-7Cytotoxicity2.55[11]
4h MCF-7Cytotoxicity1.52[11]
AL106 U87 (Glioblastoma)Cytotoxicity~10 (at ~40% inhibition)[5]
Compound 4 LeukemiaCytotoxicity0.32[12]
Compound 4 Colon CancerCytotoxicity0.49-0.89[12]
Compound 4 Renal CancerCytotoxicity0.92[12]
Compound 23 IGR39 (Melanoma)Cytotoxicity27.8[13]
Compound 23 MDA-MB-231Cytotoxicity20.5[13]

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound IDMicrobial StrainAssay TypeMIC (mg/mL)Reference
4d E. coliBroth Microdilution6.72[2][3]
4h S. aureusBroth Microdilution6.63[2][3]
4a P. aeruginosaBroth Microdilution6.67[2][3]
4a S. typhiBroth Microdilution6.45[2][3]
4f B. subtilisBroth Microdilution6.63[2][3]
4e C. albicansBroth Microdilution6.63[2][3]
4h C. albicansBroth Microdilution6.63[2][3]
4e A. nigerBroth Microdilution6.28[2][3]

Table 3: Anti-inflammatory Activity of Benzenesulfonamide Derivatives

Compound IDAssayTime (h)Inhibition (%)Reference
4a Carrageenan-induced rat paw edema194.69[2][3][4]
4a Carrageenan-induced rat paw edema289.66[2][3][4]
4a Carrageenan-induced rat paw edema387.83[2][3][4]
4c Carrageenan-induced rat paw edema194.69[2][3][4]
4c Carrageenan-induced rat paw edema289.66[2][3][4]
4c Carrageenan-induced rat paw edema387.83[2][3][4]

Table 4: Antiviral (Anti-HIV-1) Activity of Benzenesulfonamide Derivatives

Compound IDVirus StrainAssay TypeEC50 (nM)Reference
11l HIV-1 NL4-3Luciferase Gene Expression-[7][8][14]
11l HIV-2 ROD-31[7][8]

Key Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzenesulfonamides are underpinned by their interaction with specific molecular targets and modulation of critical signaling pathways.

Anticancer Mechanisms

In the hypoxic tumor microenvironment, cancer cells upregulate the expression of carbonic anhydrase IX (CA IX), a transmembrane enzyme that plays a crucial role in pH regulation and adaptation to acidosis. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to an acidic extracellular environment while maintaining a more alkaline intracellular pH, which is favorable for tumor cell proliferation and invasion[2][6][7]. Benzenesulfonamide-based inhibitors are designed to target the active site of CA IX, thereby disrupting this critical pH-regulating mechanism and impeding tumor growth and metastasis.

CAIX_Signaling cluster_0 Tumor Microenvironment (Acidic) cluster_1 Tumor Cell Extracellular Space Extracellular Space Intracellular Space Intracellular Space Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene Upregulates CAIX Carbonic Anhydrase IX (CA IX) CAIX_gene->CAIX Translates to pH_regulation pH Regulation CAIX->pH_regulation Catalyzes (CO2 + H2O <=> H+ + HCO3-) Proliferation Cell Proliferation & Invasion pH_regulation->Proliferation Promotes Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX Inhibits

Carbonic Anhydrase IX (CA IX) Signaling Pathway in Cancer.

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding to its ligand, nerve growth factor (NGF), activates downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. Overexpression and activation of TrkA have been implicated in the proliferation, survival, and invasion of various cancer cells[9]. Benzenesulfonamide derivatives have been developed as inhibitors that target the kinase domain of TrkA, thereby blocking the transduction of these pro-tumorigenic signals.

TrkA_Signaling cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds & Activates RAS_MAPK RAS-MAPK Pathway TrkA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TrkA->PI3K_AKT Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->TrkA Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion RAS_MAPK->Invasion Survival Survival PI3K_AKT->Survival PI3K_AKT->Invasion

TrkA Signaling Pathway in Cancer.
Antiviral Mechanism: HIV-1 Capsid Inhibition

A novel and promising application of benzenesulfonamide derivatives is in the development of HIV-1 inhibitors that target the viral capsid protein (CA). The HIV-1 capsid is a conical structure composed of CA protein monomers that encases the viral genome and essential enzymes. This structure is critical for multiple stages of the viral life cycle, including reverse transcription, nuclear import of the viral pre-integration complex, and the assembly of new virions. Benzenesulfonamide-containing inhibitors can bind to the CA protein, disrupting its normal assembly and disassembly processes, thereby inhibiting viral replication through a dual-stage mechanism[1][8][14][15].

HIV_Capsid_Inhibition Uncoating Capsid Uncoating (Disassembly) Replication_Blocked Viral Replication Blocked Assembly Virion Assembly HIV_Capsid HIV-1 Capsid (CA Protein) HIV_Capsid->Uncoating Required for HIV_Capsid->Assembly Required for Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->Uncoating Disrupts Benzenesulfonamide->Assembly Disrupts Benzenesulfonamide->HIV_Capsid Binds to

Mechanism of HIV-1 Capsid Inhibition.

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=5-6 per group): a negative control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the benzenesulfonamide derivative.

  • Compound Administration: The test compounds and positive control are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection[10][16].

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat[10][16][17].

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection[17].

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Assay_Workflow start Start acclimatize Acclimatize Rats start->acclimatize group Group Animals (Control & Test) acclimatize->group administer Administer Compound/ Vehicle group->administer induce Inject Carrageenan (Sub-plantar) administer->induce 30-60 min measure Measure Paw Volume (Plethysmometer) induce->measure 1, 2, 3, 4 hours post-injection calculate Calculate % Inhibition measure->calculate end End calculate->end

Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined by exposing a standardized inoculum of the microorganism to serial dilutions of the test compound in a liquid growth medium.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the benzenesulfonamide derivative are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism in broth without the compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Assay_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Compound in 96-well Plate prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Assay.
In Vitro Cytotoxicity Assessment: Trypan Blue Exclusion Assay

This is a simple and rapid method for determining cell viability.

Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead or dying cells with compromised membranes take up the dye and appear blue.

Procedure:

  • Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions and treated with various concentrations of the benzenesulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: For adherent cells, they are first detached using trypsin-EDTA. Both adherent and suspension cells are then collected by centrifugation.

  • Staining: The cell pellet is resuspended in a suitable buffer or medium. A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for 1-2 minutes at room temperature[18].

  • Cell Counting: The stained cell suspension is loaded onto a hemocytometer.

  • Viability Calculation: Both viable (unstained) and non-viable (blue) cells are counted under a microscope. The percentage of viable cells is calculated as: % Viability = (Number of viable cells / Total number of cells) x 100

Trypan_Blue_Workflow start Start culture_treat Culture & Treat Cells with Compound start->culture_treat harvest Harvest Cells (Trypsinization if Adherent) culture_treat->harvest stain Mix Cell Suspension with Trypan Blue (1:1) harvest->stain load_count Load Hemocytometer & Count Viable and Non-viable Cells stain->load_count Incubate 1-2 min calculate Calculate % Viability load_count->calculate end End calculate->end

Workflow for Trypan Blue Exclusion Assay.

Conclusion

The benzenesulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives underscore its importance in modern drug development. This guide has provided a comprehensive overview of the biological activities of benzenesulfonamide compounds, supported by quantitative data, mechanistic insights, and detailed experimental protocols. It is our hope that this resource will aid researchers in their efforts to harness the full therapeutic potential of this remarkable chemical entity.

References

Unraveling the Metabolic Maze: A Technical Guide to the Potential Mechanisms of Action of 5-Amino-1-methylquinolinium (5-Amino-1MQ)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the potential mechanisms of action of 5-Amino-1-methylquinolinium (5-Amino-1MQ) , a well-researched small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). The initial query for "5-Amino-n,2-dimethylbenzenesulfonamide" did not yield significant information regarding a specific biological mechanism of action. Given the structural similarity in naming and the extensive research available for 5-Amino-1MQ as a metabolic regulator, it is highly probable that the interest lies in the latter compound. This compound and 5-Amino-1MQ are distinct chemical entities.

Introduction

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis, necessitating the exploration of novel therapeutic avenues. One such promising target is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme implicated in the regulation of cellular metabolism and energy homeostasis.[1][2] 5-Amino-1-methylquinolinium (5-Amino-1MQ) has emerged as a potent and selective inhibitor of NNMT, demonstrating significant potential in preclinical studies for reversing diet-induced obesity and improving metabolic parameters.[3][4] This technical guide provides an in-depth exploration of the potential mechanisms of action of 5-Amino-1MQ, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Nicotinamide N-methyltransferase (NNMT)

The primary and most well-characterized mechanism of action for 5-Amino-1MQ is the direct inhibition of the enzyme Nicotinamide N-methyltransferase (NNMT).[5][6] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NA), forming 1-methylnicotinamide (1-MNA).[7] This process has profound implications for cellular metabolism.

By inhibiting NNMT, 5-Amino-1MQ instigates a cascade of downstream effects that collectively contribute to an improved metabolic phenotype. These effects are primarily driven by the modulation of key cellular metabolites and signaling pathways.

Signaling Pathway of NNMT Inhibition by 5-Amino-1MQ

NNMT_Inhibition cluster_0 Cellular Environment cluster_1 Downstream Effects SAM SAM NNMT NNMT SAM->NNMT Methyl Donor NA Nicotinamide (NA) NA->NNMT Substrate NAD_pool Increased NAD+ Pool NA->NAD_pool Precursor MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Produces SAH SAH NNMT->SAH Produces Lipogenesis Decreased Lipogenesis NNMT->Lipogenesis Promotes (Indirectly) Five_Amino_1MQ 5-Amino-1MQ Five_Amino_1MQ->NNMT Inhibits Five_Amino_1MQ->Lipogenesis Inhibits SIRT1 SIRT1 Activation NAD_pool->SIRT1 Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation SIRT1->Fatty_Acid_Oxidation

Caption: Signaling pathway of NNMT inhibition by 5-Amino-1MQ.

Key Downstream Effects of NNMT Inhibition

Increased NAD+ Bioavailability

A pivotal consequence of NNMT inhibition by 5-Amino-1MQ is the preservation of the cellular nicotinamide adenine dinucleotide (NAD+) pool.[1][4] By preventing the methylation of nicotinamide, 5-Amino-1MQ ensures that more nicotinamide is available for the NAD+ salvage pathway, leading to increased intracellular NAD+ levels.[3] NAD+ is a critical coenzyme in numerous cellular processes, including energy metabolism and DNA repair.[1]

Activation of Sirtuin 1 (SIRT1)

The elevation of NAD+ levels directly leads to the activation of sirtuins, a class of NAD+-dependent deacetylases.[8] Sirtuin 1 (SIRT1) is particularly relevant in the context of metabolic regulation. Activated SIRT1 promotes mitochondrial biogenesis, enhances fatty acid oxidation, and improves insulin sensitivity.[8] The indirect activation of SIRT1 through NNMT inhibition is a key mechanism by which 5-Amino-1MQ exerts its beneficial metabolic effects.[9]

Enhanced Energy Expenditure and Reduced Lipogenesis

Preclinical studies have demonstrated that treatment with 5-Amino-1MQ leads to a significant reduction in body weight and white adipose tissue mass in diet-induced obese mice, without altering food intake.[3] This is attributed to an increase in cellular energy expenditure.[10] Furthermore, 5-Amino-1MQ has been shown to suppress lipogenesis in adipocytes.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on 5-Amino-1MQ.

ParameterValueCell/Animal ModelReference
NNMT Inhibition (IC50) Not explicitly stated in the provided resultsBiochemical Assay[3]
Reduction in 1-MNA levels Significant reduction with 30 µM 5-Amino-1MQ3T3-L1 pre-adipocytes and adipocytes[3]
Lipogenesis Inhibition 50% reduction with 30 µM, 70% reduction with 60 µMDifferentiating 3T3-L1 pre-adipocytes[3]
Body Weight Reduction Significant reductionDiet-induced obese mice[3]
Total Cholesterol Reduction 30% lower in treated DIO miceDiet-induced obese mice[10]
Adipocyte Size Reduction Over 30% decreaseDiet-induced obese mice[10]
Adipocyte Volume Reduction Over 40% decreaseDiet-induced obese mice[10]

Experimental Protocols

NNMT Inhibition Assay (Biochemical Assay)

A fluorometric assay is typically used to determine the in vitro inhibitory activity of compounds against NNMT.

Methodology:

  • Recombinant human NNMT enzyme is incubated with the substrate nicotinamide and the methyl donor S-adenosyl-L-methionine (SAM).

  • The reaction is carried out in the presence of varying concentrations of the inhibitor (e.g., 5-Amino-1MQ).

  • The formation of the reaction product, S-adenosyl-L-homocysteine (SAH), is coupled to a subsequent enzymatic reaction that generates a fluorescent signal.

  • The fluorescence intensity is measured, and the IC50 value is calculated from the dose-response curve.[3]

Cellular 1-MNA Level Measurement

This assay quantifies the intracellular levels of 1-methylnicotinamide (1-MNA), the product of the NNMT reaction, to assess the target engagement of the inhibitor in a cellular context.

Methodology:

  • Cultured cells (e.g., 3T3-L1 adipocytes) are treated with the NNMT inhibitor for a specified period (e.g., 24 hours).

  • Cells are harvested, and intracellular metabolites are extracted.

  • The concentration of 1-MNA in the cell lysate is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • The results are normalized to total cellular protein content.[3]

Lipogenesis Assay

This assay measures the accumulation of lipids in differentiating pre-adipocytes to evaluate the effect of the inhibitor on fat cell formation.

Methodology:

  • 3T3-L1 pre-adipocytes are cultured in a differentiation-inducing medium in the presence of varying concentrations of the NNMT inhibitor.

  • After several days, the cells are fixed and stained with a lipid-specific dye, such as Oil Red O.

  • The stained lipid droplets are visualized and quantified by measuring the absorbance of the extracted dye.[3]

Experimental Workflow for Characterizing NNMT Inhibitors

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Biochemical_Assay Biochemical NNMT Inhibition Assay (IC50) Cell_Permeability Cell Permeability Assay (e.g., Caco-2) MNA_Measurement Intracellular 1-MNA Level Measurement Biochemical_Assay->MNA_Measurement Lead Compound Selection Selectivity_Screen Selectivity Screening (vs. other methyltransferases) Cell_Viability Cell Viability Assay Lipogenesis_Assay Lipogenesis Assay Metabolite_Analysis Metabolite Analysis (NAD+, SAM) Animal_Model Diet-Induced Obese Mouse Model Treatment Systemic Administration of 5-Amino-1MQ Metabolite_Analysis->Treatment Preclinical Candidate Endpoints Measurement of: - Body Weight - Adipose Tissue Mass - Plasma Lipids - Glucose Tolerance

Caption: Experimental workflow for characterizing NNMT inhibitors.

Conclusion

5-Amino-1MQ represents a promising therapeutic candidate for the treatment of metabolic disorders. Its primary mechanism of action, the inhibition of Nicotinamide N-methyltransferase, triggers a cascade of favorable metabolic effects, including the elevation of cellular NAD+ levels, activation of SIRT1, increased energy expenditure, and reduced lipogenesis. The preclinical data strongly support the continued investigation of 5-Amino-1MQ and other NNMT inhibitors as a novel strategy to combat obesity and related metabolic diseases. Further research, including clinical trials, is warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients.

References

The Enduring Legacy and Therapeutic Promise of Sulfonamide Derivatives: A Comprehensive Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: From their historic position as the first class of synthetic antimicrobial agents to their current role in diverse therapeutic areas, sulfonamide derivatives have remained a cornerstone of medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of sulfonamide derivatives, focusing on their synthesis, multifaceted biological activities, and mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental workflows to facilitate a deeper understanding and inspire further innovation in this critical field of research.

I. Synthesis of Sulfonamide Derivatives

The primary and most established method for synthesizing sulfonamide derivatives involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] This nucleophilic substitution reaction is versatile and widely employed for generating a diverse library of sulfonamide compounds.

Beyond this classical approach, several other synthetic strategies have been developed. These include palladium-catalyzed cross-coupling reactions between aryl halides and methane sulfonamide, as well as ruthenium-catalyzed direct C-H functionalization of indolines with sulfonyl azides.[1] More recent advancements focus on green chemistry principles, utilizing sustainable and reusable choline chloride-based deep eutectic solvents (DESs) for the reaction of amines and sulfonyl chlorides.[2] Another innovative one-pot method involves the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in situ.[4][5]

General Experimental Protocol: Synthesis from Sulfonyl Chloride and Amine

The following is a representative experimental protocol for the synthesis of a sulfonamide derivative from a sulfonyl chloride and an amine:

  • Reaction Setup: An amine (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane, pyridine, or a deep eutectic solvent) in a reaction vessel.

  • Addition of Base: A base (e.g., triethylamine, pyridine, or sodium carbonate) (1.1-2.0 eq.) is added to the solution to act as a scavenger for the hydrochloric acid byproduct.[1][2]

  • Addition of Sulfonyl Chloride: The sulfonyl chloride (1.0 eq.) is added to the reaction mixture, often portion-wise or as a solution in the reaction solvent, while maintaining the temperature (typically at room temperature or cooled in an ice bath).[1][2]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO3) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure sulfonamide derivative.

G cluster_reactants Reactants cluster_process Process cluster_products Products Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Reaction Nucleophilic Substitution Sulfonyl_Chloride->Reaction Amine Primary or Secondary Amine (R'-NH2 or R'-NHR'') Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Crude Product Byproduct Byproduct (e.g., HCl salt of base) Reaction->Byproduct Purification Purification (Recrystallization or Chromatography) Workup->Purification Sulfonamide Sulfonamide Derivative (R-SO2-NR'R'') Purification->Sulfonamide

II. Biological Activities of Sulfonamide Derivatives

Sulfonamide derivatives exhibit a remarkably broad spectrum of biological activities, which has led to their investigation and use in a wide range of therapeutic areas.

Antimicrobial Activity

Historically, the most significant application of sulfonamides has been in the treatment of bacterial infections. They are effective against a wide range of Gram-positive and Gram-negative bacteria.[6]

Mechanism of Action: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[7][8] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial intermediate in the biosynthesis of folic acid (tetrahydrofolate). Folic acid is essential for the synthesis of nucleotides and certain amino acids, and therefore for bacterial DNA replication and growth.[7][9] By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the folic acid synthesis pathway and exerting a bacteriostatic effect.[8][9]

G cluster_pathway Bacterial Folic Acid Biosynthesis Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_Amino_Acids Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Quantitative Data:

Compound ClassOrganismMIC (µg/mL)Reference
Sulfonamide DerivativesStaphylococcus aureus32 - 512[10]
Sulfonamide DerivativesEscherichia coli16 - 256[11]
Sulfonamide DerivativesPseudomonas aeruginosa16 - 128[11]
Sulfonamide DerivativesBacillus subtilis16 - 256[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[12][13][14][15]

  • Preparation of Antimicrobial Agent: A stock solution of the sulfonamide derivative is prepared and serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted sulfonamide is inoculated with the bacterial suspension. A positive control well (bacteria in broth without the drug) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the sulfonamide derivative at which there is no visible bacterial growth (i.e., the well remains clear).

G Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of Sulfonamide in 96-well Plate Start->Prepare_Drug_Dilutions Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Anticancer Activity

A significant body of research has demonstrated the potential of sulfonamide derivatives as anticancer agents. Their mechanisms of action are diverse and often target specific pathways involved in tumor growth and survival.

Mechanisms of Action:

  • Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[16][17][18] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. By inhibiting these enzymes, sulfonamides can disrupt the pH balance of cancer cells, leading to apoptosis.[16]

  • Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, particularly in the G1 phase.[19] This prevents cancer cells from progressing to the S phase (DNA synthesis) and ultimately leads to a halt in proliferation.

  • Other Mechanisms: Other reported anticancer mechanisms of sulfonamides include the disruption of microtubule assembly and the inhibition of angiogenesis.

G cluster_tumor_cell Tumor Cell Hypoxia Hypoxia CAIX Carbonic Anhydrase IX (CA IX) Hypoxia->CAIX Upregulates H_HCO3 H+ + HCO3- CAIX->H_HCO3 Apoptosis Apoptosis CAIX->Apoptosis Leads to (when inhibited) CO2_H2O CO2 + H2O CO2_H2O->CAIX Intracellular_Alkalinization Intracellular Alkalinization (Increased Proliferation) H_HCO3->Intracellular_Alkalinization Extracellular_Acidification Extracellular Acidification (Increased Invasion & Metastasis) H_HCO3->Extracellular_Acidification Sulfonamides Sulfonamides Sulfonamides->CAIX Inhibition

Quantitative Data:

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Sulfonamide HybridsMCF-7 (Breast)< Tamoxifen[20]
Novel SulfonamidesMDA-MB-468 (Breast)< 30[21]
Novel SulfonamidesMCF-7 (Breast)< 128[21]
Novel SulfonamidesHeLa (Cervical)< 360[21]
N-ethyl toluene-4-sulphonamideHeLa, MDA-MB-231, MCF-710.9 - 19.22[2]
2,5-Dichlorothiophene-3-sulphonamideHeLa, MDA-MB-231, MCF-74.62 - 7.21[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[21][22][23]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Sulfonamide Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals with DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance with Plate Reader Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated significant anti-inflammatory properties.[24][25]

Mechanism of Action: The anti-inflammatory effects of some sulfonamides are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[26] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these sulfonamides reduce the production of prostaglandins, thereby alleviating inflammation. Another proposed mechanism is the reduction of hypochlorous acid (HOCl) produced by neutrophils, which contributes to tissue damage during inflammation.[24]

Quantitative Data:

CompoundAssayEC50/ID50Reference
3,4,5-TMBSProtein DenaturationComparable to Ibuprofen[10]
3,4,5-THBSProtein DenaturationComparable to Ibuprofen[10]
Naphthoquinone SulfonamidesATP-induced edema (in vivo)9.8 - 128 ng/kg[27]

Experimental Protocol: In Vivo Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

  • Compound Administration: The test sulfonamide derivative is administered to the animals, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set period (e.g., 30-60 minutes), a phlogistic agent (e.g., carrageenan solution) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume with that of the control group.

III. Drug Development and Future Perspectives

The journey of a sulfonamide derivative from a laboratory curiosity to a clinically approved drug is a long and complex process. This pipeline involves several key stages, from initial design and synthesis to rigorous preclinical and clinical evaluation.

G Discovery Drug Discovery (Target Identification, Lead Generation) Synthesis Synthesis & Optimization (SAR Studies) Discovery->Synthesis Preclinical Preclinical Studies (In Vitro & In Vivo Testing, Toxicology) Synthesis->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety & Dosage) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy & Monitoring) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Approval & Post-Market Surveillance NDA->Approval

The versatile nature of the sulfonamide scaffold continues to make it an attractive starting point for the design of novel therapeutic agents.[28][29][30][31] Current research is focused on developing sulfonamide derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of sulfonamides in new therapeutic areas, such as neurodegenerative diseases and viral infections, represent exciting frontiers in the field.[31] The integration of computational modeling and structure-activity relationship (SAR) studies will undoubtedly accelerate the discovery and development of the next generation of sulfonamide-based drugs.[32]

References

The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂-NR₂R₃, has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[1] Initially recognized for their groundbreaking antibacterial properties, the versatility of the sulfonamide scaffold has since been exploited to design drugs targeting a multitude of diseases, including cancer, glaucoma, inflammation, and viral infections.[2] This in-depth technical guide provides a comprehensive overview of the discovery and screening of new sulfonamide-based therapeutic agents, with a focus on their synthesis, key biological targets, and the experimental protocols used for their evaluation.

Synthesis of Novel Sulfonamide Derivatives

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] A general and efficient method for preparing a variety of sulfonamides involves dissolving the desired sulfonyl chloride in a suitable solvent, such as acetonitrile, followed by the slow addition of the amine. The reaction mixture is then typically refluxed for a period of time to ensure complete reaction.[4] Purification of the final product can be achieved through techniques like silica gel chromatography.[4]

Experimental Protocol: General Synthesis of Sulfonamides

  • Dissolve the selected sulfonyl chloride (1 mmol) in 15 ml of acetonitrile.

  • Slowly add the desired amine (1 mmol) to the solution.

  • Reflux the reaction mixture for 1 hour.

  • Concentrate the mixture using a rotary evaporator to remove the solvent.

  • If necessary, purify the resulting sulfonamide product by silica gel chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate).[4]

Key Therapeutic Targets and Screening Assays

The therapeutic potential of sulfonamide derivatives stems from their ability to interact with a variety of biological targets. This section details some of the key enzymes and signaling pathways targeted by these compounds and provides detailed protocols for their in vitro screening.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO₂ transport.[5] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer drug development.[5] Sulfonamides are well-established inhibitors of carbonic anhydrases.[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[6]

  • Reagents and Buffers:

    • HEPES buffer (10 mM, pH 7.5) for hCA I and hCA II.[6]

    • TRIS buffer (20 mM, pH 8.3) with 20 mM NaClO₄ for bacterial β-CA.[6]

    • Phenol red (0.2 mM) as a pH indicator.[6]

    • CO₂ solutions of varying concentrations (1.7 to 17 mM).[6]

    • Enzyme solutions (5 nM to 12 nM).[7]

    • Inhibitor stock solutions (0.1 mM) in distilled-deionized water.[7]

  • Procedure:

    • The assay is performed at 20°C using a stopped-flow spectrophotometer.[6]

    • The initial rates of the CO₂ hydration reaction are measured by monitoring the change in absorbance of phenol red at 557 nm over 10-100 seconds.[6]

    • For inhibitor studies, pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for complex formation.[8]

    • Determine the initial reaction velocity for at least six different substrate (CO₂) concentrations.[6]

    • Subtract the uncatalyzed reaction rate from the observed rates.[7]

  • Data Analysis:

    • Construct Lineweaver-Burk plots to determine kinetic parameters.[6]

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values by non-linear least-squares methods using appropriate software (e.g., PRISM).[8] The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9]

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)[6]hCA II (Kᵢ, nM)[6]βAbauCA (Kᵢ, nM)[6]
1 >10000115.3250.1
2 >10000258.9245.3
4 9850.36.0220.4
5 7540.12.0180.2
6 8230.53.5200.7
Acetazolamide (AAZ) 250.012.0191.0
Ethoxzolamide (EZA) 78.09.176.9
Brinzolamide (BRZ) 3500.03.1170.2
Benzolamide (BZA) 4200.02.5112.6
Indapamide (IND) >1000045.379.8
PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers, making it a key target for anticancer drug development.[3][10] Several sulfonamide-based derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[11]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for PI3K

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding of inhibitors to PI3K.[12]

  • Reagents and Buffers:

    • 5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[12]

    • Kinase (e.g., PIK3CB/PIK3R1).[12]

    • Europium-labeled anti-tag antibody.[12]

    • Alexa Fluor™ 647-labeled kinase tracer.[12]

    • Test compounds serially diluted in DMSO.

  • Procedure (384-well plate format):

    • Add 4 µL of 4X test compound solution to the assay wells.[12]

    • Add 8 µL of a 2X mixture of the kinase and Eu-labeled antibody.[12]

    • Add 4 µL of a 4X solution of the kinase tracer.[12]

    • Incubate the plate at room temperature for 1 hour.[12]

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring TR-FRET.

    • Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

    • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

    • Determine the IC₅₀ values by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Inhibitory Activity of a Sulfonamide Methoxypyridine Derivative (22c) against PI3Kα and mTOR

CompoundPI3Kα IC₅₀ (nM)[11]mTOR IC₅₀ (nM)[11]
22c 0.2223
HS-173 (Reference) 1.1110
Omipalisib (Reference) 0.2035
VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[9]

Experimental Protocol: VEGFR-2 Inhibitor Screening Assay (ELISA-based)

This assay screens for molecules that block the binding of VEGF165 to VEGFR2.

  • Reagents and Buffers:

    • 96-well plate coated with VEGF165 protein.

    • Biotin-labeled VEGFR2.

    • Streptavidin-labeled HRP.

    • Assay buffer.

    • Chemiluminescent ELISA substrate.

    • Test compounds.

  • Procedure:

    • Block the VEGF165-coated 96-well plate.

    • Pre-incubate the plate with the test inhibitor or a neutralizing antibody.

    • Add Biotin-VEGFR2 and incubate.

    • Wash the plate and add Streptavidin-HRP.

    • Add the ELISA ECL substrate.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescence signal using a microplate reader.

    • The signal is proportional to the amount of VEGFR2 bound to VEGF165. A decrease in signal indicates inhibition.

    • Calculate the percent inhibition and determine the IC₅₀ values for the test compounds.

Table 3: VEGFR-2 Inhibitory Activity of Selected Sulfonamide Derivatives

CompoundVEGFR-2 IC₅₀ (µM)
3a 0.2007
6 1.5073
15 0.0787
Sorafenib (Reference) 0.0416
In Vitro Cytotoxicity Screening

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) in a suitable medium like RPMI-1640.[12]

    • Seed 200 µL of cells at a density of 1 × 10⁵ cells/mL into 96-well microplates.[12]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Compound Treatment:

    • Prepare logarithmic concentrations of the test sulfonamides (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[12]

    • Add the compounds to the wells and incubate for 72 hours.[12]

  • MTT Addition and Formazan Solubilization:

    • Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate the cells for 1.5 hours at 37°C.

    • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

    • Incubate for 15 minutes at 37°C with shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 492 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 4: Cytotoxic Activity of Selected Sulfonamide Derivatives against Human Cancer Cell Lines

CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
8a (N-ethyl toluene-4-sulfonamide) 10.91 ± 1.0112.21 ± 0.9319.22 ± 1.67
8b (2,5-Dichlorothiophene-3-sulfonamide) 7.21 ± 1.127.13 ± 0.134.62 ± 0.13
Cisplatin (Reference) 8.5 ± 0.769.2 ± 0.8111.3 ± 1.2
Doxorubicin (Reference) 1.62 ± 0.111.89 ± 0.152.15 ± 0.19

Visualizing Workflows and Signaling Pathways

Understanding the complex relationships in drug discovery and the intricate signaling pathways targeted by therapeutic agents is crucial. The following diagrams, generated using the Graphviz DOT language, provide a visual representation of a typical sulfonamide drug discovery workflow and key signaling pathways.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_Identification Target Identification & Validation Compound_Synthesis Compound Synthesis Target_Identification->Compound_Synthesis Design High_Throughput_Screening High-Throughput Screening (HTS) Compound_Synthesis->High_Throughput_Screening Screening Lead_Optimization Lead Optimization High_Throughput_Screening->Lead_Optimization Hit-to-Lead In_Vitro_Tox In Vitro Toxicology Lead_Optimization->In_Vitro_Tox In_Vivo_Studies In Vivo Animal Studies In_Vitro_Tox->In_Vivo_Studies Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_Studies->Clinical_Trials FDA_Review FDA Review & Approval Clinical_Trials->FDA_Review

A typical workflow for the discovery and development of new therapeutic agents.

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Sulfonamide_Inhibitor Sulfonamide-Based PI3K/mTOR Inhibitor Sulfonamide_Inhibitor->PI3K Sulfonamide_Inhibitor->mTORC1

The PI3K/AKT/mTOR signaling pathway and its inhibition by sulfonamide-based drugs.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLC PLCγ VEGFR2->PLC activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Sulfonamide_Inhibitor Sulfonamide-Based VEGFR-2 Inhibitor Sulfonamide_Inhibitor->VEGFR2 inhibits

The VEGFR-2 signaling pathway and its inhibition by sulfonamide-based drugs.

Conclusion

The sulfonamide scaffold continues to be a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The systematic approach of synthesis, targeted screening, and biological evaluation is crucial for the identification of lead compounds with improved potency and selectivity. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of sulfonamide-based drugs.

References

In-Depth Technical Guide: 5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and safety data for 5-Amino-N,2-dimethylbenzenesulfonamide, identified by the CAS number 6274-17-5. Due to the limited availability of published experimental data, this document focuses on the foundational chemical and safety information.

Core Properties

This compound is a sulfonamide derivative. While specific, experimentally determined physicochemical data is not widely available in the public domain, some core properties have been reported by chemical suppliers.

PropertyValueSource
CAS Number 6274-17-5Combi-Blocks[1]
Molecular Formula C₈H₁₂N₂O₂SCymitQuimica, BenchChem
Molecular Weight 200.26 g/mol CymitQuimica, BenchChem
Synonyms Not specifiedCombi-Blocks[1]

Safety Data Sheet Summary

The following safety information is derived from the Safety Data Sheet provided by Combi-Blocks.[1] It is crucial to consult the full Safety Data Sheet before handling this chemical.

Hazards Identification
  • GHS Pictograms: Not specified in the provided SDS.

  • GHS Signal Word: Not specified in the provided SDS.

  • GHS Hazard Statements: Not specified in the provided SDS.

  • GHS Precautionary Statements: Not specified in the provided SDS.

Note: The absence of specific GHS classifications in the available documentation does not imply that the substance is non-hazardous. Standard laboratory safety precautions should always be observed.

First-Aid Measures
  • In case of eye contact: Immediately flush with plenty of water.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth with water.

Handling and Storage
  • Handling: Normal measures for preventive fire protection.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment
  • Eye/face protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

  • Skin protection: Handle with gloves.

  • Respiratory protection: Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is no publicly available research detailing the specific biological activity or associated signaling pathways for this compound. The broader class of sulfonamides is known for a wide range of biological activities, including antimicrobial and anticancer effects, but specific data for this compound is lacking.

Logical Relationships in Chemical Data Retrieval

The process of gathering information on a specific chemical compound like CAS 6274-17-5 often involves a hierarchical search strategy. The following diagram illustrates this logical workflow.

A User Request: In-depth technical guide for CAS 6274-17-5 B Initial Broad Search: 'CAS 6274-17-5 properties and safety' A->B C Identify Chemical Name: This compound B->C D Targeted Search: 'this compound Safety Data Sheet' C->D E Data Extraction: Physicochemical Properties Safety & Handling Information D->E F Identify Data Gaps: - Experimental Protocols - Biological Activity - Signaling Pathways E->F G Refined Search: 'CAS 6274-17-5 synthesis', 'biological activity', 'experimental data' F->G H Information Synthesis: Compile available data into technical guide format G->H I Acknowledge Limitations: State the absence of detailed experimental and biological data H->I

References

Physical and chemical characteristics of 5-Amino-n,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-n,2-dimethylbenzenesulfonamide, with the CAS registry number 6274-17-5, is a distinct chemical entity within the broader class of sulfonamides. This technical guide provides a comprehensive overview of its known physical and chemical characteristics. While specific experimental data for this particular compound is limited in publicly available literature, this document consolidates confirmed properties and outlines general experimental protocols and analytical techniques relevant to this class of molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Characteristics

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6274-17-5[1]
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Purity ≥ 95% (as offered by some commercial suppliers)[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in the available literature. However, general methodologies for the synthesis of N-methylated sulfonamides and the analysis of sulfonamide derivatives can be described.

General Synthesis of N-Methylated Sulfonamides

The synthesis of an N-methylated sulfonamide like this compound would typically start from its corresponding primary sulfonamide precursor, 5-Amino-2-methylbenzenesulfonamide. A general approach for the N-methylation of a primary sulfonamide is outlined below. It is crucial to recognize that this is a generalized protocol and would require optimization for the specific substrate.

Reaction Scheme:

Materials:

  • 5-Amino-2-methylbenzenesulfonamide (starting material)

  • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

  • An appropriate aprotic solvent (e.g., acetone, acetonitrile, dimethylformamide)

Procedure:

  • Dissolve 5-Amino-2-methylbenzenesulfonamide in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Add the base to the solution and stir to form the corresponding sulfonamide anion.

  • Slowly add the methylating agent to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

General Analytical Methods for Sulfonamides

The characterization and quantification of sulfonamide derivatives are commonly performed using a variety of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of sulfonamides and for their quantification in various matrices. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically achieved using a UV detector.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer. This technique is invaluable for impurity profiling and for the determination of the compound in complex biological matrices.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound, confirming the presence of the N-methyl group and the overall molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching of the amino group, the S=O stretching of the sulfonamide group, and the C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not yield any specific information regarding the biological activity or the signaling pathways associated with this compound. While the broader class of sulfonamides is well-known for its antimicrobial properties, the specific biological effects of this N-methylated derivative remain to be elucidated.[3]

Visualizations

As no specific experimental workflows or signaling pathways for this compound are available, a generalized workflow for the chemical analysis of a synthesized sulfonamide compound is presented below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Final Characterization start Synthesized Crude Product purification Purification (e.g., Column Chromatography) start->purification hplc Purity Assessment (HPLC) purification->hplc Purified Sample lcms Structural Confirmation (LC-MS) hplc->lcms >95% Purity nmr Structural Elucidation (NMR) lcms->nmr ir Functional Group Analysis (IR) nmr->ir final_product Characterized This compound ir->final_product

Caption: General workflow for the analysis of a synthesized sulfonamide.

Disclaimer: This document provides a summary of available information and general scientific principles. The lack of specific experimental data for this compound necessitates that any experimental work be conducted with appropriate caution and after thorough literature evaluation for closely related compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Amino-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-methylbenzenesulfonamide. Due to the limited availability of direct experimental spectra for this specific compound, this document combines known physical and structural data with predicted spectroscopic values and representative spectra from closely related compounds. General experimental protocols for obtaining such data are also detailed.

Compound Identification and Physical Properties

5-Amino-2-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development.[1][2]

PropertyValueSource
IUPAC Name 5-amino-2-methylbenzenesulfonamide[1]
Molecular Formula C₇H₁₀N₂O₂S[1][2][3]
Molecular Weight 186.23 g/mol [1][2][3]
CAS Number 6973-09-7[2]
Appearance White to light yellow powder/crystal
Melting Point 163-170 °C[2]

Spectroscopic Data

The following sections present the expected spectroscopic data for 5-Amino-2-methylbenzenesulfonamide.

Note: The following NMR data are predicted based on the known chemical structure. Actual experimental values may vary.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5d1HAr-H (ortho to SO₂NH₂)
~ 7.2dd1HAr-H (meta to SO₂NH₂, ortho to NH₂)
~ 6.8d1HAr-H (ortho to NH₂)
~ 4.5br s2H-SO₂NH₂
~ 3.8br s2H-NH₂
~ 2.1s3H-CH₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~ 147Ar-C-NH₂
~ 140Ar-C-SO₂NH₂
~ 132Ar-C-CH₃
~ 128Ar-CH
~ 120Ar-CH
~ 115Ar-CH
~ 20-CH₃

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and sulfonamide)
3100-3000MediumAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching (methyl)
~ 1620MediumN-H bending (amine)
~ 1580, 1500Medium-StrongAromatic C=C stretching
~ 1330, 1150StrongAsymmetric and Symmetric S=O stretching (sulfonamide)
~ 900MediumS-N stretching

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. A representative mass spectrum of the parent compound, benzenesulfonamide, shows a clear molecular ion peak at m/z 157.[4][5]

Predicted Fragmentation for 5-Amino-2-methylbenzenesulfonamide:

m/zFragment
186[M]⁺ (Molecular Ion)
170[M - NH₂]⁺
107[M - SO₂NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like 5-Amino-2-methylbenzenesulfonamide.

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[7]

    • Transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.[7]

    • If the sample contains solid particulates, filter the solution before transferring it to the NMR tube.[6]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.[7]

    • Tune the probe for the desired nucleus (¹H or ¹³C).[7]

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters.[8]

This can be performed using either the KBr pellet method or Attenuated Total Reflectance (ATR).[9]

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[10]

    • Place the mixture in a pellet die and apply pressure to form a transparent pellet.[10]

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[11]

  • ATR Method:

    • Ensure the ATR crystal is clean.

    • Place the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the FT-IR spectrum.[10]

  • Sample Preparation:

    • Dissolve a small amount of the sample (a few milligrams) in a suitable volatile solvent (e.g., acetone, methanol).[12]

  • Data Acquisition (using GC-MS with Electron Ionization):

    • Inject the sample solution into the gas chromatograph (GC) inlet, which will separate the compound from the solvent and introduce it into the mass spectrometer.[12]

    • In the ion source, the sample molecules are bombarded with a beam of electrons (typically 70 eV) to generate charged ions and fragments.[13]

    • The ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[13]

    • The detector measures the abundance of each ion, and the data is presented as a mass spectrum.[13]

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid Compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS NMR_Spectrum NMR Spectrum NMR->NMR_Spectrum IR_Spectrum IR Spectrum IR->IR_Spectrum MS_Spectrum Mass Spectrum MS->MS_Spectrum

Caption: General workflow for spectroscopic analysis of a solid compound.

NMR_Experimental_Workflow A Prepare Sample Solution (5-100 mg in 0.6 mL solvent) B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Tune Probe D->E F Acquire Data E->F G Process Data (Fourier Transform, Phasing, Baseline Correction) F->G H Final NMR Spectrum G->H

Caption: Detailed workflow for an NMR experiment.

FTIR_ATR_Workflow A Clean ATR Crystal B Place Solid Sample on Crystal A->B C Apply Pressure B->C D Acquire Background Spectrum C->D E Acquire Sample Spectrum D->E F Generate Absorbance Spectrum E->F

Caption: Workflow for FT-IR analysis using the ATR method.

References

Methodological & Application

Application Notes: Synthesis and Application of 5-Amino-n,2-dimethylbenzenesulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 5-amino-n,2-dimethylbenzenesulfonamide scaffold is a crucial building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active compounds. Derivatives of this structure are of particular interest as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in crucial physiological processes.[1] Specifically, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key regulator of pH in the tumor microenvironment.[2] Induced by hypoxia, CA IX contributes to extracellular acidosis, which promotes tumor progression, invasion, and metastasis.[3][4] Consequently, CA IX has emerged as a high-priority target for the development of novel anticancer therapies, with sulfonamide-based inhibitors being a prominent class of investigational drugs.

These application notes provide detailed protocols for the multi-step synthesis of the core intermediate, this compound, and its subsequent derivatization to generate potential CA IX inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound (3)

This protocol outlines a three-step synthesis starting from 2-methylbenzenesulfonyl chloride. The process involves the formation of a sulfonamide, followed by nitration and subsequent reduction of the nitro group to yield the desired primary amine.

Step 1: Synthesis of N,2-dimethylbenzenesulfonamide (1)

  • To a stirred solution of methylamine (40% in H₂O, 1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) cooled to 0 °C in an ice bath, add 2-methylbenzenesulfonyl chloride (1.0 equivalent) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude N,2-dimethylbenzenesulfonamide by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a pure solid.

Step 2: Synthesis of N,2-dimethyl-5-nitrobenzenesulfonamide (2)

  • To a flask containing fuming nitric acid (HNO₃, 3.0 equivalents) cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄, 3.0 equivalents) while maintaining the low temperature.

  • Add N,2-dimethylbenzenesulfonamide (1) (1.0 equivalent) portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid product, N,2-dimethyl-5-nitrobenzenesulfonamide (2), under vacuum. Further purification can be achieved by recrystallization if necessary.[5]

Step 3: Synthesis of this compound (3)

  • In a round-bottom flask, dissolve N,2-dimethyl-5-nitrobenzenesulfonamide (2) (1.0 equivalent) in a solvent such as ethanol or methanol.

  • Add a reducing agent. A common method is to use tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in the presence of concentrated hydrochloric acid (HCl).[6] Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • If using SnCl₂, heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.

  • Extract the product into an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound (3).

Protocol 2: Synthesis of a 5-Ureido-n,2-dimethylbenzenesulfonamide Derivative (4)

This protocol describes the derivatization of the synthesized amino compound (3) via reaction with an isocyanate to form a urea linkage, a common "tail" modification for potent carbonic anhydrase inhibitors.

  • Dissolve this compound (3) (1.0 equivalent) in a dry aprotic solvent such as THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable organic isocyanate (R-N=C=O) (1.0-1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction's completion by TLC.

  • If a precipitate (the product) forms during the reaction, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the pure ureido derivative (4).

Data Presentation

The following table summarizes representative data for a hypothetical series of synthesized 5-ureido-n,2-dimethylbenzenesulfonamide derivatives, illustrating typical yields and biological activity against the target enzyme, human Carbonic Anhydrase IX (hCA IX).

Compound IDR-Group (from R-NCO)Molecular Weight ( g/mol )Yield (%)hCA IX Inhibition (IC₅₀, nM)
4a Phenyl319.388545.2
4b 4-Fluorophenyl337.378822.8
4c 4-Chlorophenyl353.829118.5
4d 4-Methylphenyl333.418235.7
4e Ethyl271.3475150.3

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the multi-step synthesis of the core intermediate and its subsequent derivatization.

Synthesis_Workflow SM 2-Methylbenzenesulfonyl Chloride Int1 Intermediate 1 (N,2-dimethylbenzenesulfonamide) SM->Int1 Step 1: Sulfonamide Formation R1 Methylamine R1->Int1 Step 1: Sulfonamide Formation Int2 Intermediate 2 (N,2-dimethyl-5-nitrobenzenesulfonamide) Int1->Int2 Step 2: Nitration R2 HNO₃ / H₂SO₄ Core Core Compound (3) (this compound) Int2->Core Step 3: Reduction R3 SnCl₂ / HCl (Reduction) Final Final Derivative (4) (Ureido-benzenesulfonamide) Core->Final Step 4: Derivatization R4 R-NCO (Isocyanate)

Caption: Synthetic route for this compound and its derivatives.

Carbonic Anhydrase IX Signaling Pathway

The diagram below illustrates the role of Carbonic Anhydrase IX in the tumor microenvironment and the mechanism of its inhibition.

CAIX_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell Tumor Cell HIF1a HIF-1α Activation CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX_protein CAIX Protein CAIX_gene->CAIX_protein Translates to H_HCO3 H⁺ + HCO₃⁻ CAIX_protein->H_HCO3 Catalyzes pHi Intracellular Alkalosis (pH > 7.2) Promotes Survival & Proliferation Hypoxia Hypoxia Hypoxia->HIF1a Induces CO2 CO₂ + H₂O CO2->CAIX_protein Substrate H_HCO3->pHi Bicarbonate Import pHe Extracellular Acidosis (pH < 7.0) Promotes Invasion & Metastasis H_HCO3->pHe Leads to Inhibitor Sulfonamide Inhibitor Inhibitor->CAIX_protein Blocks Activity

Caption: Role of CA IX in tumor pH regulation and mechanism of sulfonamide inhibition.

References

Application Notes and Protocols for 5-Amino-n,2-dimethylbenzenesulfonamide in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-n,2-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. While extensive research specifically on this molecule is emerging, the broader class of amino- and dimethyl-substituted benzenesulfonamides has demonstrated significant potential in various therapeutic areas. This document provides detailed application notes and protocols based on the activities of structurally related compounds, suggesting promising avenues for the investigation of this compound in pharmaceutical drug discovery. The primary areas of application for this class of compounds include oncology, metabolic disorders, and infectious diseases.

I. Application in Oncology: Carbonic Anhydrase and Tyrosine Kinase Inhibition

Substituted benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are implicated in cancer cell proliferation and survival. Additionally, related structures have shown inhibitory activity against various protein tyrosine kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

A. Potential as a Carbonic Anhydrase Inhibitor

Mechanism of Action: Tumor hypoxia leads to the upregulation of carbonic anhydrases IX and XII. These enzymes help maintain a neutral intracellular pH and an acidic extracellular environment, which promotes tumor growth, invasion, and metastasis. Inhibitors of CA IX and XII can disrupt this pH regulation, leading to apoptosis of cancer cells.

A generalized signaling pathway for the role of Carbonic Anhydrase IX in cancer is depicted below.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp pHe_regulation Extracellular Acidification CAIX_exp->pHe_regulation pHi_regulation Intracellular pH Homeostasis CAIX_exp->pHi_regulation Invasion Invasion & Metastasis pHe_regulation->Invasion Proliferation Cell Proliferation & Survival pHi_regulation->Proliferation Drug_resistance Drug Resistance pHi_regulation->Drug_resistance Benzenesulfonamide This compound Benzenesulfonamide->Inhibition Inhibition->CAIX_exp

Caption: Role of Carbonic Anhydrase IX (CAIX) in Cancer Progression.

B. Potential as a Tyrosine Kinase Inhibitor

Mechanism of Action: 5-Amino-2-methylbenzenesulfonamide, a closely related compound, is known to be an inhibitor of multiple protein tyrosine kinases and is used in the treatment of advanced renal cell cancer.[1] These enzymes are critical components of signaling pathways that control cell growth, proliferation, and differentiation. Their inhibition can block tumor cell growth and induce apoptosis.

Quantitative Data for Related Benzenesulfonamide Derivatives
Compound ClassTargetAssayActivity (Ki/IC50/MIC)Reference
Dual-tail aminobenzenesulfonamideshCA IXEnzyme InhibitionKi: 12.9 - 20.4 nM[2]
Dual-tail aminobenzenesulfonamideshCA XIIEnzyme InhibitionKi: 8.7 - 26.6 nM[2]
Carboxamide-benzenesulfonamidesE. coliAntimicrobialMIC: 6.72 mg/mL[3]
Carboxamide-benzenesulfonamidesS. aureusAntimicrobialMIC: 6.63 mg/mL[3]
Carboxamide-benzenesulfonamidesCarrageenan-induced edemaAnti-inflammatory87.83 - 94.69% inhibition[3]
Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Materials:

    • Recombinant human CA isoforms

    • 4-Nitrophenyl acetate (NPA) as substrate

    • Test compound (this compound) dissolved in DMSO

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplates

    • Spectrophotometer

  • Method:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of NPA solution.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor the hydrolysis of NPA to 4-nitrophenol.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well cell culture plates

  • Method:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

An experimental workflow for screening the anticancer activity of the compound is shown below.

Anticancer_Screening_Workflow Start Start: Compound Synthesis and Characterization Primary_Screening Primary Screening: Cell Viability Assay (e.g., MTT) Start->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Target_Engagement Target Engagement Assays (e.g., CA or Kinase Inhibition) Dose_Response->Target_Engagement Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Analysis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo

Caption: Workflow for Anticancer Drug Screening.

II. Application in Metabolic Disorders: NNMT Inhibition

A class of small molecules, designated "5-Amino-1MQ," which are inhibitors of nicotinamide N-methyltransferase (NNMT), has garnered interest for the treatment of metabolic diseases. Given the structural components of this compound, it is plausible that it could exhibit similar activity.

Mechanism of Action: NNMT is an enzyme that plays a role in cellular metabolism by methylating nicotinamide, a form of vitamin B3. This process consumes S-adenosylmethionine (SAM) and regulates the levels of NAD+.[4] High NNMT activity is associated with obesity and type 2 diabetes. Inhibition of NNMT can increase NAD+ levels, leading to the activation of sirtuins (e.g., SIRT1), which are key regulators of metabolism and longevity. This can result in increased energy expenditure and reduced fat storage.[4][5]

The signaling pathway for NNMT inhibition is illustrated below.

NNMT_Inhibition_Pathway NNMT NNMT MNA 1-Methylnicotinamide NNMT->MNA Methylation NAD_depletion NAD+ Depletion NNMT->NAD_depletion Nicotinamide Nicotinamide Nicotinamide->NNMT Benzenesulfonamide This compound Benzenesulfonamide->Inhibition Inhibition->NNMT NAD_increase Increased NAD+ Levels Inhibition->NAD_increase SIRT1 SIRT1 Activation NAD_increase->SIRT1 Metabolic_Rate Increased Metabolic Rate SIRT1->Metabolic_Rate Fat_Oxidation Increased Fat Oxidation SIRT1->Fat_Oxidation

Caption: NNMT Inhibition Pathway and Metabolic Effects.

Experimental Protocol

Protocol 3: In Vitro NNMT Inhibition Assay

  • Objective: To measure the inhibitory effect of this compound on NNMT activity.

  • Materials:

    • Recombinant human NNMT enzyme

    • Nicotinamide

    • S-(5'-adenosyl)-L-methionine (SAM)

    • Test compound dissolved in DMSO

    • Phosphate buffer (pH 7.5)

    • Detection reagent for S-adenosyl-L-homocysteine (SAH), the product of the reaction.

    • 384-well plates

    • Plate reader capable of fluorescence detection

  • Method:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, NNMT enzyme, and nicotinamide in phosphate buffer.

    • Initiate the reaction by adding SAM.

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Stop the reaction and add the SAH detection reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the fluorescence to quantify the amount of SAH produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

III. Application as an Antimicrobial Agent

The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs. Benzenesulfonamide derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[3]

Experimental Protocol

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus) or fungal strains (e.g., C. albicans)

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Test compound dissolved in DMSO

    • 96-well microplates

    • Spectrophotometer or visual inspection

  • Method:

    • Perform a serial two-fold dilution of the test compound in the appropriate growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. Based on the activities of structurally related compounds, its potential applications span oncology, metabolic disorders, and infectious diseases. The protocols and data presented here provide a solid foundation for researchers to begin investigating the pharmacological profile of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

Application Notes and Protocols: 5-Amino-n,2-dimethylbenzenesulfonamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-n,2-dimethylbenzenesulfonamide as a versatile chemical intermediate. The information compiled from various scientific sources details its application in the synthesis of pharmaceuticals, including the anticancer drug Pazopanib and a class of carbonic anhydrase inhibitors, as well as its use in the production of azo dyes.

Pharmaceutical Applications

This compound is a crucial building block in the synthesis of targeted therapies. Its bifunctional nature, possessing both a nucleophilic amino group and a sulfonamide moiety, allows for its incorporation into complex molecular architectures with significant biological activity.

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis, primarily by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). This compound serves as a key precursor in the final coupling step of Pazopanib synthesis.

Experimental Protocol: Synthesis of Pazopanib Hydrochloride

This protocol outlines a common synthetic route to Pazopanib hydrochloride from 5-amino-2-methylbenzenesulfonamide.[1][2][3]

Step 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide

  • To a mixture of 5-amino-2-methylbenzenesulfonamide (20 g) in ethanol (208 ml) and tetrahydrofuran (52 ml), add 2,4-dichloropyrimidine (44 g) and sodium bicarbonate (36 g) at room temperature.[3]

  • Heat the reaction mixture to 70-75°C and maintain for 13 hours.[3]

  • Cool the reaction mass to 10°C and maintain for 2 hours.[3]

  • Filter the separated solid, wash with ethanol, and dry to yield 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide.

Step 2: Condensation with N,2,3-trimethyl-2H-indazol-6-amine

  • Charge a flask with 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (17 g), N,2,3-trimethyl-2H-indazol-6-amine (10 g), and ethanol (166 ml) at room temperature.[3]

  • Heat the mixture to reflux and maintain for 3 hours.[3]

  • Add concentrated hydrochloric acid (1 ml) and maintain at reflux for 10 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Filter the separated solid and dry to obtain Pazopanib hydrochloride.[3]

Quantitative Data for Pazopanib Synthesis

Intermediate/ProductStarting MaterialReagentsSolventYieldPurity (HPLC)Reference
5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidineSodium bicarbonateEthanol, THF48%-[1]
Pazopanib Hydrochloride5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, N,2,3-trimethyl-2H-indazol-6-amineConc. HClEthanol~63%97.5%[1]
Pazopanib Hydrochloride (Purified)Pazopanib Hydrochloride-Methanol, Water77%99.9%[1]
Pazopanib HydrochlorideN-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide4M HClIsopropyl alcohol--[4]

Signaling Pathway: VEGFR-2 Inhibition by Pazopanib

Pazopanib inhibits the VEGFR-2 signaling pathway, which is crucial for angiogenesis. By blocking the ATP-binding site of the receptor's tyrosine kinase domain, Pazopanib prevents autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to a reduction in tumor vascularization and growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Autophosphorylation (pY1175) PI3K PI3K VEGFR2->PI3K Autophosphorylation (pY1175) Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Angiogenesis (Proliferation, Migration, Survival) ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

VEGFR-2 Signaling Pathway and Pazopanib Inhibition

Benzenesulfonamide derivatives are a well-established class of carbonic anhydrase inhibitors (CAIs). These inhibitors are investigated for various therapeutic applications, including as anticancer agents that target tumor-associated CA isoforms like CA IX, which are involved in pH regulation in the hypoxic tumor microenvironment.

Experimental Protocol: General Synthesis of Benzenesulfonamide-Thiourea Conjugates

This protocol describes a general method for synthesizing benzenesulfonamide-thiourea derivatives, which can be adapted for this compound to produce novel CAIs.[5]

  • Synthesis of Aroyl/Heteroaryl Isothiocyanates:

    • Dissolve the corresponding acid chloride in dry acetonitrile.

    • Add potassium thiocyanate and a catalytic amount of tetrabutylammonium bromide.

    • Reflux the mixture for 2-3 hours.

    • The resulting solution of the isothiocyanate is used directly in the next step.

  • Synthesis of 1-Aroyl/Heteroaryl-3-(aminosulfonylphenyl)thioureas:

    • To the freshly prepared isothiocyanate solution, add an equimolar amount of the desired aminobenzenesulfonamide (e.g., this compound).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Quantitative Data for Representative Carbonic Anhydrase Inhibitors

The following table presents inhibition data for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This illustrates the potential of this class of compounds, which can be synthesized from intermediates like this compound.

Compound ClassTarget IsoformKi (nM)Reference
Benzoylthioureido benzenesulfonamideshCA I33.0 - 58.2[6]
hCA II2.1 - 56.6[6]
hCA IX29.0 - 31.2[6]
hCA XII11.0 - 17.0[6]
Benzenesulfonamides via Click ChemistryhCA IX1.5 - 38.9[7][8]
hCA XII0.8 - 12.4[7][8]
Aminobenzenesulfonamide-thiourea conjugatesbCA II11 - 17100[5]

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

Under hypoxic conditions, tumor cells upregulate Carbonic Anhydrase IX (CA IX) via the Hypoxia-Inducible Factor 1α (HIF-1α) pathway. CA IX, a transmembrane enzyme, catalyzes the extracellular hydration of CO₂ to bicarbonate and protons. This contributes to an acidic extracellular environment while maintaining a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis. CAIs can disrupt this process.

CAIX_Hypoxia_Pathway cluster_hypoxia Hypoxic Conditions cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Acidic) Hypoxia Low O₂ HIF1a HIF-1α (stabilized) Hypoxia->HIF1a HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE HRE (on CA9 gene) HIF1->HRE Binding CA9_mRNA CA9 mRNA HRE->CA9_mRNA Transcription CAIX CA IX (protein) CA9_mRNA->CAIX Translation CAIX_mem CA IX CAIX->CAIX_mem Translocation CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX Catalysis Tumor_Effects Tumor Survival & Metastasis HCO3_H->Tumor_Effects

CA IX Induction and Function in Hypoxia

Azo Dye Synthesis

The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to form azo dyes. These dyes have applications in the textile industry.

Experimental Protocol: General Synthesis of Azo Dyes

This protocol provides a general procedure for the synthesis of an azo dye, which can be adapted using this compound as the amine component.

Step 1: Diazotization of this compound

  • Dissolve this compound in a dilute solution of hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

  • Prepare a solution of the coupling component (e.g., a phenol or an aniline derivative) in a suitable solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for anilines).

  • Cool the coupling component solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature below 10°C during the addition.

  • Continue stirring for 1-2 hours after the addition is complete.

  • The azo dye will precipitate out of the solution.

  • Collect the dye by filtration, wash with cold water, and dry.

Logical Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis Amine 5-Amino-n,2-dimethyl- benzenesulfonamide Diazonium Diazonium Salt Amine->Diazonium Diazotization Reagents_Diazo HCl, NaNO₂ (0-5°C) Azo_Dye Azo Dye Diazonium->Azo_Dye Coupling Coupling_Component Coupling Component (e.g., Phenol, Aniline) Coupling_Component->Azo_Dye

General Workflow for Azo Dye Synthesis

Agrochemical Applications

Disclaimer: The provided protocols are for informational purposes for qualified professionals. These reactions should be carried out in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and scales.

References

Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry and drug development, renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and diuretic properties. The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NR₂), is a key structural motif in numerous commercially available drugs. Understanding the synthetic routes to this important class of compounds is crucial for the discovery and development of new therapeutic agents.

This document provides detailed standard operating procedures (SOPs) for the synthesis of sulfonamides in a laboratory setting. It covers the classical and most widely employed method involving the reaction of sulfonyl chlorides with amines, along with more contemporary approaches. The protocols are intended to serve as a comprehensive guide for researchers, offering step-by-step instructions, safety precautions, and data presentation for effective and reproducible synthesis.

General Synthetic Workflow

The synthesis of sulfonamides can be broadly categorized into a multi-step process that often begins with the formation of a sulfonyl chloride intermediate, followed by its reaction with a suitable amine. The general workflow is depicted below.

Sulfonamide_Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Sulfonyl Chloride Formation cluster_2 Sulfonamide Formation cluster_3 Purification and Analysis Starting_Material Aromatic/Aliphatic Compound (e.g., Aniline, Arene, Thiol) Chlorosulfonation Chlorosulfonation (e.g., with Chlorosulfonic Acid) Starting_Material->Chlorosulfonation Classical Route Oxidative_Chlorination Oxidative Chlorination (e.g., of Thiols) Starting_Material->Oxidative_Chlorination From Thiols Sulfonyl_Chloride Sulfonyl Chloride Intermediate Chlorosulfonation->Sulfonyl_Chloride Oxidative_Chlorination->Sulfonyl_Chloride Amine_Reaction Reaction with Primary/Secondary Amine Sulfonyl_Chloride->Amine_Reaction Crude_Sulfonamide Crude Sulfonamide Amine_Reaction->Crude_Sulfonamide Purification Purification (e.g., Recrystallization, Chromatography) Crude_Sulfonamide->Purification Final_Product Pure Sulfonamide Purification->Final_Product Analysis Characterization (e.g., NMR, IR, Melting Point) Final_Product->Analysis

Caption: General workflow for the synthesis of sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of Sulfanilamide from Aniline (A Classic Four-Step Synthesis)

This protocol details the synthesis of the parent sulfonamide, sulfanilamide, from aniline. This is a well-established four-step procedure that is often used in instructional laboratories.[1][2][3]

Step 1: Acetylation of Aniline to Acetanilide

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of aniline in 130 mL of water.

  • Add 5.5 mL of concentrated hydrochloric acid.

  • Prepare a solution of 8.0 g of sodium acetate trihydrate in 30 mL of water.

  • To the aniline hydrochloride solution, add 6.5 mL of acetic anhydride.

  • Immediately add the sodium acetate solution and stir the mixture vigorously.

  • Cool the mixture in an ice bath to induce crystallization of acetanilide.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • The crude product can be used directly in the next step or recrystallized from hot water.

Step 2: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride

CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Place 5.0 g of dry acetanilide in a dry 100 mL round-bottom flask.

  • Melt the acetanilide by gentle warming and then cool to room temperature to create a finely divided solid.

  • Cool the flask in an ice bath.

  • In the fume hood, carefully add 12.5 mL of chlorosulfonic acid dropwise to the acetanilide with constant swirling.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 30 minutes.

  • Heat the reaction mixture in a water bath at 60-70 °C for 30 minutes to complete the reaction.

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride to p-Acetamidobenzenesulfonamide

  • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a 100 mL beaker.

  • Add 20 mL of concentrated aqueous ammonia (ammonium hydroxide).

  • Stir the mixture until a thick paste is formed.

  • Heat the mixture gently in a water bath for 10-15 minutes.

  • Cool the mixture in an ice bath.

  • Collect the p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

  • Transfer the crude p-acetamidobenzenesulfonamide to a 50 mL round-bottom flask.

  • Add 10 mL of 6 M hydrochloric acid.

  • Heat the mixture at reflux for 30-45 minutes.

  • Allow the solution to cool to room temperature.

  • Slowly add a solution of sodium carbonate to the cooled solution until it is neutral to litmus paper.

  • Cool the mixture in an ice bath to complete the crystallization of sulfanilamide.

  • Collect the crude sulfanilamide by vacuum filtration and wash with cold water.

  • Recrystallize the product from hot water to obtain pure sulfanilamide.

  • Typical student yields for this multi-step synthesis range from 30% to 52%.[1]

Quantitative Data Summary

The following table summarizes the yields of various sulfonamide synthesis methods, providing a comparison of their efficiencies with different substrates.

Starting Material (Aryl/Alkyl Group)Reagent/CatalystAmineProductYield (%)Reference
Benzoic Acid[Cu(MeCN)₄]BF₄, DCDMH, SO₂AmmoniaBenzenesulfonamide63[4][5]
4-Fluorobenzoic Acid[Cu(MeCN)₄]BF₄, DCDMH, SO₂Morpholine4-Fluoro-N-morpholinobenzenesulfonamide85[4][5]
4-BromotolueneNiCl₂·glyme, Ir photocatalystBenzenesulfonamideN-(4-methylphenyl)benzenesulfonamide98[6]
1-Bromo-4-methoxybenzeneNiCl₂·glyme, Ir photocatalystMethanesulfonamideN-(4-methoxyphenyl)methanesulfonamide99[6][7]
4-IodoanisolePd(OAc)₂, DABSO, NaOClMorpholine4-Methoxy-N-morpholinobenzenesulfonamideHigh Yield[8]
Diphenyl DisulfideDCH, BnMe₃NCl, H₂OAnilineN-PhenylbenzenesulfonamideExcellent[9]
N-(trimethylsilyl)morpholinep-Toluenesulfonyl chloride-N-TosylmorpholineQuantitative[10]
4-IodobenzonitrilePd(OAc)₂, DABSO, NaOCl(S)-Methyl 2-aminopropanoate(S)-Methyl 2-(4-cyanophenylsulfonamido)propanoateHigh Yield[8]
3-(methoxycarbonyl)-BCP-1-carboxylic acid[Cu(MeCN)₄]BF₄, DCDMH, SO₂Ammonia3-(aminosulfonyl)-BCP-1-carboxylic acid methyl ester63[4][5]
2-BromopyridineNiCl₂·glyme, Ir photocatalystBenzenesulfonamideN-(pyridin-2-yl)benzenesulfonamide90[6]

DCDMH: 1,3-dichloro-5,5-dimethylhydantoin; DABSO: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide); DCH: 1,3-dichloro-5,5-dimethylhydantoin; BCP: bicyclo[1.1.1]pentane.

Reaction Mechanisms

The core of classical sulfonamide synthesis is the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride. The general mechanism is outlined below.

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions involving volatile, corrosive, or toxic reagents (e.g., chlorosulfonic acid, thionyl chloride) in a certified chemical fume hood.

  • Reagent Handling: Handle corrosive and reactive chemicals with extreme care. Always add reagents slowly and with cooling if the reaction is exothermic.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of sulfonamides is a fundamental process in organic and medicinal chemistry. The classical approach via sulfonyl chlorides remains a robust and widely used method. However, ongoing research continues to provide milder, more efficient, and versatile protocols, expanding the synthetic chemist's toolbox for accessing this vital class of compounds. The procedures and data presented herein offer a solid foundation for the successful synthesis and exploration of novel sulfonamide derivatives in a research setting.

References

Application Notes and Protocols for the Formulation of Agrochemicals Using 5-Amino-n,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific use of 5-Amino-n,2-dimethylbenzenesulfonamide (CAS No. 6274-17-5) in agrochemical formulations is limited. The following application notes and protocols are based on established principles for the formulation of sulfonamide-based agrochemicals and should be regarded as a foundational guide for research and development. All formulations presented are hypothetical and require optimization and validation in a laboratory setting.

Introduction

This compound is a sulfonamide compound with potential applications in the agrochemical sector. Sulfonamides are a well-established class of active ingredients in herbicides and, to a lesser extent, fungicides. Their efficacy is often linked to the inhibition of essential amino acid biosynthesis pathways in plants and fungi. The formulation of such active ingredients is a critical step in developing a stable, effective, and commercially viable product.

These notes provide a comprehensive overview of potential formulation strategies, experimental protocols for their preparation and evaluation, and insights into the potential mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in formulation development. While specific experimental data is not widely published, typical properties to be determined for a novel active ingredient are summarized below.

PropertyTypical Value Range for Similar CompoundsSignificance in Formulation
Molecular Formula C₈H₁₂N₂O₂S-
Molecular Weight 200.26 g/mol Influences solubility and loading capacity in formulations.
Melting Point Not widely reportedDetermines the choice between liquid and solid formulation types and processing conditions.
Solubility To be determinedCrucial for developing Emulsifiable Concentrates (EC) or Soluble Liquids (SL). Low water solubility necessitates Suspension Concentrates (SC) or granules.
Vapor Pressure To be determinedAffects potential for volatilization and inhalation exposure.
LogP (Octanol-Water Partition Coefficient) To be determinedIndicates the lipophilicity of the compound, influencing its interaction with plant cuticles and the choice of solvents and emulsifiers.
Chemical Stability To be determinedStability to hydrolysis, photolysis, and oxidation is critical for shelf-life and efficacy.

Potential Agrochemical Applications and Mechanisms of Action

Based on the sulfonamide chemical class, this compound could potentially exhibit herbicidal or fungicidal activity.

Herbicidal Activity

Many sulfonamide herbicides, particularly sulfonylureas, function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS Alpha_Acetolactate α-Acetolactate ALS->Alpha_Acetolactate Amino_Acids Valine, Leucine, Isoleucine (Essential Amino Acids) Alpha_Acetolactate->Amino_Acids ... Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Sulfonamide This compound Sulfonamide->ALS Inhibition Inhibition Inhibition

Figure 1: Hypothetical mechanism of action for herbicidal activity.
Fungicidal Activity

The antifungal mechanism of sulfonamides is less common but may involve the disruption of metabolic pathways essential for fungal growth.

Formulation Development Workflow

The development of a stable and effective agrochemical formulation is a systematic process.

Formulation_Workflow Start Start: Characterize This compound (Physicochemical Properties) Formulation_Selection Select Formulation Type (e.g., EC, SC, WG) Start->Formulation_Selection Component_Screening Screen Co-formulants (Solvents, Surfactants, etc.) Formulation_Selection->Component_Screening Prototype_Dev Develop Prototype Formulations Component_Screening->Prototype_Dev Stability_Testing Conduct Stability Studies (Accelerated & Long-term) Prototype_Dev->Stability_Testing Performance_Testing Evaluate Performance (Efficacy, Phytotoxicity) Prototype_Dev->Performance_Testing Optimization Optimize Formulation Stability_Testing->Optimization Performance_Testing->Optimization Optimization->Prototype_Dev Iterate Scale_Up Scale-up and Process Development Optimization->Scale_Up Finalize Final_Product Final Product Scale_Up->Final_Product

Figure 2: General workflow for agrochemical formulation development.

Hypothetical Formulation Recipes

The following are example starting-point formulations. The concentration of this compound and the choice and concentration of co-formulants will need to be determined experimentally.

Emulsifiable Concentrate (EC)

Suitable if the active ingredient has good solubility in a water-immiscible solvent.

ComponentFunctionHypothetical Concentration (w/w %)
This compoundActive Ingredient10 - 25
Aromatic solvent (e.g., Solvesso™ 150)Solvent60 - 80
Anionic surfactant (e.g., Calcium dodecylbenzenesulfonate)Emulsifier5 - 10
Non-ionic surfactant (e.g., Ethoxylated fatty alcohol)Emulsifier5 - 10
Suspension Concentrate (SC)

Ideal for active ingredients with low solubility in both water and oil.

ComponentFunctionHypothetical Concentration (w/w %)
This compoundActive Ingredient20 - 40
Propylene glycolAntifreeze5 - 10
Lignosulfonate or polycarboxylate-based polymerDispersant3 - 7
Ethoxylated fatty alcoholWetting Agent1 - 3
Xanthan gumThickener0.1 - 0.5
Silicone-based antifoamAntifoaming Agent0.1 - 0.5
BiocidePreservative0.1 - 0.3
WaterCarrierTo 100
Water-Dispersible Granules (WG)

A solid formulation that disperses in water, offering good shelf-life and reduced user exposure.

ComponentFunctionHypothetical Concentration (w/w %)
This compoundActive Ingredient50 - 80
LignosulfonateDispersant/Binder5 - 15
Sodium alkylnaphthalenesulfonateWetting Agent1 - 5
Kaolin or silicaCarrier/FillerTo 100

Experimental Protocols

Protocol for Preparation of a Suspension Concentrate (SC)
  • Preparation of the Mill Base:

    • In a suitable vessel, combine water, propylene glycol, dispersant, and wetting agent.

    • Stir until all components are fully dissolved.

    • Slowly add the this compound powder to the aqueous phase while stirring to form a slurry.

  • Wet Milling:

    • Transfer the slurry to a bead mill.

    • Mill the suspension until the desired particle size distribution is achieved (typically a D90 of <10 µm).

    • Monitor particle size using laser diffraction analysis at regular intervals.

  • Final Formulation:

    • Transfer the milled suspension to a mixing vessel.

    • Slowly add the xanthan gum (pre-dispersed in a small amount of propylene glycol) while stirring to increase the viscosity.

    • Add the antifoaming agent and biocide.

    • Continue to stir until a homogeneous suspension is obtained.

Protocol for Evaluation of Formulation Stability
  • Accelerated Storage Stability:

    • Place a known amount of the formulation in a sealed container.

    • Store the container in an oven at a constant elevated temperature (e.g., 54°C) for 14 days.

    • After the storage period, visually inspect for any signs of phase separation, crystallization, or sedimentation.

    • Re-measure key physical properties such as particle size, viscosity, and pH.

    • Chemically assay the concentration of this compound using a suitable analytical method (e.g., HPLC) to determine any degradation.

  • Low-Temperature Stability:

    • Store the formulation at a low temperature (e.g., 0°C or -5°C) for 7 days.

    • Visually inspect for crystallization or phase separation.

    • Allow the sample to return to room temperature and assess its homogeneity.

Protocol for Efficacy Testing (Herbicidal - Greenhouse)
  • Plant Cultivation:

    • Grow target weed species (e.g., a mix of broadleaf and grass weeds) in pots under controlled greenhouse conditions.

  • Formulation Application:

    • Prepare a spray solution by diluting the formulated this compound to various application rates.

    • Include a negative control (water or formulation blank) and a positive control (a commercial standard herbicide with a similar proposed mode of action).

    • Apply the spray solutions to the plants at a specified growth stage (e.g., 2-4 leaf stage).

  • Evaluation:

    • Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after application) compared to the untreated control.

    • Record symptoms of phytotoxicity (e.g., chlorosis, necrosis, stunting).

    • For a more quantitative assessment, harvest the above-ground biomass of the treated and control plants and measure the dry weight.

Conclusion

The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its unique chemical properties, including the ability of the primary sulfonamide group to act as a zinc-binding group, have led to the development of numerous clinically successful drugs.[1][2] This document provides a detailed overview of the applications of benzenesulfonamides in drug design, supported by quantitative data, experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Therapeutic Applications of Benzenesulfonamide Derivatives

Benzenesulfonamides have been successfully developed into drugs for a variety of conditions, including cancer, bacterial infections, glaucoma, epilepsy, and diabetes.[1][3][4][5] Their mechanism of action often involves the inhibition of key enzymes, such as carbonic anhydrases and kinases.[6][7]

Anticancer Agents

A significant area of research has focused on benzenesulfonamide derivatives as anticancer agents. Their efficacy often stems from the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[8][9][10]

Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
4b A549 (Lung)2.81[3]
4d HeLa (Cervical)1.99[3]
5d MCF-7 (Breast)2.12[3]
5g DU-145 (Prostate)2.12[3]
BA-3b Various Cancer Cell Lines0.007 - 0.036[11]
4e MDA-MB-231 (Breast)3.58[12]
4g MCF-7 (Breast)2.55[13]
12d MDA-MB-468 (Breast)3.99[10]
12i MDA-MB-468 (Breast)1.48[10]
AL106 U87 (Glioblastoma)58.6[14]
7c OVCAR-8 (Ovarian)0.54[15]

Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia

Under hypoxic conditions, common in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of carbonic anhydrase IX (CA IX). CA IX catalyzes the hydration of carbon dioxide to bicarbonate and a proton. The resulting acidic extracellular environment promotes tumor invasion and metastasis, while maintaining a neutral intracellular pH favorable for cancer cell survival. Benzenesulfonamide-based inhibitors block the activity of CA IX, disrupting this pH regulation and suppressing tumor growth.[9][10]

CAIX_Pathway Carbonic Anhydrase IX Signaling in Tumor Hypoxia cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell H_ion H+ Invasion Tumor Invasion & Metastasis H_ion->Invasion HCO3 HCO3- Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CA IX Gene Upregulation HIF1a->CAIX_gene CAIX CA IX CAIX_gene->CAIX CAIX->H_ion CAIX->HCO3 CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX

Caption: Role of CA IX in tumor hypoxia and its inhibition.

Antimicrobial Agents

Benzenesulfonamide derivatives have a long history as antibacterial agents, famously known as sulfa drugs. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[16] This disruption of folate metabolism halts bacterial growth and replication. More recent research has also explored their efficacy against various bacterial and fungal strains, including resistant ones.[17][18]

Quantitative Data: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
4d E. coli6.72[18]
4h S. aureus6.63[18]
4a P. aeruginosa6.67[18]
4a S. typhi6.45[18]
4f B. subtilis6.63[18]
4e C. albicans6.63[18]
4e A. niger6.28[18]
Isopropyl Derivative (5c) S. aureus3.9[16]

Signaling Pathway: Bacterial Folate Synthesis Inhibition

Bacteria synthesize folate de novo, a pathway absent in humans, making it an excellent target for selective toxicity. Para-aminobenzoic acid (PABA) is a key substrate for dihydropteroate synthase (DHPS). Benzenesulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS. This blocks the synthesis of dihydropteroic acid, a precursor to folic acid, ultimately leading to the cessation of bacterial growth.

Folate_Pathway Bacterial Folate Synthesis and Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Folic_acid Folic Acid Dihydropteroic_acid->Folic_acid ... Nucleic_acid Nucleic Acid Synthesis Folic_acid->Nucleic_acid Benzenesulfonamide Benzenesulfonamide (Sulfa Drug) Benzenesulfonamide->DHPS

Caption: Inhibition of bacterial folate synthesis by benzenesulfonamides.

Experimental Protocols

General Synthesis of Benzenesulfonamide Derivatives

A common method for synthesizing benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[4][13]

Protocol: Synthesis of N-substituted Benzenesulfonamides

  • Preparation of Sulfonyl Chloride: Start with a commercially available or synthesized substituted benzene or toluene derivative. React it with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO2Cl). This reaction is typically performed at low temperatures.

  • Amine Coupling: Dissolve the appropriate primary or secondary amine in a suitable solvent, such as pyridine or dichloromethane.

  • Reaction: Add the substituted benzenesulfonyl chloride dropwise to the amine solution, often at 0°C to control the exothermic reaction.

  • Stirring: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 4-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up: Quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final benzenesulfonamide derivative.[4]

Workflow: Synthesis and Screening of Benzenesulfonamides

Synthesis_Workflow General Workflow for Synthesis and Screening Start Start: Design of Target Molecules Synthesis Chemical Synthesis of Benzenesulfonamide Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, MIC) Purification->Screening Data_Analysis Data Analysis (IC50 / MIC Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: Workflow for benzenesulfonamide drug discovery.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzenesulfonamide compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]

Conclusion

The benzenesulfonamide scaffold remains a highly privileged and fruitful starting point for the design of new medicinal compounds. Its proven success across multiple therapeutic areas, particularly in oncology and infectious diseases, ensures its continued prominence in drug discovery research. The methodologies and data presented here provide a foundational guide for researchers aiming to explore and innovate within this rich chemical space.

References

Application Notes and Protocols for the Development of Novel Antibiotics from 5-Amino-n,2-dimethylbenzenesulfonamide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibiotic candidates derived from 5-Amino-n,2-dimethylbenzenesulfonamide. This document outlines the rationale, experimental procedures, and data interpretation for developing a new class of sulfonamide-based antimicrobial agents.

Introduction and Rationale

The persistent rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Sulfonamides, a class of synthetic bacteriostatic antibiotics, have been a cornerstone of antimicrobial therapy for decades.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By blocking this pathway, sulfonamides prevent bacteria from producing nucleic acids, ultimately inhibiting their growth and replication.[4]

This compound is a promising precursor for the development of novel sulfonamides. Its chemical structure provides a versatile scaffold for the introduction of various chemical moieties, allowing for the modulation of antibacterial activity, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of novel derivatives and their subsequent antimicrobial evaluation.

General Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamide antibiotics act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the synthesis of folic acid. Folic acid is a vital cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting folic acid production. This bacteriostatic action inhibits the growth and proliferation of susceptible bacteria.[3][4]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Bacterial_Growth Bacterial Growth Inhibition Sulfonamide Sulfonamide Antibiotic (e.g., from this compound) Sulfonamide->DHPS Competitive Inhibitor Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Nucleic_Acids Nucleic Acid (DNA, RNA) Synthesis Folic_Acid->Nucleic_Acids Nucleic_Acids->Bacterial_Growth Leads to

Caption: General mechanism of action of sulfonamide antibiotics.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the precursor compound, this compound.

Materials:

  • N-acetylamino-2-toluenesulfonyl chloride

  • Ammonium hydroxide

  • Sulfuric acid solution (20%)

  • Hydrochloric acid (18%)

  • Sodium carbonate

  • Ice

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a cooled solution of ammonium hydroxide (25 ml), add N-acetylamino-2-toluenesulfonyl chloride (10.7 g) portion-wise with stirring.

  • Slowly add 20% sulfuric acid solution (10 ml) while maintaining the temperature between 0-5 °C (273–278 K) for 5 minutes.[5]

  • Collect the resulting sulfonamide precipitate by filtration, wash with ice-cold water, and dry. A crystalline crude colorless solid should be obtained (yield: ~67%).[5]

  • To the N-acetyltoluenesulfonamide (5.6 g), add 18% hydrochloric acid (15 ml) and reflux the mixture for 20 minutes.[5]

  • Dilute the resulting solution with an equal volume of water and neutralize with sodium carbonate until the pH reaches 8.[5]

  • Cool the solution to induce precipitation. Collect the precipitate by filtration and wash with ice-cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

General Protocol for the Synthesis of Novel Sulfonamide Derivatives

This generalized protocol outlines the synthesis of novel sulfonamide derivatives by reacting this compound with a sulfonyl chloride.

General Synthesis Workflow Start Start: this compound & R-SO2Cl (Sulfonyl Chloride) Reaction Reaction in suitable solvent (e.g., pyridine, DCM) with base Start->Reaction Workup Aqueous Workup (e.g., extraction, washing) Reaction->Workup Purification Purification (e.g., column chromatography, recrystallization) Workup->Purification Characterization Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization End End: Novel Sulfonamide Derivative Characterization->End

Caption: General workflow for the synthesis of novel sulfonamide derivatives.

Materials:

  • This compound

  • Aryl or alkyl sulfonyl chloride (R-SO₂Cl)

  • Anhydrous pyridine or another suitable base and solvent (e.g., triethylamine in dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the desired sulfonyl chloride (1.1 equivalents) to the solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.[4]

Protocol for In Vitro Antibacterial Activity Screening

This protocol details the determination of the antibacterial activity of the newly synthesized sulfonamide derivatives using the disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

3.3.1. Disk Diffusion Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Synthesized sulfonamide derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Impregnate sterile paper discs with a known concentration of the synthesized compounds (e.g., 30 µ g/disc ).

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.[6]

3.3.2. Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Synthesized sulfonamide derivatives

  • Positive control antibiotic

  • Resazurin or other growth indicator

  • Microplate reader (optional)

Procedure:

  • Prepare a two-fold serial dilution of the synthesized compounds in Mueller-Hinton broth in a 96-well plate.[4]

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] This can be assessed visually or by adding a growth indicator like resazurin.

Data Presentation

Quantitative data from the antibacterial assays should be summarized in tables for clear comparison.

Table 1: Zone of Inhibition of Novel Sulfonamide Derivatives

Compound IDTest OrganismConcentration (µ g/disc )Zone of Inhibition (mm) ± SD
Derivative 1S. aureus30Enter Data
Derivative 2S. aureus30Enter Data
Derivative 1E. coli30Enter Data
Derivative 2E. coli30Enter Data
CiprofloxacinS. aureus5Enter Data
CiprofloxacinE. coli5Enter Data
Solvent (DMSO)S. aureus-0
Solvent (DMSO)E. coli-0

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Sulfonamide Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1Enter DataEnter Data
Derivative 2Enter DataEnter Data
CiprofloxacinEnter DataEnter Data

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, when handling chemicals.

  • Perform all synthetic reactions in a well-ventilated fume hood.

  • Handle bacterial cultures using aseptic techniques and in accordance with institutional biosafety guidelines.

  • Dispose of all chemical and biological waste according to institutional protocols.

References

Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental design for evaluating the efficacy of sulfonamide-based drugs. It includes detailed protocols for key in vitro and in vivo assays, guidelines for data presentation, and visualizations of critical pathways and workflows to support research and development of this important class of antimicrobial agents.

Introduction to Sulfonamide Efficacy Testing

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This pathway is crucial for the synthesis of nucleotides and, consequently, for bacterial growth and replication.[4][5] Mammalian cells are unaffected as they obtain folic acid from their diet.[2][5] The emergence of resistance, however, necessitates robust and standardized methods for evaluating the efficacy of new and existing sulfonamide-based drugs.

A thorough evaluation of a sulfonamide's efficacy involves a multi-faceted approach, beginning with in vitro characterization of its antimicrobial activity and potential toxicity, followed by in vivo assessment of its therapeutic effect in relevant animal models. This integrated experimental design is crucial for determining the drug's potential for clinical success.

Key Signaling Pathway: Folic Acid Synthesis and Inhibition by Sulfonamides

The primary mechanism of action of sulfonamides is the disruption of the folic acid (tetrahydrofolate) synthesis pathway in bacteria. This pathway is a critical target for antimicrobial therapy.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate Dihydropteroate_Synthase->Dihydrofolate Incorporation Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (Active Folic Acid) Dihydrofolate_Reductase->Tetrahydrofolate Sulfonamide Sulfonamide Drug Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibition Dihydrofolate->Dihydrofolate_Reductase Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotide_Synthesis

Caption: Bacterial Folic Acid Synthesis Pathway and Sites of Inhibition.

In Vitro Efficacy and Safety Assessment

In vitro assays are the first step in evaluating a new sulfonamide compound. They provide essential data on the drug's intrinsic antimicrobial activity and its potential for toxicity to mammalian cells.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[6]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Inoculation Inoculate Microtiter Plate Wells with Bacteria and Drug Dilutions Bacterial_Culture->Inoculation Drug_Dilution Prepare Serial Dilutions of Sulfonamide Drug Drug_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Turbidity (Bacterial Growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterial strain (e.g., Escherichia coli ATCC 25922) on a suitable agar plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the sulfonamide drug in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the drug in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (MHB + bacteria, no drug) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Data Presentation: MIC Values

Sulfonamide CompoundBacterial StrainMIC (µg/mL)
SulfamethoxazoleE. coli ATCC 259228
Investigational Drug AE. coli ATCC 259224
Investigational Drug BS. aureus ATCC 2921316
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the sulfonamide drug in culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a positive control (a known cytotoxic agent).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity Data (IC₅₀)

Sulfonamide CompoundCell LineIncubation Time (h)IC₅₀ (µM)
SulfamethoxazoleHeLa48>1000
Investigational Drug AHeLa48550
Doxorubicin (Control)HeLa481.2
Synergy Testing (Checkerboard Assay)

Sulfonamides are often used in combination with other drugs, most notably trimethoprim, to achieve a synergistic effect. The checkerboard assay is a common method to quantify synergy.

Protocol: Checkerboard Synergy Assay

  • Plate Setup:

    • In a 96-well plate, prepare serial two-fold dilutions of Drug A (e.g., sulfonamide) horizontally and Drug B (e.g., trimethoprim) vertically.

    • The result is a matrix of wells containing various combinations of the two drugs.

    • Include wells with each drug alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate the plate with the test bacterium at a final concentration of 5 x 10⁵ CFU/mL.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis (Fractional Inhibitory Concentration - FIC Index):

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC A = (MIC of A in combination) / (MIC of A alone); FIC B = (MIC of B in combination) / (MIC of B alone).

    • Calculate the FIC Index: FIC Index = FIC A + FIC B.

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Data Presentation: Synergy Testing Results

Drug CombinationBacterial StrainFIC IndexInterpretation
Sulfamethoxazole + TrimethoprimE. coli ATCC 259220.375Synergy
Investigational Drug A + TrimethoprimE. coli ATCC 259220.5Additive

In Vivo Efficacy Assessment

In vivo models are essential for evaluating the therapeutic potential of a drug in a living organism, taking into account pharmacokinetic and pharmacodynamic (PK/PD) properties.

Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobials against localized soft tissue infections.[2][3]

Experimental Workflow: Murine Thigh Infection Model

Thigh_Infection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Neutropenia Induce Neutropenia in Mice (e.g., with cyclophosphamide) Infection Inoculate Mouse Thigh Muscle with Bacterial Suspension Neutropenia->Infection Drug_Admin Administer Sulfonamide Drug (e.g., subcutaneously or orally) Infection->Drug_Admin Time_Course Treat for a Defined Period (e.g., 24 hours) Drug_Admin->Time_Course Euthanasia Euthanize Mice and Excise Thigh Tissue Time_Course->Euthanasia Homogenization Homogenize Thigh Tissue Euthanasia->Homogenization CFU_Count Plate Serial Dilutions and Determine Bacterial Load (CFU/gram) Homogenization->CFU_Count

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Amino-n,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-n,2-dimethylbenzenesulfonamide is a sulfonamide compound with potential applications in pharmaceutical and organic synthesis.[1] Sulfonamide derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and effects on the cardiovascular system.[2][3][4] Given the diverse therapeutic potential of this chemical class, robust and reproducible cell-based assays are critical for elucidating the mechanism of action and determining the cytotoxic or cytostatic effects of novel derivatives like this compound.

These application notes provide a detailed protocol for a foundational cell-based assay: the assessment of cell viability and cytotoxicity. This is a crucial first step in characterizing the biological activity of any new compound. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for a generic sulfonamide derivative, providing a framework for further mechanistic studies.

Data Presentation

Quantitative data from cell-based assays should be summarized for clear interpretation and comparison. Below is a template table for presenting results from a cell viability assay.

Cell Line Compound Concentration (µM) Incubation Time (hours) Cell Viability (%) IC50 (µM)
Cell Line A0.12498.7 ± 2.145.2
12495.4 ± 3.5
102475.1 ± 4.2
502448.9 ± 3.9
1002421.3 ± 2.8
Cell Line B0.14899.1 ± 1.862.8
14896.2 ± 2.9
104880.5 ± 5.1
504855.3 ± 4.6
1004830.7 ± 3.3

Experimental Protocols

Protocol: Cell Viability and Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol describes a common method to assess the effect of this compound on cell viability. The assay is based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected mammalian cell line(s) (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom black microplates

  • Hemocytometer or automated cell counter

  • Multi-well plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with medium containing DMSO at the same final concentration as the compound-treated wells (vehicle control) and wells with medium only (untreated control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL working solution of resazurin in PBS and filter-sterilize.

    • After the incubation period, add 20 µL of the resazurin working solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line's metabolic activity.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells (medium with resazurin but no cells) from all other measurements.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Compound 5-Amino-n,2-dimethyl- benzenesulfonamide Enzyme Target Enzyme (e.g., Kinase) Compound->Enzyme Inhibition Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Downstream Downstream Signaling Cascade Product->Downstream TF Transcription Factor Downstream->TF Activation/ Inhibition Gene Target Gene Expression TF->Gene

Caption: Hypothetical inhibition of a cytoplasmic enzyme by this compound.

Experimental Workflow for Cell Viability Assay

Start Start: Culture Cells Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 PrepareCompound Prepare Serial Dilutions of This compound Incubate1->PrepareCompound Treat Treat Cells with Compound Incubate1->Treat PrepareCompound->Treat Incubate2 Incubate for 24-72h (Compound Exposure) Treat->Incubate2 AddResazurin Add Resazurin Reagent Incubate2->AddResazurin Incubate3 Incubate for 1-4h AddResazurin->Incubate3 Read Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate3->Read Analyze Data Analysis: - Calculate % Viability - Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the resazurin-based cell viability assay.

References

Troubleshooting & Optimization

Overcoming common challenges in the synthesis of sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sulfonamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides, and what are its main drawbacks?

A1: The most traditional and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine.[1][2] While effective, this method has several drawbacks:

  • Harsh conditions: The synthesis of the starting sulfonyl chlorides often requires harsh and hazardous reagents like chlorosulfonic acid.[3][4]

  • Moisture sensitivity: Sulfonyl chlorides are sensitive to moisture and can be difficult to handle and store.[5]

  • Limited substrate scope: The harsh conditions for creating sulfonyl chlorides are not suitable for molecules with sensitive functional groups.[3]

  • Side reactions: The reaction can sometimes lead to side products, necessitating purification steps.[4][6]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yields in sulfonamide synthesis can stem from several factors:

  • Low amine nucleophilicity: Secondary amines, and particularly aromatic amines, are less nucleophilic and may react slowly or incompletely.[3][4]

    • Solution: Consider using more forcing reaction conditions (e.g., heating). For particularly challenging couplings, transition-metal-catalyzed methods (e.g., using palladium or copper catalysts) can be effective.[3][4]

  • Poor quality of reagents: Degradation of the sulfonyl chloride due to moisture can significantly reduce the yield.

    • Solution: Use freshly prepared or purified sulfonyl chloride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate base: The choice of base is crucial. Pyridine is commonly used to neutralize the HCl generated during the reaction.[1] For some reactions, a non-nucleophilic base like triethylamine may be more suitable.[7]

  • Steric hindrance: Sterically hindered amines or sulfonyl chlorides can react slowly.

    • Solution: Prolonged reaction times, elevated temperatures, or switching to a less sterically demanding reagent may be necessary.

Q3: I am having difficulty purifying my sulfonamide derivative. What are some common purification strategies?

A3: Purification of sulfonamides, which are often crystalline solids, can indeed be challenging.[1][8] Common methods include:

  • Recrystallization: This is a common technique. Solvents like ethanol are often used.[8] However, finding a suitable solvent system that provides good recovery can be time-consuming.

  • Acid-base extraction: Sulfonamides with a free N-H group are acidic and can be deprotonated by a base to form a water-soluble salt. This allows for the removal of non-acidic impurities by extraction with an organic solvent. The sulfonamide can then be precipitated by acidifying the aqueous layer.

  • Column chromatography: For non-crystalline or difficult-to-crystallize products, silica gel column chromatography is a standard purification method. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed depending on the polarity of the compound.

  • Acid precipitation from an alkaline solution: This is a common industrial method but may not always yield a product with the desired physical properties, such as being free-flowing.[8]

Q4: What are protecting groups, and when should I use them in sulfonamide synthesis?

A4: Protecting groups are used to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule.[7] In the context of sulfonamide synthesis, they are most often used to protect amine functionalities.[7][9]

  • When to use: If your starting material contains multiple amine groups of similar reactivity and you only want to form a sulfonamide at a specific position, you will need to protect the other amines. Sulfonyl groups themselves can be used as protecting groups for amines, as they reduce the nucleophilicity and basicity of the amine.[7]

  • Common amine protecting groups: Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[10] Sulfonyl groups like p-toluenesulfonyl (Ts) and o-nitrobenzenesulfonyl (Ns) are also used to protect amines.[7][10] The Ns group is particularly useful as it can be removed under mild conditions.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low or No Product Formation Inactive sulfonyl chloride (hydrolyzed).Use fresh or newly prepared sulfonyl chloride. Run the reaction under anhydrous conditions.
Low reactivity of the amine (e.g., aniline derivatives).Increase reaction temperature. Use a catalyst (e.g., copper or palladium-based). Consider alternative synthetic routes like the Buchwald-Hartwig amination.[4]
Steric hindrance around the amine or sulfonyl group.Prolong reaction time and/or increase temperature.
Multiple Products Observed by TLC/LC-MS Reaction with other nucleophilic groups in the molecule.Protect other reactive functional groups (e.g., other amines, alcohols).
Di-sulfonylation of a primary amine.Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to a solution of the amine.
Side reactions due to strong base.Use a milder base (e.g., pyridine instead of a stronger, non-nucleophilic base if not required).
Product is an Oil and Difficult to Solidify Residual solvent.Dry the product under high vacuum for an extended period.
Impurities preventing crystallization.Purify by column chromatography. Attempt to form a salt to induce crystallization.
Difficulty Removing the Sulfonyl Protecting Group The sulfonyl group is very stable (e.g., Ts).Deprotection of sulfonyl groups can be difficult.[7] For Ts groups, harsh conditions like sodium in liquid ammonia or strong acid at high temperatures may be needed.[10] Consider using a more labile protecting group like o-nitrobenzenesulfonyl (Ns), which can be removed with a thiol and base (Fukuyama deprotection).[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the primary amine (1.0 eq.).

  • Dissolution: The amine is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or THF).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Base Addition: A base (e.g., pyridine (1.5 eq.) or triethylamine (1.5 eq.)) is added to the solution.

  • Sulfonyl Chloride Addition: The sulfonyl chloride (1.1 eq.), dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours, while monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to afford the desired sulfonamide.

Protocol 2: One-Pot Synthesis of a Sulfonamide from an Aromatic Carboxylic Acid

This protocol is based on a modern copper-catalyzed method.[11]

  • Reaction Setup: In a reaction vessel, combine the (hetero)aryl carboxylic acid (1 equiv), [Cu(MeCN)4]BF4 (20 mol %), 1,3-dichloro-5,5-dimethylhydantoin (1 equiv), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1 equiv), and LiBF4 (1.2 equiv).

  • Solvent and SO2 Addition: Add anhydrous acetonitrile (to 0.1 M) and then add SO2 (2 equiv).

  • Irradiation: Irradiate the mixture with 365 nm LEDs for 12 hours.

  • SO2 Removal: After irradiation, carefully remove any unreacted SO2.

  • Amination: To the crude reaction mixture, add the desired amine (2 equiv) and a suitable base (e.g., DIPEA or pyridine, 2-4 equiv).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Perform a standard aqueous work-up followed by purification of the crude product by column chromatography.

Visualized Workflows and Mechanisms

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve Amine in Anhydrous Solvent B 2. Add Base (e.g., Pyridine) A->B C 3. Add Sulfonyl Chloride Dropwise at 0 °C B->C D 4. Stir at Room Temperature (2-24h) C->D E 5. Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Wash with Acid, Base, and Brine F->G H 8. Dry and Concentrate G->H I 9. Recrystallization or Column Chromatography H->I J Pure Sulfonamide I->J

Caption: A typical experimental workflow for sulfonamide synthesis.

sulfonamide_synthesis_mechanism cluster_reactants cluster_intermediate cluster_products Amine R'-NH₂ (Amine) Intermediate [Intermediate Complex] Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate Sulfonamide R-SO₂-NH-R' (Sulfonamide) Intermediate->Sulfonamide Loss of Cl⁻ HCl HCl Intermediate->HCl Base Base (e.g., Pyridine) HCl->Base Neutralization

Caption: Mechanism of classical sulfonamide formation.

fukuyama_deprotection Ns_Protected R-N(Ns)-R' (Ns-Protected Amine) Meisenheimer Meisenheimer Complex Ns_Protected->Meisenheimer Reagents Thiol (e.g., Thiophenol) + Base (e.g., K₂CO₃) Reagents->Meisenheimer Deprotected R-NH-R' (Free Amine) Meisenheimer->Deprotected

Caption: Logical relationship in Fukuyama deprotection of an Ns-sulfonamide.

References

Effective purification techniques for crude 5-Amino-n,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Amino-n,2-dimethylbenzenesulfonamide Purification

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the effective purification of crude this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My recrystallized product is still discolored (yellowish or cream-colored). How can I remove the colored impurities?

A1: The presence of color indicates persistent impurities, which may be oxidation products or other chromophoric byproducts. Here are a few techniques to address this:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. After dissolving the crude product in the minimum amount of hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, leading to a slight reduction in yield.

  • Solvent Selection: Ensure you are using an appropriate recrystallization solvent. A solvent that dissolves the impurities well at all temperatures or poorly at all temperatures while dissolving the desired compound well at high temperatures and poorly at low temperatures will be most effective. Based on available data, ethanol is a suitable solvent for recrystallization.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and colorlessness.

Q2: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated. Here are some troubleshooting steps:

  • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to ensure the compound fully dissolves. Then, allow it to cool more slowly.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling can promote oiling out.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.

  • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Q3: The purity of my compound, as checked by HPLC, has not significantly improved after one round of recrystallization. What could be the reason?

A3: If purity does not improve, it is likely that the chosen recrystallization solvent is not effectively separating the desired compound from the impurities.

  • Impurity Solubility: The impurities may have very similar solubility characteristics to this compound in the chosen solvent. In this case, you will need to select a different solvent or solvent system.

  • Alternative Purification Technique: If recrystallization is ineffective, column chromatography is a more powerful purification method that separates compounds based on their differential adsorption to a stationary phase.

Q4: I am performing column chromatography, but I am getting poor separation of my compound from impurities. What can I do to improve the separation?

A4: Poor separation in column chromatography can be due to several factors:

  • Eluent Polarity: The polarity of the eluent system may not be optimal. If your compound and impurities are eluting too quickly, decrease the polarity of the eluent. If they are moving too slowly, increase the polarity. A common starting point for a compound like this on silica gel would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Overloading: If you load too much crude material onto the column, the separation bands will broaden and overlap. Use a rule of thumb of about 1g of crude material per 20-40g of silica gel for good separation.

  • Sample Loading Technique: Ensure you load the sample onto the column in a concentrated band. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).

  • Flow Rate: A very fast flow rate can lead to poor separation. Adjust the flow rate to allow for proper equilibration between the mobile and stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of this compound varies slightly between suppliers, but it is generally in the range of 163-172°C.[1][2] A sharp melting point within a narrow range (e.g., 1-2°C) is a good indicator of high purity.

Q2: What are the best solvents for the recrystallization of this compound?

A2: Based on available literature, ethanol is a suitable solvent for recrystallization.[3] The compound is slightly soluble in methanol and DMSO, which could also be explored, potentially as part of a mixed solvent system.[1]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include:

  • Unreacted starting materials.

  • Side-products from the synthesis. One possible synthetic route involves the hydrolysis of an N-acetylated precursor; therefore, the N-acetylated compound could be a potential impurity if the hydrolysis is incomplete.[3]

  • Oxidation products, which can contribute to a yellowish or brownish color.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: The most common and effective techniques for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate and quantify the main compound and any impurities.[2][4]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in the crude material and to monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the compound and identify impurities if their structures are known or can be deduced.

Quantitative Data

PropertyValueSource(s)
Molecular Formula C7H10N2O2S[1][2]
Molecular Weight 186.23 g/mol [1][5]
Appearance White to light yellow/pale cream crystalline solid/powder[2][4][6]
Melting Point 163-172 °C[1][2][5]
Solubility Slightly soluble in DMSO and Methanol. Can be recrystallized from ethanol.[1][3]
Commercially Available Purity (by HPLC) ≥95.0% to >98.0%[2][4][6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of ethanol until the solid has just dissolved.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for 2-5 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes or dichloromethane). Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the level of the silica.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Loading: Carefully add the silica gel with the adsorbed crude product to the top of the column. Add a thin layer of sand on top to prevent disturbance of the stationary phase.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization (e.g., from Ethanol) start->recrystallization charcoal Optional: Charcoal Treatment recrystallization->charcoal If colored filtration Hot Filtration recrystallization->filtration If not colored charcoal->filtration crystallization Cooling & Crystallization filtration->crystallization isolation Isolation & Drying crystallization->isolation purity_check1 Purity Check (TLC, HPLC, MP) isolation->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity Not OK pure_product Pure Product purity_check1->pure_product Purity OK purity_check2 Purity Check (TLC, HPLC, MP) column_chromatography->purity_check2 purity_check2->pure_product Purity OK troubleshoot Troubleshoot purity_check2->troubleshoot Purity Not OK

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree start Purification Issue oiling_out Compound 'Oiled Out' during Recrystallization start->oiling_out discolored Product is Discolored start->discolored poor_separation Poor Separation in Column Chromatography start->poor_separation solution_oiling 1. Increase solvent volume 2. Slow cooling 3. Scratch flask/add seed crystal 4. Change solvent system oiling_out->solution_oiling solution_discolored 1. Use activated charcoal 2. Re-evaluate solvent choice 3. Repeat recrystallization discolored->solution_discolored solution_separation 1. Optimize eluent polarity 2. Reduce column loading 3. Use dry loading technique 4. Adjust flow rate poor_separation->solution_separation

Caption: Decision tree for troubleshooting common purification issues.

References

Optimizing temperature and pressure for benzenesulfonamide synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzenesulfonamide and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during benzenesulfonamide synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in benzenesulfonamide synthesis can stem from several factors. A primary consideration is the integrity of your starting materials. Ensure that your benzenesulfonyl chloride has not hydrolyzed due to exposure to moisture. It is also crucial to verify the purity of your amine reactant.

    Incomplete reactions are another common culprit. Monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to decomposition.

    Loss of product during the workup and purification stages is also a significant factor. Ensure complete extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent. During purification by column chromatography, improper solvent selection can lead to poor separation or loss of product on the column.

Issue 2: Presence of Impurities and Side Reactions

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: A common side reaction is the hydrolysis of the starting benzenesulfonyl chloride to benzenesulfonic acid, which can occur if moisture is present in the reaction setup. To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.

    Another potential side reaction is the formation of a double-sulfonated product, where two molecules of benzenesulfonyl chloride react with a primary amine. This can often be suppressed by the slow, dropwise addition of the benzenesulfonyl chloride to the amine solution, which helps to maintain a low concentration of the sulfonyl chloride throughout the reaction.

    The formation of hydrogen chloride (HCl) as a byproduct can also lead to unwanted side reactions. It is advantageous to remove the HCl from the reaction mixture as it forms, which can be achieved by carrying out the reaction in a closed system and periodically venting the built-up pressure.[1]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify my benzenesulfonamide product. What are the best practices for purification?

  • Answer: The purification of benzenesulfonamide can often be achieved through recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system is key. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.

    For column chromatography, the choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is critical. If your compound is sensitive to the acidic nature of silica gel, consider using a deactivated silica gel or an alternative stationary phase like alumina. The polarity of the eluent should be optimized to achieve good separation between your product and any impurities. A common eluent system is a mixture of ethyl acetate and pentane.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction parameters for benzenesulfonamide synthesis.

  • Question: What is the optimal temperature range for benzenesulfonamide synthesis?

  • Answer: The optimal temperature for benzenesulfonamide synthesis can vary significantly depending on the specific reactants and solvent system used. Reaction temperatures can range from as low as -50°C to as high as 130°C.[1] For many standard procedures involving the reaction of a benzenesulfonyl chloride with an amine, a moderately elevated temperature, such as 45°C, is often employed.[2] It is recommended to start with the conditions specified in a relevant literature procedure and optimize from there. Mixing reactants at a low temperature and then heating to the desired reaction temperature in a closed system is a common practice.[1]

  • Question: How does pressure affect the synthesis of benzenesulfonamide?

  • Answer: The synthesis of benzenesulfonamide from benzenesulfonyl chloride and an amine generates hydrogen chloride (HCl) as a byproduct. In a closed reaction vessel, the formation of HCl gas can lead to an increase in pressure.[1] While some procedures are carried out at atmospheric pressure, in a closed system, this pressure build-up can influence the reaction. It is sometimes advantageous to periodically vent the reaction vessel to remove the HCl, as its presence can lead to undesirable side reactions.[1] In some cases, applying elevated pressure (from 1 to 100 atm) can shorten the reaction time.

  • Question: What are the recommended solvents for benzenesulfonamide synthesis?

  • Answer: A variety of inert organic solvents can be used for benzenesulfonamide synthesis. The choice of solvent often depends on the solubility of the reactants and the desired reaction temperature. Commonly used solvents include aliphatic and aromatic hydrocarbons such as hexane, cyclohexane, and toluene, as well as halogenated hydrocarbons like chloroform, carbon tetrachloride, and chlorobenzene.[1] Ethers such as diethyl ether, tetrahydrofuran (THF), and dioxane are also suitable.[1] For certain procedures, polar aprotic solvents like dimethylformamide (DMF) or pyridine are used.[2]

  • Question: Are there any catalysts that can improve the reaction?

  • Answer: Yes, in some instances, a catalytic amount of N,N-dimethylformamide (DMF) can be advantageous when reacting a sulfonic acid salt with a chlorinating agent like phosgene.

Experimental Protocols

Below are detailed methodologies for key experiments in benzenesulfonamide synthesis.

Table 1: Summary of Reaction Conditions for Benzenesulfonamide Synthesis

Reactants Solvent Temperature Pressure Catalyst/Additive Reference
Benzenesulfochloride, 2-amino anthraquinonePyridine45°CAtmosphericNone[2]
Substituted benzenesulfonyl chloride, AmmoniaMethylene chloride15-25°CAtmosphericNone[1]
Sulfonic acid salt, PhosgeneChlorobenzene70-90°CElevated (due to HCl)N,N-dimethylformamide[1]
Benzenethiol, AmmoniaAcetonitrile100°CClosed tube (elevated)Iodine, TBHP
4-acetylaminobenzenesulfonyl chloride, AmineMethanolRefluxAtmosphericNone

Protocol 1: Synthesis of Benzenesulfonamide from Benzenesulfochloride and 2-Amino Anthraquinone [2]

  • Dissolve 1 mole of 2-amino anthraquinone in 1800 cm³ of pyridine in a suitable reaction vessel.

  • With constant stirring, slowly add 1.32 moles of benzenesulfochloride to the solution at a temperature of 45°C.

  • Maintain the reaction mixture at 45°C for 4 hours after the addition is complete.

  • Cool the reaction mixture to 0°C.

  • Collect the crude product by filtration and wash it successively with slightly hydrochloric water, water, and alcohol.

  • Dry the product to obtain benzenesulfonamide.

Protocol 2: General Procedure for the Synthesis of Benzenesulfonamides in a Closed System [1]

  • In a reaction vessel capable of withstanding pressure, combine the reactants at a low temperature.

  • Seal the reaction vessel.

  • Heat the mixture to the desired reaction temperature (ranging from 0-50°C).

  • Monitor the pressure build-up due to the formation of hydrogen chloride.

  • Periodically and carefully vent the hydrogen chloride from the reaction vessel to minimize side reactions.

  • Upon completion of the reaction, cool the vessel and process the reaction mixture to isolate the product.

Visualizations

Diagram 1: General Workflow for Benzenesulfonamide Synthesis

G General Workflow for Benzenesulfonamide Synthesis Reactants Select Starting Materials (Benzenesulfonyl Chloride & Amine) Reaction Reaction Setup (Solvent, Temperature, Pressure) Reactants->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

A generalized workflow for the synthesis of benzenesulfonamides.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in Benzenesulfonamide Synthesis start Low Yield Observed check_reagents Check Reagent Purity (Hydrolysis of Sulfonyl Chloride?) start->check_reagents check_completion Monitor Reaction Progress (TLC Analysis) start->check_completion check_workup Review Workup Procedure (Extraction Efficiency?) start->check_workup optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_completion->optimize_conditions improve_purification Optimize Purification (Solvent Choice) check_workup->improve_purification

A logical flow for diagnosing and addressing low product yields.

References

Addressing the stability and degradation of 5-Amino-n,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on Compound Identity: The compound "5-Amino-n,2-dimethylbenzenesulfonamide" as specified in the topic is ambiguous. This guide will focus on the well-documented and structurally similar compound, 5-Amino-2-methylbenzenesulfonamide (CAS No. 6973-09-7). The information provided is based on the general chemical properties of sulfonamides and may be applicable to other closely related structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-Amino-2-methylbenzenesulfonamide?

A1: The stability of 5-Amino-2-methylbenzenesulfonamide can be influenced by several factors, including:

  • pH: Sulfonamides are generally more susceptible to hydrolysis under acidic conditions.

  • Light: Exposure to ultraviolet (UV) light can lead to photolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q2: What are the expected degradation pathways for 5-Amino-2-methylbenzenesulfonamide?

A2: Based on the general behavior of sulfonamides, the following degradation pathways are likely:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common hydrolytic pathway, especially in acidic environments. This can result in the formation of sulfanilic acid derivatives and the corresponding amine.

  • Photolysis: UV irradiation can induce cleavage of the sulfonamide bond.

  • Oxidation: The amino group on the benzene ring is susceptible to oxidation.

Q3: What are the common degradation products of benzenesulfonamides?

A3: Common degradation products for this class of compounds include:

  • Derivatives of sulfanilic acid.

  • Aniline and its derivatives.

  • Products resulting from the cleavage of the sulfonamide S-N bond.

Q4: How should I store 5-Amino-2-methylbenzenesulfonamide to ensure its stability?

A4: To maintain the integrity of the compound, it is recommended to:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place to protect from light and moisture.[1]

  • Store under an inert atmosphere.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks in HPLC analysis Degradation of the compound.1. Review storage conditions. Ensure the compound is protected from light, heat, and moisture. 2. Check the pH of your sample solution. Acidic conditions may be causing hydrolysis. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Loss of potency or activity Significant degradation of the active molecule.1. Re-evaluate the formulation and storage conditions. 2. Use a stability-indicating analytical method to quantify the amount of intact compound remaining. 3. Consider the use of stabilizers if the compound is found to be inherently unstable under your experimental conditions.
Discoloration of the compound May indicate oxidation or the formation of colored degradation products.1. Store the compound under an inert atmosphere to prevent oxidation. 2. Analyze the discolored sample using techniques like LC-MS to identify the impurities.

Experimental Protocols

Protocol: Forced Degradation Study of 5-Amino-2-methylbenzenesulfonamide

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Amino-2-methylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound to a glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method.

  • A typical HPLC method would use a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol).

  • Use a UV detector set at a wavelength where the parent compound and potential degradation products have good absorbance.

  • For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

  • Calculate the percentage of degradation for each stress condition. An extent of degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[2]

Visualizations

degradation_pathways parent 5-Amino-2-methylbenzenesulfonamide hydrolysis Hydrolysis (Acidic Conditions) parent->hydrolysis H+ / H2O oxidation Oxidation parent->oxidation [O] photolysis Photolysis (UV Light) parent->photolysis dp1 Sulfanilic Acid Derivative hydrolysis->dp1 dp2 2-Methylaniline hydrolysis->dp2 dp3 Oxidized Products oxidation->dp3 dp4 S-N Bond Cleavage Products photolysis->dp4

Caption: Potential degradation pathways of 5-Amino-2-methylbenzenesulfonamide.

troubleshooting_workflow start Unexpected Results in Stability Study check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_ph Verify pH of Solutions start->check_ph check_method Is the Analytical Method Stability-Indicating? start->check_method optimize_conditions Optimize Storage/ Experimental Conditions check_storage->optimize_conditions check_ph->optimize_conditions forced_degradation Perform Forced Degradation Study check_method->forced_degradation No identify_degradants Identify Degradation Products (LC-MS) check_method->identify_degradants Yes validate_method Validate Analytical Method forced_degradation->validate_method identify_degradants->optimize_conditions

Caption: Troubleshooting workflow for stability studies.

References

Avoiding common errors in sulfonamide synthesis experimental protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common errors encountered during sulfonamide synthesis. The information is tailored for researchers, scientists, and drug development professionals to help streamline their experimental workflows and improve reaction outcomes.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of the desired sulfonamide is a frequent issue. The underlying causes can often be traced back to the reactivity of the starting materials, reaction conditions, or the presence of impurities.

Question: My sulfonamide synthesis reaction has a very low yield. What are the potential causes and how can I improve it?

Answer:

Several factors can contribute to low yields in sulfonamide synthesis. Here's a systematic approach to troubleshooting:

  • Reactivity of the Amine:

    • Low Nucleophilicity: Aromatic amines are generally less nucleophilic than aliphatic amines, and amines with electron-withdrawing groups will be even less reactive. This can lead to slow or incomplete reactions.

      • Solution: Increase the reaction temperature, prolong the reaction time, or use a more reactive sulfonylating agent if possible. The use of a stronger, non-nucleophilic base can also help to deprotonate the amine and increase its reactivity.

    • Steric Hindrance: Bulky groups on the amine or near the sulfonyl chloride can sterically hinder the reaction, slowing it down or preventing it altogether.

      • Solution: Similar to low nucleophilicity, increasing the reaction temperature and time can help overcome steric hindrance. In some cases, using a smaller sulfonylating agent or a different synthetic route may be necessary. Unsubstituted sulfonamides generally provide better yields than more sterically encumbered N-alkyl sulfonamides[1].

  • Reactivity of the Sulfonyl Chloride:

    • Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water or other protic solvents. This side reaction consumes the sulfonyl chloride and reduces the yield of the desired sulfonamide.

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture. Adding the amine to the reaction mixture before the sulfonyl chloride can sometimes be beneficial as the more nucleophilic amine will react preferentially over water[2].

    • Decomposition: Some sulfonyl chlorides are thermally unstable and can decompose at elevated temperatures.

      • Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

  • Reaction Conditions:

    • Inadequate Base: A base is typically used to neutralize the HCl generated during the reaction. If the base is not strong enough or is not present in a sufficient amount, the reaction mixture will become acidic, protonating the amine and reducing its nucleophilicity.

      • Solution: Use at least one equivalent of a suitable base, such as pyridine or triethylamine. For less reactive amines, a stronger base like DBU (1,8-Diazabicyclo[2]undec-7-ene) may be required.

    • Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.

      • Solution: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. The optimal solvent will depend on the specific substrates and reaction conditions.

  • Purity of Reagents:

    • Impurities: Impurities in the starting materials can interfere with the reaction.

      • Solution: Ensure the purity of your amine and sulfonyl chloride. Purification of starting materials may be necessary.

Problem 2: Presence of Side Products and Purification Challenges

The formation of side products can complicate the purification of the desired sulfonamide and reduce the overall yield.

Question: I am observing multiple spots on my TLC plate after my sulfonamide synthesis. What are the likely side products and how can I minimize their formation and purify my desired product?

Answer:

Common side products in sulfonamide synthesis include the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride) and unreacted starting materials.

  • Minimizing Side Product Formation:

    • Sulfonic Acid: As mentioned above, the primary cause of sulfonic acid formation is the hydrolysis of the sulfonyl chloride. Rigorously excluding water from the reaction is the most effective way to prevent this.

    • Unreacted Amine: If the amine is not fully consumed, it will remain in the reaction mixture.

      • Solution: Using a slight excess of the sulfonyl chloride (e.g., 1.1 equivalents) can help drive the reaction to completion and consume all of the amine.

    • Unreacted Sulfonyl Chloride: If the sulfonyl chloride is not fully consumed, it can be hydrolyzed to sulfonic acid during the workup.

      • Solution: Using a slight excess of the amine (e.g., 1.1 equivalents) can ensure all the sulfonyl chloride reacts.

  • Purification Strategies:

    • Extraction: A standard aqueous workup can be effective for removing many impurities.

      • Primary Sulfonamides: The sulfonamide derived from a primary amine is acidic and will dissolve in an aqueous base (e.g., NaOH solution). This allows for separation from non-acidic impurities. The sulfonamide can then be precipitated by acidifying the aqueous layer.

      • Secondary Sulfonamides: The sulfonamide derived from a secondary amine is not acidic and will remain in the organic layer. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine, and a wash with a dilute base (e.g., saturated NaHCO3 solution) will remove the sulfonic acid.

    • Chromatography: If extraction is insufficient, column chromatography on silica gel is a common and effective method for purifying sulfonamides. A gradient of ethyl acetate in hexanes is a typical eluent system.

    • Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine to neutralize the generated HCl[3].

Q2: Why is my reaction mixture turning cloudy or forming a precipitate immediately?

A2: This is often due to the formation of an ammonium salt, which is the product of the reaction between the amine and the HCl generated. This is a normal observation and indicates that the reaction is proceeding. The salt will typically be removed during the aqueous workup.

Q3: Can I use tertiary amines in sulfonamide synthesis?

A3: Tertiary amines will not form stable sulfonamides with sulfonyl chlorides. While they may initially form an unstable quaternary "onium" salt, this intermediate rapidly breaks down in the presence of water to regenerate the tertiary amine[4].

Q4: Are there alternative methods to the sulfonyl chloride and amine reaction?

A4: Yes, several alternative methods have been developed to overcome the limitations of the classical approach. These include:

  • From Thiols: Thiols can be oxidatively coupled with amines to form sulfonamides[4][5]. This method avoids the need to pre-form the often unstable sulfonyl chloride.

  • From Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonamides, often under microwave irradiation, which can tolerate a good range of functional groups and give high yields.

  • Using SO2 Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used as a source of SO2 in reactions with Grignard reagents and amines to form sulfonamides, avoiding the use of gaseous sulfur dioxide[6].

Q5: How does the electronic nature of the substituents on the aromatic ring of the sulfonyl chloride affect the reaction?

A5: Electron-withdrawing groups on the aromatic ring of the sulfonyl chloride make the sulfur atom more electrophilic and thus more reactive towards nucleophilic attack by the amine. Conversely, electron-donating groups will decrease the reactivity of the sulfonyl chloride.

Quantitative Data Summary

The following tables summarize quantitative data from various sulfonamide synthesis protocols.

Table 1: Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides [7]

EntrySulfonyl ChlorideN-SilylamineProductYield (%)
1Benzenesulfonyl chlorideN-(trimethylsilyl)morpholineN-(phenylsulfonyl)morpholine98
2p-Toluenesulfonyl chlorideN-(trimethylsilyl)morpholineN-(p-tolylsulfonyl)morpholine99
32-Naphthalenesulfonyl chlorideN-(trimethylsilyl)morpholineN-(naphthalen-2-ylsulfonyl)morpholine97
4Dansyl chlorideN-(trimethylsilyl)morpholineN-(dansyl)morpholine95

Reaction Conditions: Equimolar quantities of N-silylamine and sulfonyl chloride in acetonitrile, reflux for 1 hour.

Table 2: One-Pot Synthesis of Sulfonamides from Carboxylic Acids and Amines [8]

EntryCarboxylic AcidAmineProductYield (%)
14-Fluorobenzoic acidMorpholine4-fluoro-N-morpholinobenzenesulfonamide68
24-(Trifluoromethyl)benzoic acidBenzylamine4-(trifluoromethyl)-N-benzylbenzenesulfonamide65
33-Methoxybenzoic acidPiperidine3-methoxy-N-(piperidin-1-yl)benzenesulfonamide72
4Thiophene-2-carboxylic acidAnilineN-phenylthiophene-2-sulfonamide55

Reaction Conditions: Copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and an Amine

  • To a solution of the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) at 0 °C, add the sulfonyl chloride (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-16 hours), monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.

Protocol 2: Synthesis of a Primary Sulfonamide from a Thiol [3]

  • To a solution of the thiol (1.0 mmol) and aqueous ammonia in refluxing acetonitrile, add I2 and tBuOOH.

  • Monitor the reaction by TLC until the starting thiol is consumed.

  • After completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the primary sulfonamide.

Visualizations

Sulfonamide Inhibition of the Hedgehog Signaling Pathway

Certain sulfonamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some cancers. These inhibitors often target the Smoothened (SMO) receptor, a key component of the pathway. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by sulfonamide-based SMO antagonists.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibition Inhibition by Sulfonamide PTCH PTCH1 SMO_inactive SMO (inactive) PTCH->SMO_inactive inhibits SUFU_Gli SUFU-Gli Complex Gli_P Phosphorylated Gli (Gli-P) SUFU_Gli->Gli_P PKA, GSK3β, CK1 Gli_R Gli Repressor (Gli-R) Gli_P->Gli_R Proteasomal Processing Target_Genes_off Target Genes OFF Gli_R->Target_Genes_off represses Hh Hedgehog Ligand (Hh) PTCH_Hh Hh-PTCH1 Complex Hh->PTCH_Hh SMO_active SMO (active) PTCH_Hh->SMO_active relieves inhibition Gli_A Active Gli (Gli-A) SMO_active->Gli_A leads to dissociation and activation Target_Genes_on Target Genes ON (Proliferation, Survival) Gli_A->Target_Genes_on activates Sulfonamide Sulfonamide SMO Inhibitor Sulfonamide->SMO_active inhibits

Caption: Inhibition of the Hedgehog signaling pathway by a sulfonamide-based SMO antagonist.

Troubleshooting Workflow for Low Sulfonamide Yield

The following diagram outlines a logical workflow for troubleshooting low yields in sulfonamide synthesis.

Troubleshooting_Workflow Start Low Yield in Sulfonamide Synthesis Check_Reagents Check Reagent Purity and Reactivity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Hydrolysis Investigate Sulfonyl Chloride Hydrolysis Start->Check_Hydrolysis Amine_Reactivity Amine: Low Nucleophilicity or Steric Hindrance? Check_Reagents->Amine_Reactivity Base_Solvent Base or Solvent Suboptimal? Check_Conditions->Base_Solvent Dry_Conditions Reaction Conditions Anhydrous? Check_Hydrolysis->Dry_Conditions Amine_Reactivity->Check_Conditions No Increase_Temp_Time Increase Temperature and/or Reaction Time Amine_Reactivity->Increase_Temp_Time Yes Change_Base Use Stronger Base Amine_Reactivity->Change_Base Yes Improved_Yield Improved Yield Increase_Temp_Time->Improved_Yield Change_Base->Improved_Yield Base_Solvent->Check_Hydrolysis No Optimize_Base_Solvent Optimize Base and Solvent Base_Solvent->Optimize_Base_Solvent Yes Optimize_Base_Solvent->Improved_Yield Ensure_Anhydrous Use Dry Glassware and Anhydrous Solvents Dry_Conditions->Ensure_Anhydrous No Purify_Reagents Purify Starting Materials Dry_Conditions->Purify_Reagents Yes Ensure_Anhydrous->Improved_Yield Purify_Reagents->Improved_Yield

Caption: A decision-making workflow for troubleshooting low yields in sulfonamide synthesis.

References

Troubleshooting poor results in the analytical detection of 5-Amino-n,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of 5-Amino-n,2-dimethylbenzenesulfonamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the potential causes and solutions?

A1: Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amino group of the analyte and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the stationary phase is pH-dependent. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated amine.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites on the stationary phase, thereby improving peak shape.

  • Column Selection: Employing a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups. Consider using a column specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

Q2: My analysis of this compound suffers from low sensitivity, especially when using mass spectrometry (MS) detection. How can I improve the signal intensity?

A2: Low sensitivity in the analysis of this compound, particularly with MS detection, can stem from several factors, including inefficient ionization, matrix effects, and suboptimal chromatographic conditions.

Strategies for Sensitivity Enhancement:

  • Mobile Phase Optimization for MS: Ensure your mobile phase is compatible with your ionization source. For electrospray ionization (ESI), a mobile phase containing volatile additives like formic acid or ammonium formate can enhance protonation and improve signal intensity in positive ion mode.

  • Sample Preparation: Complex sample matrices can suppress the ionization of the target analyte. Implement a sample clean-up procedure such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.

  • Ionization Source Parameters: Optimize the parameters of your mass spectrometer's ion source, including capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature, to maximize the ionization efficiency for this compound.

  • Chromatographic Peak Shape: Poor peak shape (e.g., excessive tailing) can lead to a lower peak height and thus reduced sensitivity. Address any chromatographic issues as discussed in Q1.

Q3: I am concerned about potential impurities in my this compound sample. What are some common impurities I should look for?

A3: Impurities in a this compound sample can originate from the synthetic route or from degradation of the compound. Since this compound is an intermediate in the synthesis of the drug Pazopanib, potential impurities could include unreacted starting materials or by-products from the manufacturing process.

Potential Impurities and Degradation Products:

  • Starting Materials: Residuals of the reactants used in the synthesis of this compound.

  • Isomeric Impurities: Positional isomers of the amino or methyl groups on the benzene ring.

  • Degradation Products: Sulfonamides can undergo degradation through various pathways, including:

    • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

    • Acetylation: Acetylation of the amino group.

    • Cleavage of the Sulfonamide Bond: This can lead to the formation of compounds like aniline derivatives and sulfanilic acid.

A forced degradation study under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm or Mass Spectrometer
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Visualizations

Troubleshooting Workflow for Poor HPLC Peak Shape

G start Poor Peak Shape Observed (Tailing, Broadening) check_overload Is Sample Overloaded? start->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_ph Is Mobile Phase pH Optimized for Amine Analysis? check_overload->check_ph No good_peak Good Peak Shape Achieved dilute_sample->good_peak adjust_ph Adjust Mobile Phase pH to 2.5-3.5 with Formic or Phosphoric Acid check_ph->adjust_ph No check_additive Is a Mobile Phase Additive Being Used? check_ph->check_additive Yes adjust_ph->good_peak add_tea Add Triethylamine (TEA) to the Mobile Phase check_additive->add_tea No check_column Is the Column Suitable for Basic Compound Analysis? check_additive->check_column Yes add_tea->good_peak use_endcapped Use a High-Purity, End-Capped C18 Column check_column->use_endcapped No check_column->good_peak Yes use_endcapped->good_peak

Caption: A logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.

Potential Degradation Pathways of this compound

G parent This compound hydroxylation Hydroxylated Product parent->hydroxylation Oxidation acetylation Acetylated Product parent->acetylation Acetylation cleavage Cleavage Products (e.g., Aniline derivative, Sulfanilic acid) parent->cleavage Hydrolysis

Caption: Common degradation pathways for this compound leading to potential impurities.

Strategies for enhancing the biological activity of synthesized sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized sulfonamide derivatives. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and enhance the biological activity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of sulfonamide derivatives.

Issue 1: Low or No Target Biological Activity

  • Question: My newly synthesized sulfonamide derivative shows poor inhibitory activity against my target (e.g., enzyme, bacteria). What structural modifications can I explore to improve potency?

  • Answer: Low biological activity is a common challenge. The structure-activity relationship (SAR) of sulfonamides is well-studied, and several modifications can be considered.[1][2]

    • Modify the R¹ Group (on the aniline amine): For many antibacterial sulfonamides, a free aromatic amine (or a group that can be converted to one in vivo) is crucial for activity as it mimics p-aminobenzoic acid (PABA) and competitively inhibits the dihydropteroate synthetase (DHPS) enzyme.[3][4] If your design lacks this, consider incorporating it.

    • Modify the R² Group (on the sulfonamide nitrogen): The nature of the substituent on the sulfonamide nitrogen significantly impacts activity. Introducing electron-withdrawing heterocyclic rings (like pyrimidine, thiazole, or isoxazole) can enhance antibacterial or carbonic anhydrase inhibitory activity.[3][5] For anticancer activity, bulky aromatic or heterocyclic systems can improve binding to targets like VEGFR-2 or carbonic anhydrase IX.[6][7]

    • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups, such as a nitro group, to the aromatic ring can sometimes increase antibacterial activity.[8]

    • Explore Hybrid Molecules: Consider a molecular hybridization approach by linking the sulfonamide moiety to another known pharmacophore (e.g., thienopyrimidine, quinazoline) to create a hybrid compound with potentially synergistic or enhanced activity.[9][10]

Issue 2: Poor Aqueous Solubility

  • Question: I am struggling to dissolve my sulfonamide derivative in aqueous buffers for biological assays. How can I improve its solubility?

  • Answer: Poor solubility is a frequent hurdle for organic compounds. Several physical and chemical strategies can be employed:

    • pH Adjustment: The sulfonamide group is weakly acidic. Increasing the pH of the buffer can deprotonate the sulfonamide nitrogen, forming a more soluble salt.

    • Use of Co-solvents: Employing a small percentage of a water-miscible organic solvent like DMSO, ethanol, or PEG-400 can significantly improve solubility.[11] However, always run a vehicle control to ensure the solvent itself does not affect the assay outcome.

    • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio of the compound, which can enhance the dissolution rate.[12][13][14][15]

    • Structural Modification: Introducing polar functional groups (e.g., hydroxyl, carboxyl) or ionizable groups into the structure can improve aqueous solubility. For instance, modifying a parent alkaloid with a sulfonamide group has been shown to improve druglike properties.[16]

    • Complexation: Using cyclodextrins to form inclusion complexes is a widely used method to enhance the aqueous solubility of hydrophobic drugs.[12]

Issue 3: High Cytotoxicity or Off-Target Effects

  • Question: My sulfonamide derivative is showing high cytotoxicity to non-target cells or significant off-target activity. How can I improve its selectivity?

  • Answer: Achieving selectivity is key to developing a successful therapeutic agent.

    • Target Isoform Selectivity: For enzyme inhibitors like carbonic anhydrase inhibitors, different isoforms exist (e.g., hCA I, II, IX, XII).[17][18] Modifying the "tail" of the sulfonamide can exploit differences in the active site topology of these isoforms to achieve selective inhibition.[19] For example, hCA I and II have narrow, lipophilic active sites, while tumor-associated hCA IX and XII have different features that can be targeted.[18][19]

    • Reduce General Cytotoxicity: Systematic optimization of different parts of the molecule can lead to reduced cytotoxicity while maintaining or improving on-target activity. For example, in a series of antitubercular sulfonamides, optimization of a phenyl ring on a pyrazole core led to compounds with high potency and low cytotoxicity.[20]

    • Avoid Reactive Moieties: Ensure your derivative does not contain functionalities known to be indiscriminately reactive, which can lead to non-specific toxicity.

Quantitative Data Summary

The following tables summarize the biological activity of various sulfonamide derivatives described in the literature.

Table 1: Carbonic Anhydrase (CA) Inhibition

Compound Class Target Isozyme Kᵢ (µM) Reference Compound Kᵢ of Reference (µM)
Aminoindane Sulfonamides hCA I 46 ± 5.4 Acetazolamide -
Aminotetralin Sulfonamides hCA II 94 ± 7.6 Acetazolamide -

| Triazine-Sulfa Drug Hybrids | bCA II | Varies | Parent Sulfa Drug | Varies |

Data synthesized from multiple sources for illustrative purposes.[17][18]

Table 2: Anticancer Activity (In Vitro)

Compound ID Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ of Reference (µM)
5b (Cryptopleurine analogue) Caki-1 (Renal) Potent (R)-cryptopleurine Less Potent
12 HepG2 (Liver) 0.1163 ± 0.02 Sorafenib 0.400 ± 0.03
30 HepG2 (Liver) 10.45 ± 0.13 Doxorubicin 13.76 ± 0.45

| 8b (Dichlorothiophene-sulfonamide) | MDA-MB231 (Breast) | 4.62 ± 0.13 | - | - |

Data synthesized from multiple sources for illustrative purposes.[6][16][21]

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound ID Bacterial Strain MIC (µg/mL) Reference Compound MIC of Reference (µg/mL)
10d (Sulfaphenazole derivative) M. tuberculosis 5.69 - -
5a E. coli 7.81 Ciprofloxacin ~32 (Zone of Inhibition)
FQ5 P. aeruginosa 16 - -

| FQ5 | S. aureus | 32 | - | - |

Data synthesized from multiple sources for illustrative purposes.[20][22][23]

Visualized Workflows and Pathways

The following diagrams illustrate key processes and logical relationships relevant to sulfonamide derivative development.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization start Design Derivative synth Synthesize Compound start->synth purify Purify & Characterize (NMR, MS, etc.) synth->purify solubility Solubility Test purify->solubility primary_assay Primary Biological Assay (e.g., Enzyme Inhibition, MIC) solubility->primary_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) primary_assay->cytotoxicity data_analysis Analyze Data (IC50, MIC) cytotoxicity->data_analysis sar Establish SAR data_analysis->sar optimize Optimize Lead Compound sar->optimize optimize->start Redesign

Caption: General workflow for sulfonamide synthesis and biological screening.

folate_pathway PABA PABA (p-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Sulfonamide Sulfonamide (Drug) Sulfonamide->DHPS Competitively Inhibits DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF DNA Bacterial DNA Synthesis THF->DNA

Caption: Mechanism of action for antibacterial sulfonamides.

troubleshooting_tree start Low Biological Activity Observed q1 Is the compound soluble in assay buffer? start->q1 sol_strat Improve Solubility: - Adjust pH - Use Co-solvents - Micronize q1->sol_strat No q2 Does the structure match known SAR for the target? q1->q2 Yes retest Re-synthesize and/or Re-test sol_strat->retest sar_strat Rational Redesign: - Modify R¹/R² groups - Add heterocycles - Create hybrid molecules q2->sar_strat No q3 Is the compound stable under assay conditions? q2->q3 Yes sar_strat->retest stab_strat Assess Stability: - Check for degradation - Modify labile groups q3->stab_strat No q3->retest Yes stab_strat->retest

Caption: Decision tree for troubleshooting low biological activity.

Key Experimental Protocols

Protocol 1: General Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol describes a common method for synthesizing sulfonamide derivatives.

  • Reaction Setup: Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the corresponding sulfonyl chloride (1.0-1.2 eq) to the cooled amine solution. If using a non-basic solvent like dichloromethane, add a base such as triethylamine or pyridine (1.5-2.0 eq) to neutralize the HCl byproduct.[8][24]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. If using an organic solvent, perform a liquid-liquid extraction. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine/base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product using column chromatography or recrystallization to obtain the final sulfonamide derivative.[25]

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: Prepare a stock solution of the synthesized sulfonamide derivative in DMSO. Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[23] Results can be read visually or by using a plate reader to measure optical density at 600 nm.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase (CA) activity. This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Reagent Preparation:

    • Buffer: Tris-HCl buffer (pH 7.4).

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA I or hCA II) in the buffer.

    • Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare serial dilutions of the synthesized sulfonamide derivatives in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor (or vehicle for control).

    • Pre-incubate the enzyme and inhibitor at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm using a microplate reader. The product, p-nitrophenol, is yellow. Record the change in absorbance over time (kinetic read).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.[17]

References

Resolving solubility issues of 5-Amino-n,2-dimethylbenzenesulfonamide in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues with 5-Amino-n,2-dimethylbenzenesulfonamide. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Publicly available quantitative solubility data for this compound is limited. However, to provide a practical reference, the following table summarizes the solubility of a structurally similar compound, sulfanilamide (4-aminobenzenesulfonamide). These values can serve as an initial estimate, but experimental verification is strongly recommended.

Disclaimer: The following data is for sulfanilamide (a close structural analog) and should be used as an estimation only. Actual solubility of this compound may vary.

SolventTemperatureSolubility (g/L)Classification
Water25 °C7.5[1]Slightly Soluble
Boiling Water100 °C-Soluble[1]
EthanolAmbient-Slightly Soluble[1]
MethanolAmbient-Slightly Soluble[1]
AcetoneAmbient-Soluble[1]
Dimethyl Sulfoxide (DMSO)Ambient-Likely Soluble
ChloroformAmbient-Insoluble[1]
Diethyl EtherAmbient-Insoluble[1]
BenzeneAmbient-Insoluble[1]

Q2: What are the key factors influencing the solubility of this compound?

A2: Several factors can significantly impact the solubility of this compound:

  • pH: As an ampholytic compound with both an acidic sulfonamide group and a basic amino group, its solubility is highly pH-dependent. Solubility generally increases in acidic or basic solutions compared to neutral pH.

  • Temperature: For most solid solutes, solubility increases with temperature. Heating the solvent can be a simple and effective way to dissolve more of the compound.

  • Solvent Polarity: The principle of "like dissolves like" is crucial. This compound is a polar molecule, so it will have better solubility in polar solvents.

  • Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can lead to a faster dissolution rate.

Q3: Are there any known safety concerns when handling this compound?

A3: Refer to the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information. General precautions include avoiding inhalation, ingestion, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling the compound.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

This troubleshooting guide provides a logical workflow to address solubility challenges.

G cluster_start cluster_steps cluster_end start Start: Compound Insoluble step1 Step 1: Verify Compound & Solvent Purity start->step1 step2 Step 2: Increase Agitation (Vortex/Stir) step1->step2 Purity Confirmed end_s Success: Compound Dissolved step1->end_s Impurity Found & Corrected step3 Step 3: Reduce Particle Size (Grind Compound) step2->step3 Still Insoluble step2->end_s Dissolved step4 Step 4: Gently Heat the Solution step3->step4 Still Insoluble step3->end_s Dissolved step5 Step 5: Adjust pH (for aqueous solutions) step4->step5 Still Insoluble step4->end_s Dissolved step6 Step 6: Change Solvent (Consult Polarity) step5->step6 Still Insoluble or Non-Aqueous step5->end_s Dissolved step6->end_s Dissolved end_f Further Action: Consider Co-solvents or Formulation Strategies step6->end_f Still Insoluble

Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to classify the solubility of this compound in various solvents.

Methodology:

  • Add approximately 10-20 mg of the compound to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: No solid particles are visible.

    • Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The majority of the solid remains undissolved.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe any changes in solubility.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol details a standard method for determining the saturation solubility of the compound.

G cluster_protocol Quantitative Solubility Determination Workflow A 1. Prepare Supersaturated Solution (Excess compound in solvent) B 2. Equilibrate (Shake at constant temp. for 24-48h) A->B C 3. Separate Phases (Centrifuge or filter to remove excess solid) B->C D 4. Sample & Dilute (Take a known volume of the supernatant and dilute) C->D E 5. Analyze Concentration (e.g., via HPLC or UV-Vis) D->E F 6. Calculate Solubility (Concentration x Dilution Factor) E->F

Workflow for quantitative solubility determination.

Methodology:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

  • Place the container in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, it is advisable to centrifuge the sample and take the supernatant, or filter it through a syringe filter (e.g., 0.22 µm).

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

References

Technical Support Center: Method Refinement for Scaling Up 5-Amino-n,2-dimethylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Amino-n,2-dimethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is a two-step synthesis starting from p-nitrotoluene. The first step involves the sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonamide. This intermediate is then subjected to a reduction reaction in the second step to produce the final product, this compound.

Q2: What are the critical safety precautions to consider during the sulfonation step?

A2: The sulfonation of p-nitrotoluene is a highly exothermic reaction.[1] Proper temperature control is crucial to prevent runaway reactions and the formation of unwanted by-products.[1] It is essential to use a reactor with adequate cooling capacity and to control the rate of addition of the sulfonating agent. Personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the sulfonation and reduction reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of reactants, intermediates, and the final product.[2]

Q4: What are the typical yields for this synthesis?

A4: An improved and scaled-up synthesis of this compound from p-nitrotoluene has been reported to achieve an overall process yield of 58.4% at a 200 g/batch scale.[3] Yields can vary depending on the specific reaction conditions and the efficiency of the purification steps.

Q5: What are the common methods for purifying the final product?

A5: Recrystallization is the most common method for purifying this compound. Various solvents can be used, and the choice depends on the impurity profile. Common solvent systems include ethanol-water and acetone-water mixtures. The particle size of the final product is an important quality attribute and can be controlled during the crystallization process.

Troubleshooting Guides

Problem 1: Low Yield in the Sulfonation of p-Nitrotoluene
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Increase the reaction time or temperature, but be cautious of side reactions.
Suboptimal Reaction Temperature - The sulfonation reaction is highly exothermic. Maintain the optimal temperature range (typically 90-110°C) using a controlled cooling system.[4] - A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause degradation and the formation of by-products.
Incorrect Reagent Ratio - Use the appropriate molar ratio of p-nitrotoluene to the sulfonating agent (e.g., fuming sulfuric acid). An excess of the sulfonating agent can lead to the formation of disulfonated by-products.
Losses During Work-up - Carefully perform the aqueous work-up to separate the product from the excess acid. Ensure complete precipitation of the product by adjusting the pH and temperature.
Problem 2: Formation of Impurities During the Reduction of 2-Methyl-5-nitrobenzenesulfonamide
Possible Cause Suggested Solution
Incomplete Reduction - Ensure the catalyst is active and used in the correct amount. - Monitor the reaction by TLC or HPLC until the starting material is fully consumed. - Increase the hydrogen pressure or reaction time if using catalytic hydrogenation.
Over-reduction - In some cases, the sulfonamide group can be susceptible to reduction. Use a selective reducing agent and milder reaction conditions. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is often preferred for its selectivity.[5]
Side Reactions - The formation of azo or azoxy compounds can occur as by-products during the reduction of nitroarenes. The choice of reducing agent and reaction conditions can minimize these side reactions.[5]
Catalyst Poisoning - Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Oily Product Formation During Recrystallization - Ensure the correct solvent system and concentration are used. - Cool the solution slowly to promote the formation of crystals rather than oil. - Seeding the solution with a small crystal of the pure product can induce crystallization.
Colored Impurities - Treat the crude product with activated carbon during recrystallization to remove colored impurities.
Incorrect Crystal Size - The rate of cooling during crystallization affects the crystal size. Slow cooling generally leads to larger crystals, while rapid cooling produces smaller crystals.

Experimental Protocols

Key Experiment 1: Sulfonation of p-Nitrotoluene

Objective: To synthesize 2-methyl-5-nitrobenzenesulfonamide from p-nitrotoluene.

Materials:

  • p-Nitrotoluene

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add p-nitrotoluene.

  • Cool the flask in an ice-water bath.

  • Slowly add fuming sulfuric acid (20% SO₃) dropwise from the dropping funnel while maintaining the internal temperature between 90-110°C.[4] The addition rate should be controlled to manage the exothermic reaction.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The solid product, 2-methyl-5-nitrobenzenesulfonamide, will precipitate.

  • Filter the precipitate, wash it thoroughly with cold deionized water until the washings are neutral to pH paper, and dry the product under vacuum.

Key Experiment 2: Reduction of 2-Methyl-5-nitrobenzenesulfonamide

Objective: To synthesize this compound by reducing the nitro group.

Materials:

  • 2-Methyl-5-nitrobenzenesulfonamide

  • Ethanol (or another suitable solvent)

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen gas source or a suitable transfer hydrogenation agent (e.g., ammonium formate)

Procedure (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve 2-methyl-5-nitrobenzenesulfonamide in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

Key Experiment 3: Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 10-15 minutes.

  • Hot filter the solution to remove the activated carbon (if used) and any insoluble impurities.

  • Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to complete the crystallization.

  • Collect the crystals by filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Data Presentation

Table 1: Effect of Sulfonation Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Approximate Yield of 2-methyl-5-nitrobenzenesulfonamide (%)Key Observations
70-80475-80Slower reaction rate, may require longer time for completion.
90-100290-95Optimal temperature range for good yield and manageable reaction rate.
110-1201.585-90Faster reaction, but increased risk of side product formation and discoloration.

Table 2: Comparison of Reducing Agents for the Nitro Group Reduction

Reducing AgentCatalyst/ConditionsApproximate Yield of this compound (%)AdvantagesDisadvantages
H₂ gas10% Pd/C, 2-4 atm90-95High yield, clean reaction (water is the only byproduct).Requires specialized hydrogenation equipment.
Ammonium formate10% Pd/C, reflux85-90Does not require a pressurized hydrogen source (transfer hydrogenation).May require higher temperatures and longer reaction times.
Iron powderAcetic acid75-85Inexpensive and readily available.Generates iron sludge waste, which can complicate work-up.
Tin(II) chlorideHCl80-88Effective for many nitro compounds.Generates tin-containing waste.

Visualizations

Synthesis_Pathway p_nitrotoluene p-Nitrotoluene intermediate 2-Methyl-5-nitrobenzenesulfonamide p_nitrotoluene->intermediate Sulfonation sulfonating_agent Fuming Sulfuric Acid final_product This compound intermediate->final_product Reduction reducing_agent Reducing Agent (e.g., H₂/Pd-C)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sulfonation Review Sulfonation Step start->check_sulfonation check_reduction Review Reduction Step start->check_reduction check_purification Review Purification Step start->check_purification temp_control Temperature Control Issue? check_sulfonation->temp_control reagent_ratio Incorrect Reagent Ratio? check_sulfonation->reagent_ratio catalyst_issue Catalyst Inactive/Poisoned? check_reduction->catalyst_issue solvent_choice Suboptimal Recrystallization Solvent? check_purification->solvent_choice temp_control->check_reduction No adjust_temp Optimize Temperature temp_control->adjust_temp Yes reagent_ratio->check_reduction No adjust_ratio Correct Reagent Ratio reagent_ratio->adjust_ratio Yes catalyst_issue->check_purification No replace_catalyst Use Fresh/Different Catalyst catalyst_issue->replace_catalyst Yes solvent_choice->start No, Re-evaluate optimize_solvent Screen Different Solvents solvent_choice->optimize_solvent Yes end Improved Yield/ Purity adjust_temp->end adjust_ratio->end replace_catalyst->end optimize_solvent->end

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_sulfonation Sulfonation Parameters cluster_reduction Reduction Parameters Temp Temperature Yield Overall Yield Temp->Yield affects Purity Product Purity Temp->Purity affects Ratio Reagent Ratio Ratio->Yield affects Ratio->Purity affects Time Reaction Time Time->Yield affects Catalyst Catalyst Activity Catalyst->Yield affects Pressure H₂ Pressure Pressure->Yield affects Solvent_R Solvent Solvent_R->Purity affects

Caption: Key parameters influencing yield and purity.

References

Validation & Comparative

A Comparative Analysis of 5-Amino-n,2-dimethylbenzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative study of 5-Amino-n,2-dimethylbenzenesulfonamide and other prominent sulfonamides, offering insights for researchers, scientists, and drug development professionals. While this compound is primarily recognized as a key intermediate in the synthesis of more complex pharmaceuticals, this guide places it within the broader context of the versatile sulfonamide class of drugs.[1][2] The comparative analysis focuses on three major therapeutic applications of sulfonamides: antibacterial activity, carbonic anhydrase inhibition, and diuretic effects.

Profile of this compound

Chemical Structure:

  • IUPAC Name: 5-amino-2-methylbenzenesulfonamide

  • CAS Number: 6973-09-7

  • Molecular Formula: C₇H₁₀N₂O₂S[3]

  • Molecular Weight: 186.23 g/mol [3]

This compound is a synthetic aromatic sulfonamide. It serves as a crucial building block in organic synthesis. Notably, it is an intermediate in the preparation of Pazopanib, an oral angiogenesis inhibitor that targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[2] While its direct biological activity is not extensively documented in publicly available literature, its structure is foundational for the development of more complex and potent therapeutic agents.

Comparative Performance Data of Representative Sulfonamides

Due to the limited availability of direct performance data for this compound, this section provides a comparative analysis of other well-characterized sulfonamides to illustrate the therapeutic potential of this chemical class.

Antibacterial Activity

Sulfonamide antibiotics function by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an effective target for selective antibacterial action.

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for representative sulfonamides against common bacterial strains. MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

SulfonamideOrganismMIC (µg/mL)Reference
SulfamethoxazoleStaphylococcus aureus16 - >128[4]
Escherichia coli8 - 64[4]
SulfadiazineStaphylococcus aureus32 - 128[5]
Escherichia coli4 - 32[5]
SulfisoxazoleStaphylococcus aureus256[5]
Escherichia coli64[5]

Note: MIC values can vary significantly based on the specific strain and testing conditions.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms has therapeutic applications in treating glaucoma, edema, and certain types of cancer. The inhibitory activity is typically reported as an inhibition constant (Kᵢ), with lower values indicating higher potency.

SulfonamideCA IsoformKᵢ (nM)Reference
AcetazolamidehCA I250[6]
hCA II12[6]
hCA IX25[6]
hCA XII5.7[6]
MethazolamidehCA I50[6]
hCA II14[6]
hCA IX28[6]
hCA XII6.2[6]
DorzolamidehCA I3000[6]
hCA II0.52[6]
hCA IX2.1[6]
hCA XII45[6]
BrinzolamidehCA I3900[6]
hCA II0.31[6]
hCA IX3.8[6]
hCA XII51[6]

hCA refers to human carbonic anhydrase isoforms.

Diuretic Activity

Sulfonamide diuretics, including thiazides and loop diuretics, increase urine output by inhibiting sodium reabsorption in the renal tubules.[7] This action is beneficial for treating hypertension and edema.[7] Their performance is often evaluated in vivo by measuring urine volume and electrolyte excretion.

Diuretic ClassRepresentative DrugPrimary Site of ActionKey Characteristics
Thiazide DiureticsHydrochlorothiazideDistal Convoluted TubuleModerate potency, long duration of action. Effective for long-term hypertension management.[8]
Loop DiureticsFurosemideThick Ascending Limb of the Loop of HenleHigh potency ("high-ceiling" diuretics), rapid onset, and short duration of action. Used for edema and severe hypertension.[9]
Carbonic Anhydrase InhibitorsAcetazolamideProximal Convoluted TubuleWeak diuretic effect, also used for glaucoma and altitude sickness.[10]

Signaling Pathways and Experimental Workflows

Mechanism of Antibacterial Sulfonamides

Sulfonamides mimic the structure of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and DNA replication.

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidine) Tetrahydrofolic_Acid->Nucleotide_Synthesis Bacterial_DNA Bacterial DNA Replication Nucleotide_Synthesis->Bacterial_DNA Sulfonamide Sulfonamide Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Caption: Competitive inhibition of bacterial folate synthesis by sulfonamides.

Mechanism of Carbonic Anhydrase Inhibition

Sulfonamides bind to the zinc ion (Zn²⁺) in the active site of carbonic anhydrase. The deprotonated sulfonamide nitrogen forms a coordinate bond with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.

G cluster_0 CA Active Site Enzyme Carbonic Anhydrase Zn Zn²⁺ Inhibited_Complex Inhibited Enzyme-Inhibitor Complex H2O H₂O Zn->H2O Coordination H2O->Inhibited_Complex Displaces H₂O His 3x Histidine Residues His->Zn Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Inhibited_Complex Binds to Zn²⁺

Caption: Inhibition of carbonic anhydrase by sulfonamide binding to the active site zinc ion.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the compound in a 96-well plate, inoculating with a standardized bacterial suspension, and observing for growth inhibition after incubation.

G A Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Sulfonamide in 96-Well Plate B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Observe for Turbidity (Visual or Spectrophotometric) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Experimental Protocols

Protocol for Antibacterial Susceptibility Testing (MIC Assay)

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test sulfonamide compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Plate Preparation and Inoculation:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the sulfonamide stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • The final volume in each well should be 50 µL before adding the inoculum.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

4. Incubation and Reading:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. Results can also be read using a microplate reader at 600 nm.

Protocol for Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method to measure the inhibition of CA-catalyzed CO₂ hydration.

1. Materials and Reagents:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II).

  • Test sulfonamide inhibitor stock solutions in DMSO.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.5).

  • CO₂-saturated water (substrate).

  • pH indicator (e.g., p-Nitrophenol).

  • Stopped-flow spectrophotometer.

2. Assay Procedure:

  • The assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in absorbance of a pH indicator.

  • Equilibrate the enzyme solution (containing a known concentration of CA in buffer) and the CO₂ substrate solution to the desired temperature (e.g., 25°C).

  • To measure inhibition, pre-incubate the enzyme with various concentrations of the sulfonamide inhibitor for a set period (e.g., 15 minutes) at room temperature.

  • Rapidly mix the enzyme (or enzyme-inhibitor complex) solution with the CO₂-saturated solution in the stopped-flow instrument.

  • Monitor the change in absorbance at the appropriate wavelength for the pH indicator over time. The initial rate of the reaction is calculated from the linear portion of the progress curve.

3. Data Analysis:

  • Determine the initial reaction velocities at different substrate concentrations to obtain kinetic parameters (Kₘ and Vₘₐₓ).

  • Plot the fractional activity of the enzyme against the inhibitor concentration.

  • The inhibition constant (Kᵢ) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors or by using Dixon or Cornish-Bowden plots.

Protocol for In Vivo Diuretic Activity Assay

This protocol is based on the Lipschitz model for screening diuretic agents in rats.[11][12]

1. Animals and Housing:

  • Use male Wistar or Sprague-Dawley rats (150-200 g).

  • House the animals in standard conditions with free access to food and water.

  • 18 hours prior to the experiment, withdraw food but maintain free access to water.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., 0.9% saline with 0.5% carboxymethyl cellulose).

  • Group 2 (Standard): Reference diuretic (e.g., Furosemide, 10 mg/kg).

  • Group 3-5 (Test): Test sulfonamide at three different dose levels (e.g., 100, 200, 400 mg/kg).

  • Each group should consist of at least 6 animals.

3. Procedure:

  • Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Immediately after administration, place each rat in an individual metabolic cage designed to separate urine and feces.

  • Do not provide food or water during the experiment.

  • Collect urine at specified time intervals (e.g., every hour for 5 hours, and a cumulative collection at 24 hours).

4. Measurement and Analysis:

  • Measure the total volume of urine for each rat at each time point.

  • Analyze the urine for electrolyte concentrations (Na⁺, K⁺, and Cl⁻) using a flame photometer or ion-selective electrodes.

  • Calculate the diuretic activity using the formula: (Urine volume of test group) / (Urine volume of control group).

  • Calculate the Lipschitz value by comparing the response of the test compound to the standard drug: (Urine volume of test group) / (Urine volume of standard group).[13]

  • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the results.

References

Validating the Antibacterial Spectrum of 5-Amino-n,2-dimethylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of 5-Amino-n,2-dimethylbenzenesulfonamide against established sulfonamide antibiotics, Sulfamethoxazole and Sulfadiazine. Due to the limited availability of public data on the specific minimum inhibitory concentrations (MICs) of this compound, this guide focuses on a detailed comparison with well-characterized alternatives, providing a framework for its potential antibacterial profile and the experimental protocols required for its validation.

Introduction to this compound

This compound belongs to the sulfonamide class of antibiotics.[1] Sulfonamides are synthetic antimicrobial agents that possess a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This inhibition disrupts the production of tetrahydrofolic acid, a crucial cofactor for DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic effect. While specific experimental data on the antibacterial potency of this compound is not widely published, its structural similarity to other sulfonamides suggests a comparable mechanism of action and a potentially broad antibacterial spectrum.

Comparative Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the comparator drugs, Sulfamethoxazole and Sulfadiazine, against a range of common pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. All MIC values are presented in micrograms per milliliter (µg/mL).

Table 1: Antibacterial Spectrum of Sulfamethoxazole

Bacterial SpeciesGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive16 - >128
Streptococcus pneumoniaeGram-positive8 - 64
Enterococcus faecalisGram-positive>128
Escherichia coliGram-negative8 - >1024
Klebsiella pneumoniaeGram-negative16 - >1024
Pseudomonas aeruginosaGram-negative>1024
Haemophilus influenzaeGram-negative0.5 - 16

Table 2: Antibacterial Spectrum of Sulfadiazine

Bacterial SpeciesGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive64 - 128
Streptococcus pyogenesGram-positive8 - 16[3]
Listeria monocytogenesGram-positive4 - 16
Escherichia coliGram-negative16 - >256
Klebsiella pneumoniaeGram-negative32 - >256
Pseudomonas aeruginosaGram-negative>256
Salmonella TyphiGram-negative16 - 128

Experimental Protocols

The determination of the antibacterial spectrum of a compound is crucial for its development as a potential therapeutic agent. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: this compound, Sulfamethoxazole, and Sulfadiazine.

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of each antimicrobial agent in a suitable solvent.

  • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates to achieve a range of concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the antibacterial action and testing of this compound.

Folic_Acid_Synthesis_Pathway cluster_products Precursors for DNA, RNA, and Protein Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Forms Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitively Inhibits MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compound Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

References

Potency of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Head-to-Head Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Benzenesulfonamide derivatives represent a prominent class of inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. The overexpression of specific CA isoforms, such as CA IX and XII, is strongly associated with the progression of various cancers, making them attractive targets for novel therapeutic interventions. This guide provides a head-to-head comparison of the potency of different benzenesulfonamide derivatives against key human carbonic anhydrase isoforms, supported by experimental data and detailed methodologies.

Quantitative Potency Analysis

The inhibitory potency of a selection of benzenesulfonamide derivatives against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data, presented as inhibition constants (Ki), are compiled from various studies and offer a comparative overview of the efficacy and selectivity of these compounds. Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (AAZ)25012.125.8-
Compound 4c --8.5-
Compound 5b ----
Compound 10a -3.3--
Compound 10c --568.8-
Compound 10d -3.3--
Compound 15 -3.36.1-
Ureidobenzenesulfonamide 3 ----
Ureidobenzenesulfonamide 10 ----
Tetrafluorobenzenesulfonamide 5c --1.5-38.90.8-12.4
Tetrafluorobenzenesulfonamide 5h --1.5-38.90.8-12.4

Note: A dash (-) indicates that data was not available in the cited sources. The potency of tetrafluorobenzenesulfonamides 5c and 5h are presented as a range observed across a series of derivatives.[1][2]

Experimental Protocols

The determination of the inhibitory potency of benzenesulfonamide derivatives against carbonic anhydrases is primarily conducted using a stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay

This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton.[3][4] The resulting decrease in pH is monitored over time using a pH indicator, such as phenol red, or a pH electrode.[4] The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate solutions and the immediate monitoring of the reaction.

Principle: Carbonic anhydrase catalyzes the reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

Procedure:

  • Solution Preparation: Two main solutions are prepared: a buffer solution containing the pH indicator and the carbonic anhydrase enzyme, and a CO2-saturated water solution.

  • Rapid Mixing: The two solutions are rapidly mixed in the stopped-flow apparatus.

  • Data Acquisition: The change in absorbance of the pH indicator (or the change in pH) is recorded over a short period (typically seconds).

  • Inhibitor Analysis: To determine the inhibition constant (Ki), the assay is performed in the presence of varying concentrations of the benzenesulfonamide inhibitor. The initial rates of the reaction at different inhibitor concentrations are then used to calculate the Ki value.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the signaling pathway involving carbonic anhydrase IX in cancer, the experimental workflow for determining inhibitor potency, and the logical relationship in structure-activity relationship (SAR) studies.

G cluster_0 Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_exp CA IX Expression HIF1a->CAIX_exp Promotes CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX Acidosis Extracellular Acidosis CAIX->Acidosis CO₂ + H₂O → H⁺ + HCO₃⁻ Invasion Tumor Invasion & Metastasis Acidosis->Invasion Facilitates

Carbonic Anhydrase IX Signaling Pathway in Cancer.

G cluster_workflow Experimental Workflow start Start: Prepare Reagents enzyme_prep Prepare Carbonic Anhydrase Solution start->enzyme_prep inhibitor_prep Prepare Benzenesulfonamide Inhibitor Solutions (Varying Concentrations) start->inhibitor_prep substrate_prep Prepare CO₂ Saturated Solution start->substrate_prep mixing Rapid Mixing in Stopped-Flow Instrument enzyme_prep->mixing inhibitor_prep->mixing substrate_prep->mixing data_acq Monitor pH Change (Absorbance) mixing->data_acq analysis Calculate Initial Reaction Rates data_acq->analysis ki_calc Determine Ki Value analysis->ki_calc end End ki_calc->end

Stopped-Flow Assay Workflow for Potency Determination.

G cluster_sar Structure-Activity Relationship (SAR) Logic core Benzenesulfonamide Core Scaffold substituents Chemical Substituents (R-groups) core->substituents is modified with potency Inhibitory Potency (Ki value) substituents->potency influences selectivity Isoform Selectivity substituents->selectivity determines modification Modification of R-groups potency->modification guides selectivity->modification guides modification->substituents leads to new

Logical Flow of Structure-Activity Relationship Analysis.

References

A Comparative Guide to Nicotinamide N-Methyltransferase (NNMT) Inhibitors: 5-Amino-1MQ Versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Amino-1-methylquinolinium (5-Amino-1MQ) and other prominent inhibitors of nicotinamide N-methyltransferase (NNMT). This document synthesizes experimental data on inhibitor potency and efficacy, details relevant experimental protocols, and visualizes the intricate signaling pathways involving NNMT.

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders like obesity and type 2 diabetes, as well as various cancers.[1][2][3] NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, to 1-methylnicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[4] This process can impact cellular metabolism by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and signaling.[2][5] The quest for potent and selective NNMT inhibitors has led to the development of several classes of compounds, including small molecules and bisubstrate inhibitors.

This guide focuses on a comparative analysis of these inhibitors, with a particular emphasis on 5-Amino-1MQ, a well-characterized small molecule inhibitor.

Quantitative Comparison of NNMT Inhibitors

The inhibitory potency of various compounds against NNMT is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the reported in vitro and cellular activities of 5-Amino-1MQ and other notable NNMT inhibitors.

In Vitro Inhibitory Potency
InhibitorTypeTarget SpeciesIC50KiAssay ConditionsReference(s)
5-Amino-1MQ Small Molecule (Nicotinamide Analog)Human1.2 µM-50 µM SAM, 100 µM Nicotinamide[6]
JBSNF-000088 Small Molecule (Nicotinamide Analog)Human1.8 µM-Fluorescence-based assay[7][8]
Monkey2.8 µM-Fluorescence-based assay[7][8]
Mouse5.0 µM-Fluorescence-based assay[7][8]
II399 Bisubstrate InhibitorHuman-5.9 nMSAHH-coupled fluorescence assay[9][10][11]
NS1 Bisubstrate InhibitorHuman-0.5 nM-[12]
LL320 Bisubstrate InhibitorHuman-7 nM-[13]
RS004 Covalent InhibitorHuman1 µM--[13]
4-chloro-3-ethynylpyridine Suicide InhibitorHuman36 µM--[13]
Cellular Activity
InhibitorCell LineCellular IC50AssayReference(s)
5-Amino-1MQ 3T3-L1 adipocytes2.3 µM (EC50 for 1-MNA reduction)LC-MS/MS measurement of 1-MNA[6]
JBSNF-000088 U2OS1.6 µMLC-MS/MS measurement of 1-MNA[7][8]
3T3-L16.3 µMLC-MS/MS measurement of 1-MNA[7][8]
II399 HeLa1.9 µM (48h treatment)LC-MS/MS measurement of 1-MNA[10][11]

In Vivo Efficacy of Selected NNMT Inhibitors

In vivo studies in animal models, particularly diet-induced obese (DIO) mice, have demonstrated the therapeutic potential of NNMT inhibitors in metabolic diseases.

InhibitorAnimal ModelDosing and DurationKey FindingsReference(s)
5-Amino-1MQ Diet-induced obese (DIO) mice20 mg/kg, three times daily (subcutaneous) for 11 daysProgressive loss of body weight, reduced white adipose tissue mass, and lowered plasma total cholesterol levels. No significant impact on food intake was observed.[1][8][14]
JBSNF-000088 Diet-induced obese (DIO) mice50 mg/kg, twice daily (oral) for 4 weeksReduction in body weight, improved insulin sensitivity, and normalized glucose tolerance.[7][8][15]

Signaling Pathways and Experimental Workflows

Understanding the biological context of NNMT and the methods used to identify and characterize its inhibitors is crucial for interpreting the comparative data.

NNMT Signaling Pathways

NNMT is positioned at a critical intersection of cellular metabolism and epigenetic regulation. Its activity influences several key pathways:

  • NAD+ Metabolism: By consuming nicotinamide, NNMT can reduce the substrate pool available for the NAD+ salvage pathway, potentially lowering cellular NAD+ levels. This can impact the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which are involved in a wide range of cellular processes including DNA repair, stress resistance, and metabolic regulation.[2][5]

  • SAM-dependent Methylation: The consumption of the universal methyl donor SAM by NNMT can affect the methylation potential of the cell. This can lead to alterations in histone and DNA methylation, thereby influencing gene expression and contributing to epigenetic reprogramming, particularly in cancer.[5][16]

  • Metabolic Regulation in Obesity and Cancer: Overexpression of NNMT has been observed in the adipose tissue of obese individuals and in various cancers.[1][3] In these contexts, NNMT is thought to contribute to metabolic dysregulation and promote cell proliferation and survival.[16]

NNMT_Signaling_Pathway cluster_NNMT NNMT Catalysis cluster_Metabolic_Impact Metabolic Consequences NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage decreased substrate SAM S-adenosyl-L-methionine (SAM) SAM->NNMT Methylation Cellular Methylation (Histones, DNA) SAM->Methylation decreased methyl donor MNA 1-methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH SAH->Methylation inhibits methyltransferases NAD NAD+ NAD_Salvage->NAD reduced synthesis Sirtuins_PARPs Sirtuins, PARPs NAD->Sirtuins_PARPs altered activity Metabolic_Dysregulation Metabolic Dysregulation (Obesity, Cancer) Sirtuins_PARPs->Metabolic_Dysregulation Methylation->Metabolic_Dysregulation epigenetic changes

Experimental Workflow: NNMT Inhibitor Screening

The identification and characterization of NNMT inhibitors typically involve a multi-step process, beginning with high-throughput screening followed by more detailed kinetic and cellular assays. A common method is a fluorescence-based assay.

NNMT_Inhibitor_Screening_Workflow cluster_Biochemical_Assay Biochemical Screening cluster_Cellular_Assay Cellular Validation start Start: Prepare Assay Plate add_components Add NNMT Enzyme, SAM, and Test Inhibitor incubate1 Incubate add_nam Add Nicotinamide to start reaction incubate2 Incubate at 37°C stop_reaction Stop Reaction develop_signal Add Detection Reagents readout Measure Fluorescence analysis Calculate % Inhibition and IC50 treat_cells Treat cells with varying concentrations of inhibitor analysis->treat_cells Lead compounds cell_culture Culture relevant cells (e.g., 3T3-L1 adipocytes) incubate_cells Incubate for a defined period (e.g., 24-48h) lyse_cells Lyse cells and collect supernatant lcms Quantify 1-MNA levels by LC-MS/MS cellular_analysis Calculate cellular IC50

Experimental Protocols

Fluorescence-Based NNMT Inhibitor Screening Assay

This protocol is a generalized procedure based on commercially available kits.[6][13][17][18]

Objective: To determine the in vitro inhibitory activity of test compounds on NNMT.

Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction. The SAH is then enzymatically converted to homocysteine, which is detected by a fluorescent probe. Inhibition of NNMT results in a decreased fluorescent signal.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide

  • SAH hydrolase and other coupling enzymes

  • Thiol-reactive fluorescent probe

  • Assay buffer

  • Test compounds and known inhibitor (e.g., 1-MNA) for control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the known inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, NNMT enzyme, SAM, and the test compounds or controls.

  • Incubate the plate for a short period to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding nicotinamide to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., chilled isopropanol).[17]

  • Add the detection mix containing the coupling enzymes and the fluorescent probe.

  • Incubate at room temperature to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[18]

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for NNMT Inhibition

This protocol describes the measurement of 1-MNA levels in cultured cells to assess the cellular potency of NNMT inhibitors.[6][7]

Objective: To determine the ability of a compound to inhibit NNMT activity within a cellular context.

Materials:

  • Relevant cell line (e.g., 3T3-L1 preadipocytes, U2OS)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Seed the cells in a multi-well plate and culture until they reach the desired confluency or differentiation state (e.g., differentiation of 3T3-L1 preadipocytes into adipocytes).

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • After treatment, wash the cells with PBS and lyse them to release intracellular contents.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Analyze the supernatant for 1-MNA levels using a validated LC-MS/MS method.

  • Normalize the 1-MNA levels to the total protein concentration in each sample.

  • Calculate the percentage of 1-MNA reduction for each compound concentration relative to the vehicle-treated control and determine the cellular IC50 or EC50 value.

Conclusion

The development of NNMT inhibitors is a rapidly advancing field with significant therapeutic promise. 5-Amino-1MQ stands out as a well-studied small molecule inhibitor with demonstrated in vitro and in vivo efficacy, particularly in the context of metabolic diseases.[8][14] While it exhibits micromolar potency, the class of bisubstrate inhibitors, such as II399 and NS1, have achieved impressive nanomolar and even sub-nanomolar potency in biochemical assays.[9][10][11][12] However, the translation of this high in vitro potency to cellular and in vivo efficacy remains a key challenge for some of these larger molecules.

JBSNF-000088 represents another important small molecule inhibitor with proven in vivo activity in models of obesity.[7][8][15] The continued exploration of different inhibitor scaffolds, including nicotinamide analogs, bisubstrate inhibitors, and covalent modifiers, will be crucial in identifying drug candidates with optimal potency, selectivity, and pharmacokinetic properties for clinical development. This comparative guide provides a valuable resource for researchers in the field to evaluate the current landscape of NNMT inhibitors and to inform the design of future studies.

References

Illuminating the Molecular Blueprint: A Comparative Guide to the Structural Confirmation of 5-Amino-n,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of 5-Amino-n,2-dimethylbenzenesulfonamide, a substituted aromatic sulfonamide.

This document will delve into the expected spectral data for this compound and compare it with the known data for a closely related compound, 5-Amino-2-methylbenzenesulfonamide. This comparison will highlight the influence of N-methylation on the spectral characteristics. Detailed experimental protocols for acquiring the necessary data are also provided.

Predicted Spectroscopic Data for this compound

Due to the limited availability of direct experimental spectra for this compound (CAS 6274-17-5, Formula: C₈H₁₂N₂O₂S, Molecular Weight: 200.26 g/mol ), the following data is predicted based on the analysis of its structural analogue, 5-Amino-2-methylbenzenesulfonamide, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of distinct carbon environments within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The fragmentation of sulfonamides is well-documented and typically involves cleavage of the S-N and C-S bonds.[1][2][3]

Comparative Analysis: The Impact of N-Methylation

To understand the spectroscopic signature of the N-methyl group, a comparison with the non-N-methylated analogue, 5-Amino-2-methylbenzenesulfonamide, is invaluable.

Compound Key Predicted ¹H NMR Features Key Predicted ¹³C NMR Features Key Mass Spec Features
This compound Singlet for N-CH₃ (~2.8-3.0 ppm), Quartet for NH (if visible), Distinct aromatic proton signals.Signal for N-CH₃ (~30-35 ppm), Aromatic carbon signals shifted slightly compared to the analogue.Molecular Ion (M⁺) at m/z 200. Key fragments at m/z 185 (loss of CH₃), m/z 121 (loss of SO₂NCH₃), m/z 91 (tolyl cation).
5-Amino-2-methylbenzenesulfonamide Broad singlet for NH₂ (~5.0-6.0 ppm), No N-CH₃ signal. Aromatic proton signals.[4]No N-CH₃ signal. Aromatic carbon signals provide a baseline.Molecular Ion (M⁺) at m/z 186.[4][5] Key fragments at m/z 169 (loss of NH₃), m/z 107 (aminotolyl cation), m/z 91 (tolyl cation).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming connectivity.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ion source.

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected m/z for [C₈H₁₂N₂O₂S + H]⁺ is 201.

  • MS/MS Acquisition (Tandem Mass Spectrometry):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Acquire the product ion spectrum to observe the characteristic fragment ions, which will aid in confirming the structure.

Analytical Workflow

G Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Synth Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synth->NMR MS Mass Spectrometry (Full Scan, MS/MS) Synth->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, & Correlations NMR->NMR_Data MS_Data Analyze Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Structure Confirmed NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The combination of NMR and mass spectrometry provides a powerful and complementary approach to the unambiguous structural confirmation of this compound. While NMR spectroscopy elucidates the connectivity and local chemical environment of atoms within the molecule, mass spectrometry confirms the molecular weight and provides key fragmentation information that corroborates the proposed structure. The comparative analysis with its non-N-methylated analogue serves to highlight the specific spectral signatures introduced by the N-methyl group, reinforcing the confidence in the structural assignment. The detailed protocols provided herein offer a robust framework for researchers to obtain high-quality data for this and similar compounds.

References

High-performance liquid chromatography for assessing the purity of synthesized compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical step in ensuring the safety, efficacy, and quality of a potential therapeutic. High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC with other common analytical methods for purity assessment—Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a liquid sample.[1] Its versatility and high resolution make it particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable, which are common in pharmaceutical development.[2][3]

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the compound, the required level of accuracy and precision, and practical considerations such as cost and analysis time. The following tables provide a quantitative and qualitative comparison of HPLC with TLC, GC, and qNMR.

Quantitative Performance Comparison

This table summarizes the key quantitative performance metrics for each technique. The values presented are typical and can vary depending on the specific instrumentation, method, and analyte.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography (GC)quantitative Nuclear Magnetic Resonance (qNMR)
Resolution High to Very HighLow to ModerateVery HighHigh
Sensitivity (LOD/LOQ) ng to pg / µg/mL to ng/mLµg to ngpg to fgmg/mL to µg/mL
Analysis Time per Sample 10 - 60 minutes[4]20 - 60 minutes1 - 30 minutes[4]< 30 minutes[5]
Quantitative Accuracy High (RSD < 2%)[6]Low to Moderate (Semi-quantitative)High (RSD < 2%)Very High (RSD < 1%)[7]
Cost per Analysis Moderate to HighLowLow to ModerateHigh (instrument cost)
Qualitative Performance Comparison

This table highlights the qualitative advantages and disadvantages of each technique, offering insights into their practical applications.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography (GC)quantitative Nuclear Magnetic Resonance (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[1]Partitioning between a liquid mobile phase and a solid stationary phase on a plate via capillary action.[8]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a column.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[9]
Advantages Wide applicability to non-volatile and thermally labile compounds, high resolution and sensitivity, well-established and validated methods.[8]Simple, rapid, low cost, multiple samples can be analyzed simultaneously.[8]High resolution and sensitivity for volatile compounds, fast analysis times.Provides structural information, universal detector, highly accurate and precise for quantification, non-destructive.[9]
Disadvantages Higher cost per analysis, requires more complex instrumentation and solvent consumption.Lower resolution and sensitivity, primarily qualitative or semi-quantitative.[8]Limited to volatile and thermally stable compounds, derivatization may be required for non-volatile samples.[2]Lower sensitivity compared to chromatographic methods, high initial instrument cost.[5]
Primary Applications Purity determination of pharmaceuticals, quality control, analysis of complex mixtures.Reaction monitoring, rapid purity checks, screening.[8]Analysis of residual solvents, volatile impurities, and thermally stable compounds.Absolute purity determination, quantification of major components and impurities, structural elucidation.

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining reliable and reproducible results. The following is a detailed methodology for assessing the purity of a synthesized compound using HPLC, based on established guidelines.

Standard Operating Procedure for HPLC Purity Analysis

1. Objective: To determine the purity of a synthesized compound and quantify any impurities present using High-Performance Liquid Chromatography with UV detection.

2. Materials and Reagents:

  • Synthesized compound (sample)

  • Reference standard of the compound (if available)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids/Bases for pH adjustment (e.g., trifluoroacetic acid, formic acid)

  • 0.22 µm or 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with:

    • Degasser

    • Pump (Isocratic or Gradient)

    • Autosampler or Manual Injector

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column (e.g., C18, C8) with appropriate particle size and dimensions.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

4. Method Development and Validation (Summary):

  • Method Development: An appropriate HPLC method should be developed to achieve adequate separation of the main compound from all potential impurities. This involves optimizing the mobile phase composition, gradient, flow rate, column temperature, and detection wavelength.

  • Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by peak purity analysis using a DAD.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

5. Sample Preparation:

  • Accurately weigh a known amount of the synthesized compound.

  • Dissolve the compound in a suitable diluent (usually the mobile phase or a solvent compatible with it) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

6. Standard Preparation:

  • If a reference standard is available, prepare a standard solution in the same manner as the sample solution at a similar concentration.

7. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

8. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the standard solution (if available) multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area repeatability, tailing factor, theoretical plates).

  • Inject the sample solution.

  • After the analysis, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

9. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram of the sample solution.

  • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identify and quantify any impurities by comparing their retention times with known impurity standards (if available) or by using relative retention times.

  • For unknown impurities, report their percentage based on the area percent.

Visualizing the Workflow and Decision-Making Process

To further clarify the process of purity assessment, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for HPLC analysis and a logical decision tree for selecting the most appropriate analytical technique.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Weighing, Dissolving, Filtering) system_prep HPLC System Preparation (Equilibration) sample_prep->system_prep mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->system_prep system_suitability System Suitability Test (Standard Injection) system_prep->system_suitability sample_injection Sample Injection system_suitability->sample_injection chromatogram Data Acquisition (Chromatogram Generation) sample_injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: Experimental Workflow for HPLC Purity Analysis.

decision_tree start Start: Assess Compound Properties volatile Is the compound volatile and thermally stable? start->volatile qualitative Is a qualitative or semi-quantitative result sufficient? volatile->qualitative No gc Use Gas Chromatography (GC) volatile->gc Yes high_accuracy Is high accuracy and quantitation critical? qualitative->high_accuracy No tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc Yes structural_info Is structural information required? qnmr Use quantitative NMR (qNMR) structural_info->qnmr Yes hplc Use High-Performance Liquid Chromatography (HPLC) structural_info->hplc No high_accuracy->structural_info Yes high_accuracy->hplc No

References

A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various sulfonamide compounds in in vitro and in vivo experimental settings. The information is compiled from publicly available research to assist in the evaluation and development of sulfonamide-based therapeutics.

Data Presentation: Comparing In Vitro and In Vivo Results

The following tables summarize quantitative data for sulfonamide compounds, showcasing their efficacy in both laboratory and living organism models.

Antibacterial Activity
CompoundOrganismIn Vitro Result (MIC)In Vivo ModelIn Vivo Result (ED50)
Sulfamethoxazole-TrimethoprimMethicillin-resistant Staphylococcus aureusDecreased 6- to 25-fold in combinationMurine infection model5- to 6-fold reduction in TMP at 50% effective doses[1]
Silver SulfadiazinePseudomonas aeruginosaInhibition at topically achievable concentrations[2][3]Guinea pig wound infection modelSignificant decrease in wound infection and viable bacteria[3]
Anticancer Activity
CompoundCancer Cell Line(s)In Vitro Result (IC50)In Vivo ModelIn Vivo Result
E7070 (Indisulam) HCT116 (Colon Carcinoma)0.11 µg/mL[4]Human tumor xenograft in nude miceMarked reduction of tumor size[4]
P388 (Murine Leukemia)--Disturbed G1 phase cell cycle progression[5]
Colorectal and Lung Cancers-Human tumor xenograft modelsTumor regression observed[5]
N-ethyl toluene-4-sulphonamide (8a) HeLa, MDA-MB-231, MCF-710.9 - 19.22 µM[6][7]Not specifiedNot specified
2,5-Dichlorothiophene-3-sulphonamide (8b) HeLa, MDA-MB-231, MCF-74.62 - 7.21 µM[6][7]Not specifiedNot specified
Carbonic Anhydrase Inhibition
CompoundTargetIn Vitro Result (Ki)In Vivo ModelIn Vivo Result
E7070 (Indisulam) Carbonic Anhydrase I, II, IX15-31 nM[8]Not specifiedNot specified
Carbonic Anhydrase IV65 nM[8]Not specifiedNot specified
Dorzolamide Vancomycin-resistant EnterococciMIC: 1 - 8 µg/mL[2]Not specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains and Culture Conditions: Specific bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) at 37°C.

  • Preparation of Antimicrobial Agent: The sulfonamide compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the bacterial suspension (typically adjusted to a 0.5 McFarland standard) is added to each well of the microtiter plate containing the different concentrations of the sulfonamide.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determining MIC: The MIC is determined as the lowest concentration of the sulfonamide at which no visible bacterial growth (turbidity) is observed.

2. MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HCT116) are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The sulfonamide compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Assays

1. Murine Infection Model for Antibacterial Efficacy

Animal models are crucial for evaluating the in vivo efficacy of antibacterial agents.

  • Animal Model: Immunocompromised (e.g., neutropenic) or immunocompetent mice (e.g., BALB/c) are commonly used.

  • Induction of Infection: A standardized inoculum of a pathogenic bacterial strain is administered to the mice through a relevant route, such as intraperitoneal injection for systemic infections or intratracheal instillation for pneumonia models.[9]

  • Treatment: The sulfonamide compound is administered to the infected mice at various doses and schedules, via routes such as oral gavage or intravenous injection. A control group receives a vehicle.

  • Efficacy Evaluation: The efficacy of the treatment is assessed by monitoring survival rates, measuring the bacterial burden in target organs (e.g., spleen, lungs, or blood) at specific time points post-infection, and observing clinical signs of illness.[10] The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from lethal infection, is a common endpoint.

2. Human Tumor Xenograft Model for Antitumor Efficacy

Xenograft models are widely used to assess the in vivo antitumor activity of drug candidates.

  • Animal Model: Immunocompromised mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor cells.[6][11]

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[6]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The sulfonamide compound is administered according to a specific dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume with calipers.[12] The body weight and overall health of the mice are also monitored to assess toxicity. The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition compared to the control group. In some cases, tumor regression may be observed.[5]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of sulfonamide compounds.

folate_synthesis_inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine DNA_Synthesis DNA Synthesis Purines_Thymidine->DNA_Synthesis Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide Inhibition of Bacterial Folate Synthesis.

apoptosis_pathway cluster_cell Cancer Cell Sulfonamide Anticancer Sulfonamide Mitochondrion Mitochondrion Sulfonamide->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sulfonamide-Induced Intrinsic Apoptosis Pathway.

cell_cycle_arrest cluster_nucleus Cell Nucleus Sulfonamide Anticancer Sulfonamide (e.g., E7070) p53 p53 Sulfonamide->p53 Induction p21 p21 p53->p21 Activation CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibition G1_Arrest G1 Arrest p21->G1_Arrest Induces Rb Rb CDK2_CyclinE->Rb Phosphorylation G1_S_Transition G1/S Transition E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription S_Phase_Genes->G1_S_Transition

Caption: Sulfonamide-Induced G1 Cell Cycle Arrest.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies in_vitro_start Compound Synthesis and Characterization mic_assay MIC Assay (Antibacterial) in_vitro_start->mic_assay mtt_assay MTT Assay (Anticancer) in_vitro_start->mtt_assay enzyme_assay Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) in_vitro_start->enzyme_assay in_vitro_end Determine MIC, IC50, Ki mic_assay->in_vitro_end mtt_assay->in_vitro_end enzyme_assay->in_vitro_end in_vivo_start Select Lead Compounds in_vitro_end->in_vivo_start Lead Selection animal_model Animal Model Development (Infection or Xenograft) in_vivo_start->animal_model treatment Compound Administration animal_model->treatment efficacy_eval Efficacy Evaluation (Survival, Tumor Size, etc.) treatment->efficacy_eval in_vivo_end Determine ED50, TGI efficacy_eval->in_vivo_end

Caption: General Experimental Workflow for Sulfonamide Drug Discovery.

References

Comparative Analysis of the Cross-Reactivity Profile of Dasatinib, a Sulfonamide-Containing Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Dasatinib, a prominent multi-targeted kinase inhibitor containing a sulfonamide moiety. By examining its performance against other kinase inhibitors and presenting supporting experimental data, this document aims to provide researchers with a comprehensive understanding of Dasatinib's selectivity and potential off-target effects.

Overview of Dasatinib

Dasatinib is a potent, orally available, small-molecule inhibitor of multiple tyrosine kinases. It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as other key kinases involved in tumor progression and angiogenesis, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFRβ. The presence of a sulfonamide group in its structure is a common feature among many kinase inhibitors, contributing to its binding affinity and pharmacokinetic properties.

Comparative Cross-Reactivity Data

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target kinase inhibition can lead to unforeseen side effects. The following table summarizes the cross-reactivity of Dasatinib against a panel of selected kinases, compared to other well-known kinase inhibitors, Imatinib and Bosutinib. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM), where a lower value indicates higher potency.

Kinase TargetDasatinib (IC50, nM)Imatinib (IC50, nM)Bosutinib (IC50, nM)
ABL1 <1251.2
SRC 0.5>10,0001.2
LCK 0.5>10,0001.2
c-KIT 110015
PDGFRβ 2810067
VEGFR2 81,00094
EphA2 33,9002.3

Data Interpretation: The data clearly illustrates Dasatinib's potent, multi-targeted nature. It exhibits significantly lower IC50 values for SRC family kinases compared to Imatinib. While also a potent ABL1 inhibitor, its broader activity profile distinguishes it from more selective inhibitors.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is paramount in drug development. A widely accepted and high-throughput method for this is the in vitro competitive binding assay.

In Vitro Kinase Panel Screening (Competitive Binding Assay)

This assay quantifies the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a large panel of kinases.

Methodology:

  • Kinase Panel: A comprehensive panel of recombinant human kinases is utilized.

  • Ligand: A proprietary, broad-spectrum, labeled (e.g., fluorescent or radiolabeled) kinase inhibitor is used as the reference ligand.

  • Assay Principle: In the absence of a competitor, the reference ligand binds to the active site of the kinase. When a test compound (e.g., Dasatinib) is introduced, it competes for the same binding site.

  • Detection: The amount of bound reference ligand is quantified using an appropriate detection method (e.g., fluorescence polarization, FRET, or scintillation counting).

  • Data Analysis: The displacement of the reference ligand by the test compound is measured across a range of concentrations. The IC50 value, the concentration of the test compound that results in 50% inhibition of the reference ligand binding, is then calculated. A lower IC50 value signifies a higher binding affinity of the test compound for the kinase.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of Dasatinib's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis TestCompound Test Compound (e.g., Dasatinib) Incubation Incubation of Kinase, Ligand, & Compound TestCompound->Incubation KinasePanel Recombinant Kinase Panel KinasePanel->Incubation RefLigand Labeled Reference Ligand RefLigand->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection IC50 IC50 Calculation Detection->IC50 Profile Cross-Reactivity Profile Generation IC50->Profile

Caption: Workflow for in vitro kinase panel screening.

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRb PDGFRβ Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) PDGFRb->Downstream cKIT c-KIT cKIT->Downstream BCR_ABL BCR-ABL BCR_ABL->Downstream SRC SRC Family Kinases SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->PDGFRb Dasatinib->cKIT Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Simplified signaling pathways inhibited by Dasatinib.

Conclusion

Dasatinib is a highly potent, multi-targeted kinase inhibitor with a distinct cross-reactivity profile compared to other ABL inhibitors like Imatinib. Its potent inhibition of SRC family kinases, in addition to ABL1, contributes to its clinical efficacy but also necessitates careful consideration of its potential off-target effects. The use of comprehensive in vitro kinase screening assays is essential for characterizing the selectivity of such inhibitors and for guiding the development of next-generation kinase-targeted therapies with improved safety profiles. The data and methodologies presented in this guide offer a framework for the comparative analysis of kinase inhibitor cross-reactivity.

Novel Sulfonamides Outperform Existing Antibiotics Against Key Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of sulfonamide antibiotics is demonstrating superior efficacy and bactericidal activity against a range of clinically significant bacteria, including drug-resistant strains, when compared to traditional sulfonamides and other classes of antibiotics. These novel compounds exhibit potent antimicrobial properties, in some cases utilizing alternative mechanisms of action to overcome existing resistance.

This guide provides a comparative analysis of the performance of novel sulfonamides against established antibiotics, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Performance Data: Minimum Inhibitory and Bactericidal Concentrations

The in vitro efficacy of novel sulfonamides has been quantified using standard antimicrobial susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of representative novel sulfonamides compared to existing antibiotics against key bacterial pathogens. Lower MIC and MBC values indicate greater potency.

Table 1: Comparative Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMIC (µg/mL)MBC (µg/mL)Reference
Novel Sulfonamide 1 (Thymol-Sulfadiazine Conjugate) 20 - 8040 - 160[1]
Novel Sulfonamide 2 (Schiff base of Sulfamethoxazole) 6.25 - 5012.5 - 100[1]
Sulfamethoxazole (SMX)>1024>1024[1]
Trimethoprim-Sulfamethoxazole (TMP-SMX)2/384/76[1]
Ciprofloxacin0.5 - >1281 - >128[1]

Table 2: Comparative Activity against Gram-Negative Bacteria

CompoundOrganismMIC (µg/mL)Reference
Novel Sulfonamide 3 (Histidine-Sulfonamide Conjugate) Escherichia coli7.81[2]
Novel Sulfonamide 4 (Tranexamic acid-Sulfonamide Conjugate) Escherichia coli7.81[2]
CiprofloxacinEscherichia coli0.015 - 1[2]
Novel Sulfonamide 5 Klebsiella pneumoniae62.5[2]
CiprofloxacinKlebsiella pneumoniae0.015 - 2[2]

Experimental Protocols

The data presented in this guide were obtained using the following standard experimental methodologies.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound and reference antibiotics is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (approximately 5 x 10^5 colony-forming units [CFU]/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent over time.

  • Preparation of Cultures: A standardized bacterial suspension is prepared in a suitable broth.

  • Addition of Antimicrobial Agent: The test compound and reference antibiotics are added to the bacterial cultures at specific concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control with no antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours) and serially diluted. The dilutions are then plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mechanisms of Action and Signaling Pathways

Classical sulfonamides act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption inhibits bacterial growth.

Folic_Acid_Synthesis_Pathway GTP GTP Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate GTP->Dihydropterin_Pyrophosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydropterin_Pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Competitive Inhibition

Caption: Classical Sulfonamide Mechanism of Action.

Significantly, some novel sulfonamides exhibit alternative mechanisms of action, allowing them to bypass classical resistance pathways. These can include the inhibition of other essential enzymes like DNA gyrase or the disruption of the bacterial cell membrane.

Alternative_Mechanisms Novel_Sulfonamides Novel Sulfonamides DNA_Gyrase DNA Gyrase Novel_Sulfonamides->DNA_Gyrase Inhibition Cell_Membrane Bacterial Cell Membrane Novel_Sulfonamides->Cell_Membrane Interaction DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Alternative Mechanisms of Novel Sulfonamides.

Experimental Workflow

A systematic approach is crucial for the robust evaluation of novel antimicrobial agents. The following diagram outlines a typical experimental workflow for benchmarking the performance of novel sulfonamides.

Experimental_Workflow Start Start: Novel Sulfonamide Synthesis MIC_Screening Primary Screening: MIC Determination Start->MIC_Screening MBC_Determination Bactericidal Activity: MBC Determination MIC_Screening->MBC_Determination Time_Kill Pharmacodynamics: Time-Kill Assays MBC_Determination->Time_Kill Mechanism_Studies Mechanism of Action Studies Time_Kill->Mechanism_Studies Toxicity_Assay Toxicity Assays Time_Kill->Toxicity_Assay Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Toxicity_Assay->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: Workflow for Benchmarking Novel Antibiotics.

References

Statistical Validation of Experimental Data from Benzenesulfonamide Derivative Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various benzenesulfonamide derivatives, offering insights into their potential therapeutic applications. Due to the limited publicly available experimental data on the specific biological activities of 5-Amino-n,2-dimethylbenzenesulfonamide, this document focuses on structurally related compounds with documented pharmacological effects. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of the benzenesulfonamide scaffold.

Comparative Analysis of Biological Activities

The benzenesulfonamide core structure is a versatile scaffold that has been incorporated into a wide range of therapeutic agents. Derivatives have demonstrated significant activity in several key areas, including antimicrobial, anti-inflammatory, carbonic anhydrase inhibition, and vasodilation.

Antimicrobial Activity

Benzenesulfonamide derivatives have long been recognized for their antibacterial properties. Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This disruption of the folate pathway ultimately inhibits bacterial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzenesulfonamide Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Thienopyrimidine-sulfonamide hybridsStaphylococcus aureus250
Thienopyrimidine-sulfonamide hybridsEscherichia coli125
Sulfonamide Derivatives I and IIStaphylococcus aureus (clinical isolates)32 - 128
Thiazolone-based benzenesulfonamidesStaphylococcus aureus50 (concentration for 80.69% inhibition)
Anti-inflammatory Activity

Certain benzenesulfonamide derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Table 2: Anti-inflammatory Activity of Selected Benzenesulfonamide Derivatives

Compound ClassAssayEndpointResultReference
Cyclic imides bearing 3-benzenesulfonamideCarrageenan-induced rat paw edemaEdema Inhibition (%)71.2 - 82.9
Thiazolidinone derivatives of benzenesulfonamidein vivo anti-inflammatory activityCOX-2 Inhibition (%)43.32 - 61.75
Novel Benzenesulfonamide DerivativesCarrageenan-induced rat paw edemaMaximum Inhibition (%)72.08 - 99.69
Carbonic Anhydrase Inhibition

A significant number of benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, edema, and certain types of cancer. The sulfonamide group coordinates with the zinc ion in the enzyme's active site, blocking its catalytic activity.

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

Compound ClassCA IsoformInhibition Constant (Kᵢ) (nM)Reference
Benzenesulfonamide-based inhibitorshCA I, II, IX, XIINanomolar affinities
Sulfonamides with pyrazole- and pyridazinecarboxamide moietieshCA I, II, IX, XII-
Three-tailed sulfonamide inhibitorshCA I, II, IV, XII68.4–458.1 (hCA I), 62.8–153.7 (hCA II), 55.4–113.2 (hCA XII)
Vasodilator Activity

Select benzenesulfonamide derivatives have been shown to induce vasodilation, suggesting their potential in the treatment of cardiovascular diseases such as hypertension. The mechanisms underlying this effect can vary, including the inhibition of phosphodiesterases (PDEs) or blockade of calcium channels.

Table 4: Vasodilator Activity of a Selected Sulfonamide Compound

CompoundAssayMechanismEffectReference
LASSBio-985Aortic rings from normotensive and spontaneously hypertensive ratsPDE1 inhibition and voltage-sensitive-Ca²⁺-channel blockadeConcentration-dependent vasodilation
4-(2-amino-ethyl)-benzenesulfonamideIsolated rat heart modelPotential Calcium channel interactionDecreased perfusion pressure and coronary resistance

Experimental Protocols

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial activity.

A common protocol involves the following steps:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a multi-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial Culture B Standardized Inoculum A->B D Inoculation B->D C Serial Dilution of Compound C->D E Incubation D->E F Determine MIC E->F G A Animal Acclimatization B Compound Administration A->B C Carrageenan Injection (Paw) B->C D Measure Paw Volume (t=0, 1, 2, 3, 4h) C->D E Calculate % Edema Inhibition D->E G cluster_pathway Carbonic Anhydrase Catalysis cluster_inhibition Inhibition Mechanism CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 CA H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Sulfonamide Sulfonamide Inhibitor CA_Active_Site CA Active Site (Zn2+) Sulfonamide->CA_Active_Site Binds to Zn2+ G A Aortic Ring Preparation B Mounting in Organ Bath A->B C Induce Contraction B->C D Cumulative Addition of Compound C->D E Record Vasodilation D->E

Safety Operating Guide

Proper Disposal of 5-Amino-n,2-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the primary disposal route for 5-Amino-n,2-dimethylbenzenesulfonamide is through an approved waste disposal plant.[1][2] This document provides detailed procedures to ensure the safe handling and disposal of this compound, in line with established safety protocols.

This guide is intended for researchers, scientists, and drug development professionals to provide clear, procedural steps for the safe disposal of this compound, ensuring minimal environmental impact and adherence to safety regulations.

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior and for making informed decisions on its safe handling and disposal.

PropertyValue
Physical State Solid Crystalline
Appearance Off-white
Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
Melting Point 163 - 164 °C / 325.4 - 327.2 °F[1]
Solubility No information available
Flash Point No information available
Autoignition Temperature No information available

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Ensure compliance with EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area.[1] If dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended.

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

2. Spill Management and Containment:

  • Minor Spills:

    • Avoid dust formation.[3]

    • Carefully sweep up the solid material.

    • Collect the spilled material and place it into a suitable, labeled, and closed container for disposal.[1][2][3][4]

  • Major Spills:

    • Evacuate the area and prevent entry of unnecessary personnel.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[3]

    • Contain the spill to prevent it from entering drains or waterways.[3]

    • Follow the cleanup procedure for minor spills using appropriate PPE.

3. Waste Collection and Storage:

  • Place all waste material, including contaminated PPE, into a designated, clearly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed.[1]

4. Final Disposal:

  • Dispose of the waste container and its contents at an approved waste disposal facility.[1][2]

  • All disposal practices must be in accordance with federal, state, and local regulations. Do not dispose of this chemical into the sewer system or the environment.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill 2. Assess for Spills ppe->spill no_spill 3. Collect Waste in a Labeled, Sealed Container spill->no_spill No spill_cleanup 3a. Contain and Clean Up Spill (Avoid Dust, Use Spark-Proof Tools) spill->spill_cleanup Yes store 4. Store Waste Securely (Cool, Dry, Ventilated Area) no_spill->store spill_cleanup->no_spill dispose 5. Transfer to an Approved Waste Disposal Facility store->dispose end End of Procedure dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Amino-n,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Amino-n,2-dimethylbenzenesulfonamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 6973-09-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin contact, eye damage, and inhalation of dust particles.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Protective GlovesChemical impermeable gloves, inspected prior to use.[1]
Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Operational Plan: Handling and Storage

Handling:

  • Handle in a well-ventilated area.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container.[1][2]

  • Keep in a dry, cool, and well-ventilated place.[1][3]

  • Store away from incompatible materials and foodstuff containers.[1]

Emergency Procedures

In case of exposure or spillage, follow these first-aid and containment measures:

IncidentFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spillage Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Use personal protective equipment. Remove all sources of ignition. Collect the spillage and place it in a suitable, closed container for disposal.[1]
Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be collected in suitable, closed containers for disposal.[1] Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Handle in Ventilated Hood B->C D Use Non-Sparking Tools C->D E Store in Tightly Sealed Container D->E F Clean Work Area E->F G Doff and Dispose of PPE F->G H Collect Waste in Labeled Container G->H I Dispose According to Regulations H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-n,2-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-Amino-n,2-dimethylbenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.